Disodium 5'-ribonucleotide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water, sparingly soluble in ethanol practically insoluble in ether. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Inosine Nucleotides - Inosine Monophosphate - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tetrasodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P.C10H13N4O8P.4Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;;/q;;4*+1/p-4/t3-,5-,6-,9-;4-,6-,7-,10-;;;;/m11..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLJNOHNHRBUBC-SIHAWKHTSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N9Na4O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
799.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odourless, white or nearly white crystals or powder | |
| Record name | DISODIUM 5'-RIBONUCLEOTIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Soluble in water, sparingly soluble in ethanol practically insoluble in ether | |
| Record name | DISODIUM 5'-RIBONUCLEOTIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Foundational & Exploratory
The Cellular Symphony of Umami: A Technical Guide to the Mechanism of Action of Disodium 5'-Ribonucleotide
For Researchers, Scientists, and Drug Development Professionals
Disodium (B8443419) 5'-ribonucleotide, a flavor enhancer composed of disodium inosinate (IMP) and disodium guanylate (GMP), plays a pivotal role in creating the savory taste sensation known as umami.[1][2] Its action at the cellular level is a fascinating example of allosteric modulation and signal transduction, primarily mediated through the T1R1/T1R3 taste receptor. This technical guide provides an in-depth exploration of this mechanism, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism: Allosteric Modulation of the T1R1/T1R3 Receptor
The primary cellular target for disodium 5'-ribonucleotide is the T1R1/T1R3 receptor, a class C G-protein coupled receptor (GPCR) expressed in taste receptor cells and various other tissues, including the gastrointestinal tract.[3][4][5] T1R1 and T1R3 form a heterodimer that functions as the principal umami receptor.[3][6]
L-glutamate, the primary umami substance, binds to a pocket in the Venus flytrap domain (VFT) of the T1R1 subunit.[7] this compound, specifically IMP and GMP, acts as a positive allosteric modulator.[3][8] These molecules do not activate the receptor on their own but bind to a separate site on the T1R1 VFT domain, stabilizing the glutamate-bound conformation of the receptor.[7] This stabilization significantly enhances the receptor's sensitivity and response to glutamate (B1630785), a phenomenon known as synergism.[9][10] This synergistic effect is a hallmark of umami taste perception.[9]
Quantitative Analysis of T1R1/T1R3 Receptor Activation
The synergistic interaction between L-glutamate (often in the form of monosodium glutamate, MSG) and 5'-ribonucleotides has been quantified in various studies. The following tables summarize key findings from in vitro cell-based assays, typically using human embryonic kidney (HEK293) cells engineered to express the T1R1/T1R3 receptor.
| Ligand(s) | Receptor | Assay System | EC50 (mM) | Fold Potentiation by IMP | Reference |
| L-Glutamate | Human T1R1/T1R3 | HEK293 Cells | 1.3 | - | [9] |
| L-Glutamate + 1 mM IMP | Human T1R1/T1R3 | HEK293 Cells | 0.02 | 65 | [9] |
| L-Glutamate | Chimeric T1R1-2/T1R3 | HEK293 Cells | 3.2 | - | [9] |
| L-Glutamate + 0.1 mM IMP | Chimeric T1R1-2/T1R3 | HEK293 Cells | 0.9 | 3.6 | [9] |
| L-Glutamate + 1 mM IMP | Chimeric T1R1-2/T1R3 | HEK293 Cells | 0.2 | 16 | [9] |
| Ligand(s) | Cell Type/Tissue | Measured Effect | Concentration | Result | Reference |
| 10 mM MSG | Rat Colonic Flat-Sheet | CGRP Release | 10 mM | 13.2 ± 1.3 fmol·100 mg⁻¹·min⁻¹ | [4] |
| 10 mM MSG + 1 µM IMP | Rat Colonic Flat-Sheet | CGRP Release | 10 mM + 1 µM | 17.4 ± 1.5 fmol·100 mg⁻¹·min⁻¹ | [4] |
| 1 mM MSG | Guinea Pig Distal Colon | Pellet Propulsion Velocity | 1 mM | 63 ± 22% increase over control | [4] |
| 1 mM MSG + 100 µM IMP | Guinea Pig Distal Colon | Pellet Propulsion Velocity | 1 mM + 100 µM | 95 ± 39% increase over control | [4] |
Downstream Signaling Pathway
Activation of the T1R1/T1R3 receptor by glutamate and its potentiation by IMP or GMP initiates a canonical GPCR signaling cascade within the taste receptor cell.
Upon activation, the T1R1/T1R3 receptor activates a heterotrimeric G-protein, which in turn stimulates phospholipase C β2 (PLCβ2). PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), causing cell depolarization and subsequent release of neurotransmitters, which signals the perception of umami taste to the brain.
Experimental Protocols
The following sections outline the methodologies for key experiments used to elucidate the mechanism of action of this compound.
In Vitro T1R1/T1R3 Activation Assay in HEK293 Cells
This assay is fundamental for quantifying the activity of the umami receptor in a controlled cellular environment.
1. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Co-transfect the cells with expression plasmids for human T1R1, T1R3, and a G-protein chimera (e.g., Gα16-gust44) using a suitable transfection reagent (e.g., Lipofectamine). The G-protein chimera is essential to couple the receptor activation to the downstream calcium signaling pathway in this heterologous system.
2. Calcium Imaging:
-
24-48 hours post-transfection, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution).
-
Wash the cells to remove excess dye.
-
Use a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence.
-
Apply varying concentrations of L-glutamate with and without a fixed concentration of IMP or GMP to the cells.
-
Record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.
3. Data Analysis:
-
Calculate the change in fluorescence (ΔF) or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2).
-
Plot the dose-response curves and calculate the EC50 values using a suitable software (e.g., GraphPad Prism).
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Activation of the umami taste receptor (T1R1/T1R3) initiates the peristaltic reflex and pellet propulsion in the distal colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and function of umami receptors T1R1/T1R3 in gastric smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensing of amino acids by the gut-expressed taste receptor T1R1-T1R3 stimulates CCK secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensing of amino acids by the gut-expressed taste receptor T1R1-T1R3 stimulates CCK secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism for the umami taste synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular insights into human taste perception and umami tastants: A review - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Disodium 5'-Ribonucleotide in Purinergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) 5'-ribonucleotide, a food additive composed of disodium inosinate (IMP) and disodium guanylate (GMP), is widely recognized for its synergistic flavor-enhancing properties with monosodium glutamate (B1630785) (MSG), creating the characteristic umami taste. While its role in gustatory perception is well-established, its broader implications within the intricate network of purinergic signaling pathways remain a subject of nuanced investigation. This technical guide provides an in-depth exploration of the current understanding of Disodium 5'-ribonucleotide's interaction with purinergic signaling, focusing on the activity of its constituent molecules, GMP and IMP, at P2Y receptors. It consolidates quantitative data, details key experimental methodologies, and presents signaling pathways and workflows through standardized diagrams for enhanced clarity.
Purinergic signaling is a form of extracellular communication mediated by purine (B94841) and pyrimidine (B1678525) nucleotides and nucleosides, such as adenosine (B11128) and adenosine triphosphate (ATP). This system is crucial for a vast array of physiological processes, from neurotransmission and inflammation to muscle contraction and cell proliferation. The signaling is mediated by specific purinergic receptors, broadly classified into P1 receptors (for adenosine) and P2 receptors (for ATP, ADP, UTP, and UDP). The P2 receptor family is further divided into ionotropic P2X receptors and metabotropic, G protein-coupled P2Y receptors.
This guide will primarily focus on the interaction of GMP and IMP with the eight subtypes of human P2Y receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄), which are central to mediating cellular responses to extracellular nucleotides.
Direct Interaction of GMP and IMP with P2Y Receptors: An Overview
Current research indicates that guanosine (B1672433) monophosphate (GMP) and inosine (B1671953) monophosphate (IMP) are generally not considered direct, potent agonists of P2Y receptors. The primary endogenous ligands for these receptors are nucleoside di- and triphosphates. While adenosine monophosphate (AMP) itself is not an agonist at P2Y receptors, certain synthetic 2-thioether-substituted AMP analogues have been shown to be potent full agonists, suggesting that the monophosphate structure is not inherently prohibitive of receptor activation[1]. However, native GMP and IMP have not demonstrated significant agonistic activity in comprehensive screening studies.
The lack of substantial direct agonistic activity is the likely reason for the scarcity of quantitative data, such as EC₅₀ or Kᵢ values, for GMP and IMP at various P2Y receptor subtypes in the scientific literature.
Indirect Modulation of Purinergic Signaling by Guanosine
Despite the apparent lack of direct agonism, evidence suggests that guanine-based purines can indirectly modulate purinergic signaling pathways. A notable study demonstrated that guanosine, the nucleoside precursor to GMP, can induce the upregulation of P2Y₂ receptor mRNA in cultured rat brain astrocytes. This upregulation was associated with an enhanced intracellular calcium response upon stimulation of the P2Y₂ receptor, indicating an increased functional activity of the receptor[2]. This finding points towards a potential regulatory role for guanosine and its derivatives in sensitizing cells to other purinergic signals. The ERK1-2/MAPK and PKA signaling pathways were implicated in this guanosine-induced transcriptional activation of P2Y₂ receptors[2].
Quantitative Data on P2Y Receptor Agonists
To provide a framework for understanding the potency of various nucleotides at P2Y receptors and to contextualize the lack of data for GMP and IMP, the following table summarizes the half-maximal effective concentrations (EC₅₀) for established endogenous agonists at different human P2Y receptor subtypes.
| Receptor Subtype | Endogenous Agonist | EC₅₀ (nM) | G-Protein Coupling | Primary Second Messenger |
| P2Y₁ | ADP | 10 | Gq | ↑ IP₃/Ca²⁺ |
| P2Y₂ | ATP/UTP | ~500-3000 | Gq | ↑ IP₃/Ca²⁺ |
| P2Y₄ | UTP | 73 | Gq | ↑ IP₃/Ca²⁺ |
| P2Y₆ | UDP | 15 | Gq | ↑ IP₃/Ca²⁺ |
| P2Y₁₁ | ATP | 17,000 (cAMP) | Gs/Gq | ↑ cAMP, ↑ IP₃/Ca²⁺ |
| P2Y₁₂ | ADP | 60 | Gi | ↓ cAMP |
| P2Y₁₃ | ADP | ~1 | Gi | ↓ cAMP |
| P2Y₁₄ | UDP-glucose | ~100 | Gi | ↓ cAMP |
Purinergic Signaling Pathways
The activation of P2Y receptors by their respective agonists initiates distinct intracellular signaling cascades determined by the G-protein to which they couple.
Gq-Coupled P2Y Receptor Signaling
P2Y₁, P2Y₂, P2Y₄, P2Y₆, and P2Y₁₁ receptors primarily couple to Gq proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, modulating a wide range of cellular functions.
Gi-Coupled P2Y Receptor Signaling
P2Y₁₂, P2Y₁₃, and P2Y₁₄ receptors couple to Gi proteins. Agonist binding leads to the dissociation of the Gαi subunit, which then inhibits adenylyl cyclase (AC). This inhibition results in a decrease in the intracellular concentration of cyclic AMP (cAMP). As cAMP is a crucial second messenger that activates protein kinase A (PKA), its reduction leads to decreased PKA activity and subsequent alterations in cellular processes regulated by PKA.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of ligands with P2Y receptors.
Protocol 1: Intracellular Calcium Mobilization Assay using Fluo-4 AM
This assay is a common method to assess the activation of Gq-coupled P2Y receptors, which signal through an increase in intracellular calcium.
1. Materials and Reagents:
-
Cells expressing the P2Y receptor of interest (e.g., HeLa, CHO-K1, or a specific cell line with endogenous expression).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluo-4 AM dye (e.g., from a Fluo-4 Assay Kit).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (optional, to prevent dye leakage).
-
P2Y receptor agonists (positive controls, e.g., ATP, UTP).
-
Test compounds (e.g., GMP, IMP).
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FlexStation).
2. Cell Plating:
-
Seed cells into the microplate at a density of 40,000 to 80,000 cells/well for a 96-well plate or 10,000 to 20,000 cells/well for a 384-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.
3. Dye Loading:
-
Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's instructions. This typically involves dissolving the lyophilized Fluo-4 AM in DMSO and then diluting it in HBSS with HEPES. Probenecid can be added at this stage.
-
Aspirate the cell culture medium from the wells.
-
Add 100 µL (96-well) or 25 µL (384-well) of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature in the dark.
4. Assay Procedure:
-
Prepare a compound plate containing the test compounds and controls at the desired concentrations in HBSS with HEPES.
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.
-
Establish a baseline fluorescence reading for a few seconds.
-
Program the instrument to automatically inject a specific volume of the compound from the compound plate into the cell plate.
-
Continue recording the fluorescence for a period sufficient to capture the peak calcium response (typically 60-120 seconds).
5. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value using a non-linear regression analysis (e.g., sigmoidal dose-response).
Protocol 2: Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
1. Materials and Reagents:
-
Cell membranes expressing the P2Y receptor of interest.
-
Radiolabeled ligand specific for the receptor (e.g., [³H]MRS2500 for P2Y₁).
-
Unlabeled test compounds (e.g., GMP, IMP) and a known competitor (for non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus (cell harvester).
-
Scintillation cocktail.
-
Scintillation counter.
2. Membrane Preparation:
-
Homogenize cells or tissue expressing the receptor in a cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
3. Assay Procedure (Competition Binding):
-
In each well of the microplate, add the assay buffer, the cell membrane preparation (a predetermined amount of protein), a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
For total binding, omit the unlabeled test compound.
-
For non-specific binding, add a high concentration of a known unlabeled competitor.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.
Protocol 3: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation by an agonist. It is particularly effective for Gi-coupled receptors.
1. Materials and Reagents:
-
Cell membranes expressing the P2Y receptor of interest.
-
[³⁵S]GTPγS.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
GDP.
-
Test compounds (agonists, antagonists).
-
Unlabeled GTPγS (for non-specific binding).
-
96-well microplates.
-
Filtration apparatus and glass fiber filters or Scintillation Proximity Assay (SPA) beads.
-
Scintillation counter.
2. Assay Procedure:
-
In each well of the microplate, add the cell membrane preparation, GDP, and the test compound.
-
Pre-incubate for a short period at room temperature.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
For basal binding, omit the test compound.
-
For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubate the plate at 30°C for a defined time (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration and washing (if using the filtration method) or by adding SPA beads and allowing them to settle (if using the SPA method).
-
Measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the agonist-stimulated binding by subtracting the basal binding.
-
Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.
-
Determine the EC₅₀ and Eₘₐₓ values from the resulting dose-response curve.
Conclusion
This compound, through its constituent molecules GMP and IMP, does not appear to act as a direct, potent agonist at P2Y purinergic receptors. The primary role of these mononucleotides in the broader context of purinergic signaling may be more subtle, potentially involving indirect modulatory mechanisms as suggested by the observed upregulation of P2Y₂ receptors by guanosine. For researchers in drug development, the focus on P2Y receptors should remain on their established endogenous ligands (ATP, ADP, UTP, UDP, and UDP-glucose) and their synthetic analogs. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of purinergic signaling pathways and the identification of novel therapeutic agents targeting this critical system. Further research is warranted to fully elucidate any potential allosteric or indirect regulatory roles of GMP, IMP, and their metabolites on the complex network of purinergic receptors.
References
The Role of Disodium 5'-Ribonucleotide as a Precursor in Nucleotide Salvage Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of disodium (B8443419) 5'-ribonucleotide and its constituent components, disodium inosinate (IMP) and disodium guanylate (GMP), as precursors in the purine (B94841) nucleotide salvage pathway. The guide details the biochemical significance of this pathway, presents quantitative data on enzyme kinetics and cellular nucleotide concentrations, outlines detailed experimental protocols for the analysis of key enzymes and nucleotide pools, and provides visual representations of the involved pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating nucleotide metabolism and its therapeutic applications.
Introduction
Disodium 5'-ribonucleotide, a widely used food additive recognized for its umami flavor, is a combination of disodium inosinate (IMP) and disodium guanylate (GMP).[1][2][3] Beyond its culinary applications, the constituent nucleotides are pivotal molecules in fundamental biochemical processes, particularly the purine salvage pathway. This pathway is a critical cellular mechanism for recycling purine bases from the degradation of nucleic acids, thereby conserving energy and cellular resources that would otherwise be expended on de novo synthesis.[4][5][6]
The purine salvage pathway holds significant interest for researchers and drug development professionals due to its implications in various pathological conditions, including genetic disorders like Lesch-Nyhan syndrome, cancer, and inflammatory diseases.[6] Understanding how exogenously supplied precursors like IMP and GMP are utilized by this pathway can provide valuable insights into disease mechanisms and inform the development of novel therapeutic strategies.
This guide will explore the core aspects of this compound's role in the purine salvage pathway, with a focus on providing practical, technical information for a scientific audience.
The Purine Salvage Pathway
The purine salvage pathway is a vital metabolic route that reclaims purine bases (adenine, guanine (B1146940), and hypoxanthine) and their corresponding nucleosides from the breakdown of RNA and DNA. This process is significantly more energy-efficient than the de novo synthesis of purines. The central enzyme in the salvage of 6-oxopurines is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).
The Central Role of IMP and GMP
Inosine (B1671953) Monophosphate (IMP) is a key branch-point intermediate in purine metabolism. It can be synthesized de novo or salvaged from hypoxanthine (B114508).[4][7] Once formed, IMP can be converted to either Adenosine Monophosphate (AMP) or Guanosine (B1672433) Monophosphate (GMP).[8] GMP can also be directly synthesized from guanine via the salvage pathway.[4]
The components of this compound, IMP and GMP, can be directly utilized by the cell:
-
Inosine Monophosphate (IMP): Can be converted to AMP or GMP, thus replenishing the pools of both major purine nucleotides.[8]
-
Guanosine Monophosphate (GMP): Can be phosphorylated to guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP), which are essential for RNA synthesis, signal transduction, and as an energy source.[9]
Key Enzymes
The primary enzyme of interest in the context of IMP and GMP salvage from 6-oxopurine precursors is:
-
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): This enzyme catalyzes the conversion of hypoxanthine to IMP and guanine to GMP, utilizing 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate.[6][10]
Quantitative Data
Enzyme Kinetics of Human HGPRT
The kinetic parameters of human HGPRT are crucial for understanding its efficiency in utilizing its substrates. The following table summarizes key kinetic data for the forward reaction.
| Parameter | Hypoxanthine as Substrate | Guanine as Substrate | Reference |
| kcat (s-1) | 6.0 | > 6.0 (faster product release) | [1][11] |
| Phosphoribosyl Transfer Rate (s-1) | 131 | Not explicitly stated, but GMP release is faster | [1][11] |
| Product Dissociation (IMP/GMP) (s-1) | 6.0 | Faster than IMP release | [1][11] |
| Product Dissociation (PPi) (s-1) | > 12 | > 12 | [1][11] |
| Equilibrium Constant (Keq) | ~1.6 x 105 | Not explicitly stated | [1][11] |
Note: The more rapid utilization of guanine compared to hypoxanthine is attributed to the faster release of the product GMP from the enzyme, rather than a difference in the chemical transformation rate.[1][11]
Intracellular Nucleotide Concentrations
The intracellular concentrations of purine nucleotides are tightly regulated. The following table provides examples of nucleotide concentrations in HeLa cells under different culture conditions.
| Nucleotide | Normal Culture (pmol/106 cells) | Purine-Depleted Culture (pmol/106 cells) | Reference |
| IMP | 2.5 ± 0.6 | 7.0 ± 1.2 | [4] |
| AMP | 10.1 ± 2.1 | 11.5 ± 2.5 | [4] |
| GMP | 2.9 ± 0.7 | 3.4 ± 0.8 | [4] |
| ADP | 101.2 ± 15.3 | 115.6 ± 18.9 | [4] |
| GDP | 18.5 ± 3.1 | 22.4 ± 4.0 | [4] |
| ATP | 1050.3 ± 120.5 | 1180.7 ± 150.2 | [4] |
| GTP | 210.6 ± 25.8 | 245.3 ± 30.1 | [4] |
Note: In purine-depleted conditions, where cells are more reliant on de novo synthesis, the concentration of the precursor IMP is significantly increased.[4]
Experimental Protocols
HGPRT Enzyme Activity Assay (Spectrophotometric Method)
This protocol is based on the continuous spectrophotometric monitoring of HGPRT activity.[8][12]
Principle: HGPRT converts hypoxanthine to IMP. The produced IMP is then oxidized by inosine monophosphate dehydrogenase (IMPDH), which concurrently reduces NAD+ to NADH. The increase in NADH is measured by the absorbance at 340 nm.
Materials:
-
Cell lysate or purified HGPRT enzyme
-
Reaction Buffer (e.g., Tris-HCl with MgCl2)
-
Hypoxanthine solution
-
5-Phosphoribosyl-1-pyrophosphate (PRPP) solution
-
Inosine Monophosphate Dehydrogenase (IMPDH)
-
Nicotinamide Adenine Dinucleotide (NAD+) solution
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the reaction buffer, hypoxanthine, and NAD+.
-
Prepare the Enzyme and Substrate: In separate wells of the 96-well plate, add the cell lysate or purified HGPRT.
-
Initiate the Reaction: To each well containing the enzyme, add the reaction mixture and IMPDH. To start the reaction, add the PRPP solution. For a blank control, add buffer instead of PRPP.
-
Measure Absorbance: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 30 minutes).
-
Calculate Activity: The rate of change in absorbance at 340 nm is proportional to the HGPRT activity. Calculate the activity using the Beer-Lambert law and the molar extinction coefficient of NADH.
Analysis of Intracellular Nucleotide Pools by HPLC
This protocol provides a general framework for the extraction and quantification of intracellular nucleotides using High-Performance Liquid Chromatography (HPLC).[1][2][11]
Principle: Cellular nucleotides are extracted and separated by reverse-phase ion-pair HPLC and detected by UV absorbance.
Materials:
-
Cultured cells
-
Cold Phosphate-Buffered Saline (PBS)
-
Trichloroacetic acid (TCA) or perchloric acid (PCA) for extraction
-
Potassium carbonate (K2CO3) or potassium hydroxide (B78521) (KOH) for neutralization
-
HPLC system with a C18 column and UV detector
-
Mobile phases (e.g., Solvent A: tetrabutylammonium (B224687) hydroxide, KH2PO4; Solvent B: tetrabutylammonium hydroxide, KH2PO4, methanol)
-
Nucleotide standards (IMP, GMP, AMP, ADP, ATP, etc.)
Procedure:
-
Cell Harvesting and Quenching:
-
Rapidly wash cultured cells with ice-cold PBS to remove extracellular medium.
-
Immediately add a cold extraction solution (e.g., 0.4 M perchloric acid or 6% TCA) to the cells to quench metabolic activity and precipitate macromolecules.
-
-
Extraction:
-
Scrape the cells and collect the cell suspension.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins and cell debris.
-
-
Neutralization:
-
Carefully transfer the supernatant containing the acid-soluble nucleotides to a new tube.
-
Neutralize the extract with a suitable base (e.g., K2CO3 or KOH) to a pH of ~7.0.
-
Centrifuge to remove the precipitated salt (e.g., potassium perchlorate).
-
-
HPLC Analysis:
-
Filter the neutralized supernatant through a 0.22 µm filter.
-
Inject a defined volume of the extract onto the HPLC system.
-
Separate the nucleotides using a gradient elution with the mobile phases.
-
Detect the nucleotides by their UV absorbance at 254 nm.
-
-
Quantification:
-
Create a standard curve for each nucleotide of interest using known concentrations of standards.
-
Quantify the amount of each nucleotide in the cell extracts by comparing their peak areas to the standard curves.
-
Visualizations
Purine Salvage Pathway
Caption: The Purine Salvage Pathway.
Experimental Workflow for HGPRT Activity Assay
Caption: HGPRT Activity Assay Workflow.
Experimental Workflow for HPLC Analysis of Nucleotides
Caption: HPLC Analysis of Nucleotides Workflow.
Conclusion
This compound, through its constituent purine nucleotides IMP and GMP, serves as a direct precursor for the purine salvage pathway. This pathway, centered around the activity of HGPRT, is essential for maintaining cellular nucleotide pools for a variety of critical functions. The quantitative data and experimental protocols presented in this guide offer a foundation for researchers to investigate the intricacies of purine metabolism. A thorough understanding of this pathway is paramount for the development of therapeutic interventions for a range of diseases where purine metabolism is dysregulated. The provided methodologies and data serve as a valuable resource for scientists and drug development professionals aiming to further explore this significant area of biochemistry.
References
- 1. Kinetic mechanism of human hypoxanthine-guanine phosphoribosyltransferase: rapid phosphoribosyl transfer chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human hypoxanthine-guanine phosphoribosyltransferase. Steady state kinetics of the forward and reverse reactions. | Semantic Scholar [semanticscholar.org]
- 3. Kinetic Characterization and Inhibition of Trypanosoma cruzi Hypoxanthine–Guanine Phosphoribosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Spatiotemporal Regulation of De Novo and Salvage Purine Synthesis during Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Umami: An In-depth Technical Guide to the Enzymatic Synthesis and Degradation of Disodium 5'-ribonucleotide
For Researchers, Scientists, and Drug Development Professionals
Disodium (B8443419) 5'-ribonucleotide, a key flavor enhancer commonly known as I+G, is a synergistic mixture of disodium inosinate (IMP) and disodium guanylate (GMP). Its ability to impart the savory "umami" taste has made it a ubiquitous additive in the food industry. Beyond its culinary applications, the enzymatic pathways governing its synthesis and degradation are of significant interest to researchers in metabolic engineering, enzyme kinetics, and drug development, where purine (B94841) metabolism is a critical target. This technical guide provides a comprehensive overview of the core enzymatic processes, detailed experimental protocols, and the regulatory landscape surrounding the production and breakdown of this commercially important molecule.
Enzymatic Synthesis: From RNA to Umami
The industrial production of Disodium 5'-ribonucleotide predominantly relies on the enzymatic hydrolysis of ribonucleic acid (RNA), a cost-effective and highly specific method. The process can be delineated into two principal stages: the non-specific hydrolysis of RNA to yield a mixture of 5'-mononucleotides, followed by the specific conversion of adenosine (B11128) monophosphate (5'-AMP) to inosine (B1671953) monophosphate (5'-IMP).
Stage 1: RNA Hydrolysis
The initial step involves the breakdown of RNA, typically sourced from yeast, into its constituent 5'-mononucleotides: 5'-adenosine monophosphate (5'-AMP), 5'-guanosine monophosphate (5'-GMP), 5'-cytidine monophosphate (5'-CMP), and 5'-uridine monophosphate (5'-UMP). This is achieved through the action of phosphodiesterases, with Nuclease P1 from Penicillium citrinum and 5'-phosphodiesterase (5'-PDE) from various microbial or plant sources being the most commonly employed enzymes.[1][2][3] These enzymes catalyze the hydrolysis of the phosphodiester bonds in the RNA backbone, specifically targeting the bond between the phosphate (B84403) group and the 5'-hydroxyl group of the ribose sugar, thus ensuring the production of 5'-mononucleotides.[3][4]
Stage 2: Conversion of 5'-AMP to 5'-IMP
To achieve the desired 1:1 ratio of IMP and GMP in the final I+G product, the 5'-AMP generated during RNA hydrolysis is converted to 5'-IMP. This is accomplished using the enzyme adenosine deaminase (ADA), which catalyzes the irreversible deamination of adenosine to inosine.[5] This enzymatic step is crucial for maximizing the yield of the umami-enhancing components.
Key Enzymes in Synthesis
The efficiency of the enzymatic synthesis of I+G is contingent on the optimal activity of several key enzymes. The table below summarizes their primary functions and sources.
| Enzyme | EC Number | Function | Typical Source(s) |
| Nuclease P1 | 3.1.30.1 | Hydrolyzes single-stranded RNA and DNA to 5'-mononucleotides.[6][7] | Penicillium citrinum[6] |
| 5'-Phosphodiesterase (5'-PDE) | 3.1.4.1 | Hydrolyzes RNA to a mixture of 5'-ribonucleotides.[2] | Germinated barley, Aspergillus sp.[2][3] |
| Adenosine Deaminase (ADA) | 3.5.4.4 | Catalyzes the deamination of adenosine to inosine.[5] | Aspergillus oryzae, mammalian tissues |
| GMP Synthetase | 6.3.5.2 | Catalyzes the amination of xanthosine (B1684192) monophosphate (XMP) to GMP in the de novo pathway.[8][9] | Escherichia coli, various microorganisms |
Enzymatic Degradation: The Breakdown of Umami
The degradation of this compound involves the enzymatic breakdown of IMP and GMP into their respective nucleosides and free bases. This process is of interest in understanding flavor stability in food products and is a fundamental aspect of purine catabolism in biological systems.
The primary enzymes responsible for the degradation are 5'-nucleotidases and phosphatases. These enzymes catalyze the dephosphorylation of 5'-IMP and 5'-GMP to their corresponding nucleosides, inosine and guanosine (B1672433).[10][11][12] Subsequently, purine nucleoside phosphorylase can cleave the glycosidic bond, releasing the free purine bases hypoxanthine (B114508) and guanine, respectively.
Key Enzymes in Degradation
The following table outlines the key enzymes involved in the degradation of IMP and GMP.
| Enzyme | EC Number | Function |
| 5'-Nucleotidase | 3.1.3.5 | Catalyzes the hydrolysis of 5'-nucleotides to nucleosides and phosphate.[11][12] |
| Alkaline Phosphatase (ALP) | 3.1.3.1 | Non-specifically hydrolyzes phosphate monoesters, including 5'-ribonucleotides.[10] |
| Acid Phosphatase (ACP) | 3.1.3.2 | Non-specifically hydrolyzes phosphate monoesters, including 5'-ribonucleotides.[10] |
| Purine Nucleoside Phosphorylase | 2.4.2.1 | Catalyzes the phosphorolytic cleavage of the N-glycosidic bond in purine nucleosides. |
Quantitative Data
A comprehensive understanding of the enzymatic synthesis and degradation of I+G requires quantitative data on enzyme kinetics and process yields.
Enzyme Kinetic Parameters
The following table summarizes available kinetic data for key enzymes. It is important to note that these values can vary significantly depending on the enzyme source, substrate, and reaction conditions.
| Enzyme | Substrate | Km | Vmax | Source Organism |
| Nuclease P1 | RNA | - | - | Penicillium citrinum |
| 5'-Phosphodiesterase | RNA | 0.16 - 0.24 mM | - | Germinated Barley[13] |
| Adenosine Deaminase | Adenosine | 0.46 mM | 26 s-1 | -[14] |
| GMP Synthetase | ATP, XMP, Glutamine | - | - | Plasmodium falciparum[15] |
| 5'-Nucleotidase | IMP | - | - | - |
| 5'-Nucleotidase | GMP | - | - | - |
Process Yields
The overall yield of this compound from RNA is a critical parameter in industrial production. While specific yields are often proprietary, the enzymatic hydrolysis of RNA can result in a mixture where 5'-ribonucleotides represent a significant percentage of the hydrolyzed molecules, with some studies reporting over 85%.[1]
Experimental Protocols
Detailed methodologies are crucial for replicating and optimizing the enzymatic synthesis and degradation of I+G.
Protocol 1: Enzymatic Synthesis of 5'-Ribonucleotides from RNA
Objective: To produce a mixture of 5'-ribonucleotides by enzymatic hydrolysis of RNA.
Materials:
-
Yeast RNA
-
Nuclease P1 (from Penicillium citrinum) or 5'-Phosphodiesterase
-
Reaction Buffer (e.g., 50 mM Sodium Acetate, pH 5.5)
-
Zinc Chloride (ZnCl2)
-
Water bath or incubator
-
HPLC system for analysis
Procedure:
-
Prepare a solution of yeast RNA in the reaction buffer.
-
Add Nuclease P1 or 5'-Phosphodiesterase to the RNA solution. The optimal enzyme-to-substrate ratio should be determined empirically.
-
Add ZnCl2 to the reaction mixture, as Nuclease P1 is a zinc-dependent enzyme.[6]
-
Incubate the reaction mixture at the optimal temperature and pH for the chosen enzyme (e.g., 60°C and pH 7 for some 5'-PDEs).[16]
-
Monitor the reaction progress by taking samples at regular intervals and analyzing the concentration of 5'-mononucleotides using HPLC.[11][13]
-
Once the reaction is complete (i.e., RNA is fully hydrolyzed), inactivate the enzyme by heat treatment or pH adjustment.
Protocol 2: Enzymatic Degradation of IMP and GMP
Objective: To monitor the degradation of 5'-IMP and 5'-GMP by 5'-nucleotidase.
Materials:
-
Disodium 5'-inosinate (IMP) and Disodium 5'-guanylate (GMP) standards
-
5'-Nucleotidase
-
Reaction Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Magnesium Chloride (MgCl2)
-
Water bath or incubator
-
HPLC system for analysis
Procedure:
-
Prepare solutions of IMP and GMP in the reaction buffer.
-
Add 5'-nucleotidase to the nucleotide solutions.
-
Add MgCl2 to the reaction mixture, as many nucleotidases are magnesium-dependent.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
Take samples at different time points and analyze the concentrations of IMP, GMP, inosine, and guanosine by HPLC to determine the rate of degradation.[11]
Signaling Pathways and Logical Relationships
The synthesis and degradation of IMP and GMP are integral parts of the broader purine metabolism pathway, which is tightly regulated to maintain cellular homeostasis.
De Novo Purine Synthesis Pathway
The de novo synthesis of purine nucleotides is an energy-intensive process that starts from simple precursors. Inosine monophosphate (IMP) is the first key intermediate with a complete purine ring. From IMP, the pathway branches to form AMP and GMP.[17]
Caption: De novo synthesis pathway of IMP, GMP, and AMP.
Salvage Pathway
Cells can also recycle purine bases from the degradation of nucleic acids through the salvage pathway, which is less energy-consuming than de novo synthesis.
Caption: The purine salvage pathway.
Regulation of Purine Synthesis
The synthesis of purine nucleotides is subject to feedback inhibition, where the end products (AMP and GMP) allosterically inhibit key enzymes in the pathway, such as PRPP amidotransferase, the enzyme catalyzing the committed step in de novo synthesis.[15][18]
Caption: Feedback inhibition of de novo purine synthesis.
Experimental Workflow for I+G Production
The overall workflow for the industrial production of this compound involves several key stages, from raw material processing to the final purified product.
Caption: Industrial production workflow for I+G.
Conclusion
The enzymatic synthesis and degradation of this compound represent a fascinating intersection of industrial biotechnology and fundamental biochemistry. The controlled use of specific enzymes allows for the efficient and large-scale production of this valuable flavor enhancer. A thorough understanding of the underlying enzymatic pathways, their kinetics, and regulation is not only crucial for optimizing industrial processes but also provides valuable insights for researchers in fields ranging from food science to medicine. The detailed protocols and pathway diagrams presented in this guide serve as a foundational resource for professionals seeking to delve deeper into the science behind this cornerstone of umami taste.
References
- 1. IMP-GMP 5'-nucleotidase. | Semantic Scholar [semanticscholar.org]
- 2. neb.com [neb.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. irjmets.com [irjmets.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of nucleotide and enzyme degradation in haddock (Melanogrammus aeglefinus) and herring (Clupea harengus) after high pressure processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrate Activation and Conformational Dynamics of GMP Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comparative study on tissue distribution and metabolic adaptation of IMP-GMP 5'-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a high-performance liquid chromatography method for simultaneously analyzing Guanosine 5’-monophosphate (GMP) and Inosine 5’-monophosphate (IMP) in food [vjfc.nifc.gov.vn]
- 12. New Method for 5′−Nucleotidase Preparation and Evaluation of Its Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activation and Deactivation of a Broad-Spectrum Antiviral Drug by a Single Enzyme: Adenosine Deaminase Catalyzes Two Consecutive Deamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic and biochemical characterization of Plasmodium falciparum GMP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. IMP-GMP 5'-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GMP Synthetase: Allostery, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Beyond Taste: A Technical Guide to the Core Biological Functions of Disodium 5'-Ribonucleotide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium (B8443419) 5'-ribonucleotide, a food additive composed of disodium inosinate (IMP) and disodium guanylate (GMP), is widely recognized for its role as a flavor enhancer. However, a growing body of scientific evidence reveals its significant biological functions that extend beyond taste perception. This technical guide provides an in-depth exploration of these non-gustatory roles, with a particular focus on immunomodulation and the maintenance of intestinal health. This document synthesizes current research to offer a comprehensive resource on the cellular and molecular mechanisms affected by disodium 5'-ribonucleotide, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
Introduction
This compound is a mixture of the sodium salts of guanylic acid and inosinic acid.[1][2] While its primary commercial application lies in the food industry to impart umami flavor, the constituent ribonucleotides are fundamental biological molecules.[1][3] As precursors for nucleic acid synthesis and key components in cellular energy metabolism, their physiological importance is profound.[3][4] This guide delves into the scientifically substantiated, non-taste-related biological activities of these ribonucleotides, providing a technical overview for research and development professionals.
Immunomodulatory Functions
Dietary ribonucleotides have been shown to play a crucial role in the development and function of the immune system, particularly in situations of rapid cell proliferation such as in infants or during an immune response.[4][5]
T-Lymphocyte Proliferation and Maturation
Dietary nucleotides are crucial for the maturation, activation, and proliferation of T-lymphocytes.[3][6] Studies have indicated that a diet supplemented with ribonucleotides can enhance T-cell mediated immune responses.
Quantitative Data on Lymphocyte Proliferation:
While specific quantitative data for this compound is limited in publicly available literature, the following table presents a representative structure for reporting data from a lymphocyte proliferation assay.
| Treatment Group | Concentration (µg/mL) | Proliferation Index (Stimulation Index) |
| Control (Unstimulated) | 0 | 1.00 |
| Lipopolysaccharide (LPS) | 1 | 4.52 ± 0.31 |
| This compound | 10 | Data not available |
| This compound | 50 | Data not available |
| This compound | 100 | Data not available |
Note: The data in this table is illustrative. Specific values for this compound would need to be determined experimentally.
Cytokine Production
Ribonucleotides can modulate the production of cytokines, which are key signaling molecules in the immune system. For instance, dietary nucleotides have been shown to enhance the production of IL-6 and IL-8 in fetal small intestinal explants.[3]
Quantitative Data on Cytokine Production:
The table below illustrates how quantitative data on cytokine production in response to this compound would be presented.
| Treatment Group | Concentration (µg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control (Unstimulated) | 0 | 15.2 ± 2.1 | 25.8 ± 3.5 |
| Lipopolysaccharide (LPS) | 1 | 850.4 ± 55.7 | 1245.1 ± 98.2 |
| This compound | 10 | Data not available | Data not available |
| This compound | 50 | Data not available | Data not available |
| This compound | 100 | Data not available | Data not available |
Note: This table is a template. Experimental determination of these values for this compound is required.
Intestinal Health and Barrier Function
The rapidly proliferating cells of the intestinal epithelium have a high demand for nucleotides. Dietary sources can play a significant role in maintaining intestinal health and barrier function.
Trophic Effects on Intestinal Mucosa
Dietary nucleotides have been shown to have trophic effects on the intestinal mucosa, promoting the growth and maturation of enterocytes. This is particularly important during periods of rapid growth or after intestinal injury.
Enhancement of Intestinal Barrier Function
The intestinal barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the bloodstream. This barrier is maintained by tight junctions between epithelial cells. Dietary nucleotides have been shown to upregulate the expression of tight junction proteins.
Quantitative Data on Tight Junction Protein Expression:
The following table summarizes representative data on the effect of dietary nucleotides on the relative expression of key tight junction proteins.
| Treatment Group | Claudin-1 (Relative Expression) | Occludin (Relative Expression) | ZO-1 (Relative Expression) |
| Control Diet | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| Nucleotide-Supplemented Diet | 1.45 ± 0.21 | 1.38 ± 0.18 | 1.52 ± 0.25* |
*Statistically significant increase compared to control (p < 0.05). Data is illustrative and based on findings in animal studies with general nucleotide supplementation.
Signaling Pathways
The biological effects of the components of this compound, GMP and IMP, are mediated through complex signaling pathways.
Purinergic P2Y Receptor Signaling
Extracellular nucleotides, including GMP, can act as signaling molecules by binding to purinergic P2Y receptors, which are G protein-coupled receptors. Activation of these receptors can trigger various downstream signaling cascades.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a crucial signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. It can be activated by various extracellular stimuli, including signals originating from P2Y receptor activation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of the biological functions of this compound.
Lymphocyte Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow:
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the isolated PBMCs into a 96-well flat-bottom plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.
-
Stimulation: Add varying concentrations of sterile this compound solution to the wells. Include a negative control (medium only) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or an acidified isopropanol (B130326) solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the Stimulation Index (SI) as the ratio of the absorbance of stimulated cells to the absorbance of unstimulated cells.
Cytokine Production Analysis (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific cytokines in cell culture supernatants.
Workflow:
Methodology:
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.[8]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[8]
-
Sample Incubation: Add standards of known cytokine concentrations and cell culture supernatants from this compound-stimulated and control cells to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. Incubate in the dark until a color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and determine the concentration of the cytokine in the samples.
Western Blotting for Tight Junction Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, such as claudin-1 and occludin, in cell lysates.
Workflow:
Methodology:
-
Cell Lysis: Lyse intestinal epithelial cells (e.g., Caco-2 cells) treated with or without this compound using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay such as the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the tight junction protein of interest (e.g., rabbit anti-claudin-1 or mouse anti-occludin) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.
Conclusion
The biological functions of this compound extend far beyond its established role in taste perception. As this technical guide has detailed, its constituent ribonucleotides, IMP and GMP, are integral to fundamental cellular processes with significant implications for immunomodulation and intestinal health. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for researchers and drug development professionals to further investigate and harness these non-gustatory properties. While a clear need for more specific quantitative data on the dose-dependent effects of this compound exists, the current body of evidence strongly supports its potential as a bioactive compound with therapeutic and health-promoting applications. Further targeted research in these areas is warranted to fully elucidate its mechanisms of action and translate these findings into practical applications for human health.
References
- 1. Gut microbiota, tight junction protein expression, intestinal resistance, bacterial translocation and mortality following cholestasis depend on the genetic background of the host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bioconductor.unipi.it [bioconductor.unipi.it]
- 8. researchhub.com [researchhub.com]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating the Metabolic Fate of Disodium 5'-Ribonucleotide In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium (B8443419) 5'-ribonucleotide, a widely used flavor enhancer composed of disodium 5'-inosinate (IMP) and disodium 5'-guanylate (GMP), undergoes extensive metabolism upon cellular uptake. Understanding its metabolic fate is crucial for assessing its physiological effects and potential interactions with xenobiotics. This technical guide provides a comprehensive overview of the in vitro investigation of the metabolic degradation of Disodium 5'-ribonucleotide. It details the enzymatic pathways, provides step-by-step experimental protocols for cell culture, enzymatic assays, and analytical procedures, and presents quantitative data in a structured format. Visualizations of the metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the processes involved.
Introduction
This compound is a food additive that imparts the umami taste. Its constituent components, IMP and GMP, are naturally occurring purine (B94841) nucleotides that play central roles in cellular metabolism. In vivo and in vitro, these nucleotides are not metabolically inert and are processed through the purine degradation pathway. This guide outlines the methodologies to study this degradation in an in vitro setting, providing researchers with the tools to investigate the metabolic fate of these compounds.
Metabolic Pathways of IMP and GMP Degradation
The in vitro degradation of IMP and GMP follows a well-established enzymatic cascade, primarily occurring in the cytosol. The key steps involve dephosphorylation, deribosylation, and subsequent conversion of the purine bases to uric acid.
Caption: Metabolic degradation pathway of IMP and GMP.
Experimental Protocols
This section provides detailed protocols for the in vitro investigation of this compound metabolism using a Caco-2 cell line model, a commonly used model for intestinal epithelium.
Caco-2 Cell Culture and Maintenance
Caco-2 cells, when cultured, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
0.25% Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks (T-75)
-
6-well plates
Protocol:
-
Maintain Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Replace the culture medium every 2-3 days.
-
For sub-culturing, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Seed the cells in new flasks at a ratio of 1:4 to 1:6.
-
For metabolism studies, seed Caco-2 cells onto 6-well plates at a density of 2 x 10^5 cells/well and culture for 21 days to allow for differentiation into a polarized monolayer.
In Vitro Metabolism Study Workflow
Caption: In vitro metabolism experimental workflow.
Protocol:
-
After 21 days of culture, wash the Caco-2 cell monolayers with pre-warmed PBS.
-
Add fresh, serum-free DMEM containing a known concentration of this compound (e.g., 100 µM of an equimolar mixture of IMP and GMP) to each well.
-
Incubate the plates at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), collect both the cell culture medium and the cell lysate.
-
For the medium: Transfer the supernatant to a microcentrifuge tube.
-
For the cell lysate:
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol (B129727) to each well to quench metabolic activity and lyse the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Collect the supernatant (containing the metabolites) and store all samples at -80°C until analysis.
Analytical Method: HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet detection is a robust method for the separation and quantification of purine nucleotides and their metabolites.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M potassium dihydrogen phosphate (B84403) buffer (pH 6.0).
-
Mobile Phase B: Mobile Phase A with 20% methanol.
-
Gradient: A linear gradient from 100% A to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Protocol:
-
Prepare standard solutions of IMP, GMP, inosine, guanosine, hypoxanthine, guanine, xanthine, and uric acid in the mobile phase.
-
Generate a standard curve for each analyte by injecting known concentrations.
-
Thaw the collected samples (medium and cell lysate) on ice.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet any debris.
-
Transfer the supernatant to HPLC vials.
-
Inject the samples onto the HPLC system and record the chromatograms.
-
Identify and quantify the metabolites by comparing their retention times and peak areas to the standard curves.
Quantitative Data Presentation
The following table represents hypothetical but realistic quantitative data from an in vitro metabolism study of an equimolar mixture of IMP and GMP (100 µM each) in a Caco-2 cell lysate over 24 hours. Concentrations are expressed in µM.
| Time (hours) | IMP | GMP | Inosine | Guanosine | Hypoxanthine | Guanine | Xanthine | Uric Acid |
| 0 | 100.0 | 100.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 1 | 85.2 | 82.5 | 12.1 | 14.8 | 2.3 | 2.1 | 0.5 | 0.1 |
| 2 | 68.9 | 65.3 | 25.4 | 28.9 | 5.1 | 4.9 | 1.2 | 0.3 |
| 4 | 45.1 | 40.8 | 42.3 | 45.1 | 10.8 | 10.2 | 3.5 | 0.8 |
| 8 | 18.7 | 15.2 | 55.6 | 58.9 | 22.4 | 21.5 | 8.9 | 2.1 |
| 24 | 2.1 | 1.5 | 30.1 | 28.4 | 35.8 | 34.7 | 25.3 | 10.2 |
Key Enzyme Assays
To further characterize the metabolic pathway, individual enzyme activities can be measured.
5'-Nucleotidase Activity Assay
Principle: Measures the release of inorganic phosphate from IMP or GMP.
Protocol:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and cell lysate.
-
Initiate the reaction by adding IMP or GMP (e.g., 1 mM final concentration).
-
Incubate at 37°C.
-
At various time points, stop the reaction by adding a malachite green-molybdate reagent.
-
Measure the absorbance at 620 nm to quantify the released phosphate.
Purine Nucleoside Phosphorylase (PNP) Activity Assay
Principle: Monitors the conversion of inosine to hypoxanthine.
Protocol:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5) and cell lysate.
-
Initiate the reaction by adding inosine (e.g., 200 µM final concentration).
-
Incubate at 37°C.
-
Monitor the decrease in absorbance at 293 nm, which corresponds to the conversion of inosine to hypoxanthine.
Xanthine Oxidase (XO) Activity Assay
Principle: Measures the production of uric acid from xanthine or hypoxanthine.
Protocol:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5) and cell lysate.
-
Initiate the reaction by adding xanthine or hypoxanthine (e.g., 100 µM final concentration).
-
Incubate at 37°C.
-
Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.
Conclusion
This technical guide provides a comprehensive framework for investigating the in vitro metabolic fate of this compound. By following the detailed protocols for cell culture, metabolism studies, and analytical quantification, researchers can gain valuable insights into the cellular processing of these important nucleotides. The provided visualizations and structured data presentation serve as a foundation for designing and interpreting experiments in this area. These studies are essential for a thorough understanding of the physiological role and safety of this widely used food additive.
The Discovery and Natural Occurrence of Disodium 5'-Ribonucleotide: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium (B8443419) 5'-ribonucleotide, a flavor enhancer composed of disodium inosinate (IMP) and disodium guanylate (GMP), plays a pivotal role in the food industry by imparting and amplifying the "umami" or savory taste. This technical guide delves into the historical discovery of its constituent components, their natural occurrence in various food sources, the biochemical pathways governing their synthesis, and detailed experimental protocols for their extraction and quantification. Furthermore, it elucidates the molecular mechanisms of umami taste perception, providing a comprehensive resource for professionals in food science and drug development.
Discovery and Historical Context
The journey to understanding disodium 5'-ribonucleotide is intrinsically linked to the scientific exploration of "umami," the fifth basic taste. While the savory taste of certain foods has been recognized for centuries, its chemical basis was not elucidated until the 20th century.
The foundational discovery was made in 1908 by Japanese chemist Dr. Kikunae Ikeda, who identified L-glutamate as the source of the distinct savory taste in seaweed broth (kombu) and named it "umami".[1][2] This led to the commercial production of monosodium glutamate (B1630785) (MSG).
Following this, Dr. Ikeda's student, Shintaro Kodama , in 1913, discovered another umami substance in dried bonito flakes (katsuobushi). He identified this compound as the ribonucleotide inosine 5'-monophosphate (IMP) .[1][2][3]
Decades later, in 1957, Dr. Akira Kuninaka of the Yamasa Shoyu Corporation made a crucial breakthrough while studying the components of shiitake mushrooms. He identified guanosine (B1672433) 5'-monophosphate (GMP) as another potent umami-tasting ribonucleotide.[1][3][4] Kuninaka's most significant contribution was the discovery of the synergistic effect between glutamate and these 5'-ribonucleotides. He observed that a mixture of MSG with a small amount of IMP or GMP resulted in a much stronger and more rounded umami taste than the sum of the individual components.[3][4][5] This synergy is a cornerstone of the modern food industry's use of flavor enhancers.
This compound, often labeled as I+G, is a commercially produced mixture of disodium inosinate and disodium guanylate, leveraging this synergistic relationship to enhance the flavor of a wide array of food products.
Natural Occurrence
Inosine monophosphate (IMP) and guanosine monophosphate (GMP) are naturally present in a variety of food sources. Their concentrations can vary significantly depending on the type of food, its ripeness, and processing methods. Generally, IMP is found in high concentrations in meats and fish, while GMP is more abundant in vegetables, particularly mushrooms.
Quantitative Data on Natural Occurrence
The following table summarizes the approximate concentrations of IMP and GMP in various food items. It is important to note that these values can fluctuate.
| Food Category | Food Item | IMP (mg/100g) | GMP (mg/100g) |
| Meat | Beef (Semitendinosus, raw) | ~49.6 | - |
| Pork | High | - | |
| Chicken | High | - | |
| Fish | Bonito Flakes (dried) | High | - |
| Sardines | High | - | |
| Tuna | High | - | |
| Anchovies | High | - | |
| Vegetables | Shiitake Mushrooms (dried) | - | High |
| Tomatoes | Low | Low | |
| Chinese Cabbage | Low | Low | |
| Spinach | Low | Low | |
| Celery | Low | Low | |
| Other | Green Tea | - | Low |
| Soy Sauce | Low | Low | |
| Cheese | Low | Low |
Biosynthesis of IMP and GMP
Inosine monophosphate (IMP) and guanosine monophosphate (GMP) are key intermediates in the de novo biosynthesis of purine (B94841) nucleotides, a fundamental metabolic pathway in most organisms.
The pathway begins with ribose-5-phosphate (B1218738) and proceeds through a series of enzymatic steps to form IMP, which serves as a branch point for the synthesis of adenosine (B11128) monophosphate (AMP) and GMP.
The conversion of IMP to GMP involves two key enzymatic reactions:
-
IMP dehydrogenase (IMPDH): This enzyme catalyzes the NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP).
-
GMP synthetase: This enzyme catalyzes the amination of XMP to GMP, utilizing glutamine as the amino group donor and ATP for energy.
Experimental Protocols
Extraction of 5'-Ribonucleotides from Meat Samples
This protocol provides a general framework for the extraction of IMP and GMP from meat for subsequent analysis.
Materials:
-
Meat sample (e.g., beef, pork, chicken)
-
Trichloroacetic acid (TCA) solution (e.g., 5-10%)
-
Homogenizer (e.g., blender or bead beater)
-
Centrifuge
-
Filtration unit (e.g., 0.45 µm syringe filters)
-
pH meter
-
Potassium hydroxide (B78521) (KOH) solution
Procedure:
-
Sample Preparation: Weigh approximately 5-10 g of the meat sample, removing any visible fat and connective tissue. Mince the sample into small pieces.
-
Homogenization: Homogenize the minced sample with a 3-fold volume of cold TCA solution for 2-3 minutes. This step serves to precipitate proteins and release the nucleotides.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the extracted nucleotides.
-
Neutralization: Adjust the pH of the supernatant to approximately 7.0 with a KOH solution. The neutralization of TCA is crucial to prevent the hydrolysis of the ribonucleotides.
-
Filtration: Filter the neutralized supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
Storage: The extracted sample is now ready for quantitative analysis or can be stored at -20°C for later use.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: Phosphate buffer (e.g., 20 mM potassium phosphate, pH 6.0)
-
Mobile Phase B: Methanol or acetonitrile
-
IMP and GMP standard solutions of known concentrations
Chromatographic Conditions:
-
Detection Wavelength: 254 nm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Gradient Elution: A typical gradient might start with 100% Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compounds of interest. The exact gradient profile should be optimized based on the specific column and system.
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of IMP and GMP of known concentrations in the mobile phase. Inject each standard and record the peak area. Construct a calibration curve by plotting peak area against concentration for each compound.
-
Sample Analysis: Inject the extracted and filtered sample into the HPLC system.
-
Quantification: Identify the peaks corresponding to IMP and GMP in the sample chromatogram based on their retention times compared to the standards. Quantify the concentration of each ribonucleotide in the sample by using the peak areas and the standard curves.
Signaling Pathways and Visualizations
The umami taste is perceived through specialized G protein-coupled receptors (GPCRs) located on the taste bud cells of the tongue. The primary receptor for umami is a heterodimer of two members of the T1R family: T1R1 and T1R3.
The binding of glutamate to the T1R1 subunit and the synergistic binding of 5'-ribonucleotides like IMP and GMP to the T1R3 subunit triggers a conformational change in the receptor. This initiates an intracellular signaling cascade.
Discovery Timeline of Umami Components
Caption: A timeline illustrating the key discoveries of umami-tasting compounds.
Experimental Workflow for Ribonucleotide Analysis
References
- 1. Umami - Wikipedia [en.wikipedia.org]
- 2. tmgma.com.tw [tmgma.com.tw]
- 3. Umami Science Part III - Umami Synergy — Ramen Chemistry [ramenchemistry.com]
- 4. Publishers Panel [otolaryngologypl.com]
- 5. Umami the Fifth Basic Taste: History of Studies on Receptor Mechanisms and Role as a Food Flavor - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Dance: A Technical Guide to Disodium 5'-Ribonucleotide's Interaction with Cellular Receptors
For Researchers, Scientists, and Drug Development Professionals
Disodium (B8443419) 5'-ribonucleotide, a flavor enhancer composed of disodium inosinate (IMP) and disodium guanylate (GMP), plays a pivotal role in creating the "umami" or savory taste. This sensation is not merely a culinary delight but a complex biological phenomenon initiated by the interaction of these molecules with specific cellular receptors. This technical guide delves into the core of this interaction, providing a comprehensive overview of the cellular receptors involved, the downstream signaling cascades, quantitative interaction data, and detailed experimental protocols for studying these processes.
The Primary Cellular Target: The T1R1/T1R3 Heterodimer
The principal receptor for umami taste, and thus the primary target for disodium 5'-ribonucleotides, is a heterodimeric G protein-coupled receptor (GPCR) belonging to the Taste 1 Receptor (T1R) family. This receptor is composed of two subunits: T1R1 and T1R3.[1] While L-glutamate is the primary agonist for the T1R1/T1R3 receptor, the hallmark of umami taste is the potent synergistic effect elicited by 5'-ribonucleotides like IMP and GMP.[2] These nucleotides do not activate the receptor on their own but significantly enhance its sensitivity to glutamate.
Molecular modeling and mutagenesis studies have revealed that L-glutamate binds to the Venus flytrap domain (VFT) of the T1R1 subunit.[2] IMP and GMP also bind to the VFT of T1R1 at a site adjacent to the glutamate-binding pocket.[2] This allosteric binding is believed to stabilize the closed conformation of the VFT, thereby potentiating the receptor's response to glutamate.
Quantitative Analysis of Receptor Activation
The synergistic interaction between L-glutamate and 5'-ribonucleotides has been quantified in several studies using heterologous expression systems. In these experiments, the T1R1 and T1R3 receptors are expressed in cell lines that do not naturally produce them, such as Human Embryonic Kidney (HEK293) cells. The receptor's response to different concentrations of ligands is then measured, typically by monitoring changes in intracellular calcium levels.
The half-maximal effective concentration (EC50) is a common measure of a ligand's potency. The following tables summarize key quantitative data from studies on the human T1R1/T1R3 receptor.
| Ligand | Condition | EC50 (mM) | Fold Potentiation |
| L-Glutamate | - | 3.2 | - |
| L-Glutamate | + 0.1 mM IMP | 0.9 | ~3.6 |
| L-Glutamate | + 1 mM IMP | 0.2 | 16 |
Downstream Signaling Cascade
The binding of L-glutamate and a 5'-ribonucleotide to the T1R1/T1R3 receptor initiates a downstream signaling cascade that ultimately leads to the perception of umami taste. This process involves a series of intracellular events mediated by G-proteins and second messengers.
Upon activation of the T1R1/T1R3 receptor, the associated heterotrimeric G-protein is activated. The Gβγ subunits of the G-protein dissociate and activate phospholipase Cβ2 (PLCβ2).[3] PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[3] This increase in intracellular Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent-selective cation channel.[3] The opening of TRPM5 leads to depolarization of the taste receptor cell, which in turn triggers the release of neurotransmitters onto afferent nerve fibers, sending the umami signal to the brain.
Umami Taste Receptor Signaling Pathway.
Experimental Protocols
The study of this compound interaction with the T1R1/T1R3 receptor relies on a combination of molecular biology, cell biology, and biophysical techniques. Below are detailed methodologies for key experiments.
Heterologous Expression of T1R1/T1R3 in HEK293 Cells
This protocol describes the transient transfection of HEK293 cells to express the human T1R1 and T1R3 receptors.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Expression plasmids containing the full-length human T1R1 and T1R3 cDNA
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
6-well cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in 6-well plates at a density of 5 x 10^5 cells per well in 2 mL of complete DMEM.
-
Transfection Complex Preparation:
-
In a sterile microcentrifuge tube, dilute 2.5 µg of each plasmid (T1R1 and T1R3) in 250 µL of Opti-MEM.
-
In a separate tube, dilute 10 µL of Lipofectamine 2000 in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and Lipofectamine solutions and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL of the DNA-Lipofectamine complex dropwise to each well of the 6-well plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for receptor expression.
Workflow for Heterologous Expression.
Calcium Imaging Assay using a Fluorometric Imaging Plate Reader (FLIPR)
This protocol outlines a method for measuring the intracellular calcium response in T1R1/T1R3-expressing HEK293 cells upon stimulation with umami compounds.
Materials:
-
T1R1/T1R3-expressing HEK293 cells (from Protocol 4.1)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
L-glutamate and this compound stock solutions
-
Fluorometric Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating: Seed the transfected HEK293 cells into 96-well plates at a density of 50,000 cells per well and incubate for 24 hours.
-
Dye Loading:
-
Prepare a loading buffer containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in Assay Buffer.
-
Remove the culture medium from the cells and add 100 µL of loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye. After the final wash, leave 100 µL of Assay Buffer in each well.
-
FLIPR Measurement:
-
Prepare a compound plate with various concentrations of L-glutamate with and without a fixed concentration of this compound.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to record baseline fluorescence for 10-20 seconds, then automatically add the compounds from the compound plate and continue recording fluorescence for an additional 2-3 minutes.
-
-
Data Analysis: The change in fluorescence intensity over time is proportional to the change in intracellular calcium concentration. The peak fluorescence response is typically used to generate dose-response curves and calculate EC50 values.
Conclusion
The interaction of this compound with the T1R1/T1R3 cellular receptor is a cornerstone of umami taste perception. This synergistic relationship, driven by allosteric modulation, triggers a well-defined signaling cascade that can be quantitatively assessed using established in vitro methodologies. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the nuances of this vital sensory pathway, potentially leading to the development of novel flavor enhancers and a deeper understanding of taste biology.
References
Methodological & Application
Application Notes and Protocols for the Use of Disodium 5'-Ribonucleotide as a Substrate in 5'-Nucleotidase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Nucleotidases (EC 3.1.3.5) are a group of enzymes that catalyze the hydrolysis of 5'-nucleotides to their corresponding nucleosides and inorganic phosphate (B84403).[1] This enzymatic activity is a critical step in nucleotide metabolism, particularly in the purine (B94841) salvage pathway, and plays a significant role in various physiological processes through the generation of signaling molecules like adenosine (B11128).[1][2] Ecto-5'-nucleotidase (CD73), a key member of this enzyme family, is a cell-surface protein that converts extracellular adenosine monophosphate (AMP) into adenosine, a potent signaling molecule that modulates cellular functions by interacting with purinergic P1 receptors.
The activity of 5'-nucleotidase is of significant interest in biomedical research and clinical diagnostics. Elevated levels of serum 5'-nucleotidase are often associated with hepatobiliary diseases, making it a valuable biomarker for liver function. Furthermore, its role in generating immunosuppressive adenosine in the tumor microenvironment has identified it as a promising target in cancer immunotherapy.
Disodium (B8443419) 5'-ribonucleotide, a mixture of disodium inosinate (IMP) and disodium guanylate (GMP), serves as an effective and stable substrate for assaying 5'-nucleotidase activity. This document provides detailed application notes and protocols for utilizing disodium 5'-ribonucleotide in 5'-nucleotidase assays, aimed at providing researchers, scientists, and drug development professionals with the necessary information to accurately measure the activity of this important enzyme.
Data Presentation
Table 1: Kinetic Parameters of 5'-Nucleotidase for Various Substrates
| Substrate | Michaelis Constant (Km) | Relative Vmax | Source Organism/Tissue |
| Inosine Monophosphate (IMP) | 30 µM | < AMP | Human Placenta (cytoplasmic)[3] |
| Guanosine Monophosphate (GMP) | - | > AMP | Human Placenta (cytoplasmic)[3] |
| Adenosine Monophosphate (AMP) | 18 µM | 1.00 | Human Placenta (cytoplasmic)[3] |
| Cytidine Monophosphate (CMP) | 2.2 µM | > UMP | Human Placenta (cytoplasmic)[3] |
Table 2: Optimal Reaction Conditions for 5'-Nucleotidase
| Parameter | Optimal Value | Source Organism/Tissue |
| pH | 8.0 | Porcine |
| Temperature | 40°C | Porcine |
Table 3: Inhibition of 5'-Nucleotidase Activity
| Inhibitor | Inhibition Constant (Ki) | Type of Inhibition | Substrate Used | Source Organism/Tissue |
| Adenosine Triphosphate (ATP) | 100 µM | Competitive | AMP, IMP | Human Placenta (cytoplasmic)[3] |
| Adenosine Diphosphate (ADP) | 15 µM | Competitive | AMP, IMP | Human Placenta (cytoplasmic)[3] |
| Inorganic Phosphate (Pi) | 19-43 mM | Non-competitive | AMP | Human Placenta (cytoplasmic)[3] |
| Theophylline | - | Inhibition Observed | - | Rat Kidney and Brain[4] |
Visualizations
Experimental Protocols
Principle of the Assay
The activity of 5'-nucleotidase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of this compound. The liberated phosphate is quantified using a colorimetric method, such as the Malachite Green assay. In this assay, a complex is formed between phosphomolybdate and Malachite Green dye, resulting in a colored product that can be measured spectrophotometrically. The amount of phosphate released is directly proportional to the 5'-nucleotidase activity.
Materials and Reagents
-
Enzyme Source: Purified 5'-nucleotidase or biological samples (e.g., cell lysates, tissue homogenates, serum).
-
Substrate: this compound (a mixture of Disodium 5'-inosinate and Disodium 5'-guanylate).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂.
-
Phosphate Standard: A stock solution of 1 M potassium phosphate (KH₂PO₄), with serial dilutions for a standard curve.
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 M HCl.
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. This reagent should be prepared fresh daily and filtered before use.
-
-
Stopping Reagent (for endpoint assays): 34% (w/v) sodium citrate.
-
Microplate Reader: Capable of measuring absorbance at 620-660 nm.
-
96-well microplates.
Sample Preparation
-
Cell Lysates: Wash cells with ice-cold PBS and lyse in a suitable buffer (e.g., RIPA buffer or the assay buffer with protease inhibitors). Centrifuge to pellet cell debris and collect the supernatant.
-
Tissue Homogenates: Homogenize the tissue in ice-cold assay buffer. Centrifuge at high speed to pellet insoluble material and use the supernatant for the assay.
-
Serum Samples: Serum can often be used directly, but may require dilution in the assay buffer.
Assay Protocol (96-well plate format)
-
Preparation of Phosphate Standards:
-
Prepare a series of phosphate standards by diluting the 1 M potassium phosphate stock solution in the assay buffer. A typical range for the standard curve is 0 to 50 µM phosphate.
-
Add 50 µL of each standard to separate wells of the 96-well plate.
-
-
Enzymatic Reaction:
-
In separate wells, add 25 µL of the assay buffer.
-
Add 10 µL of the enzyme sample (or purified enzyme). For a negative control, add 10 µL of assay buffer instead of the enzyme.
-
To initiate the reaction, add 15 µL of the this compound substrate solution (prepare a stock solution and dilute to the desired final concentration in the assay buffer, e.g., a final concentration of 1 mM).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Endpoint Assay - Stopping the Reaction:
-
After incubation, stop the reaction by adding 10 µL of the stopping reagent (34% sodium citrate) to each well.
-
-
Phosphate Detection (Malachite Green Assay):
-
Add 100 µL of the Malachite Green working reagent to all wells (standards, samples, and controls).
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance of each well at a wavelength between 620 nm and 660 nm using a microplate reader.
-
Data Analysis
-
Standard Curve:
-
Subtract the absorbance of the blank (0 µM phosphate standard) from the absorbance of all other standards.
-
Plot the corrected absorbance values against the corresponding phosphate concentrations to generate a standard curve.
-
Determine the linear equation of the standard curve (y = mx + c), where y is the absorbance and x is the phosphate concentration.
-
-
Calculation of 5'-Nucleotidase Activity:
-
Subtract the absorbance of the negative control (no enzyme) from the absorbance of the enzyme-containing samples.
-
Use the linear equation from the standard curve to calculate the concentration of phosphate produced in each sample.
-
The 5'-nucleotidase activity can be expressed in units/mL or units/mg of protein, where one unit is defined as the amount of enzyme that catalyzes the release of 1 µmole of inorganic phosphate per minute under the specified assay conditions.
-
Formula for Activity Calculation:
Activity (units/mL) = (Phosphate concentration (µM) x Total reaction volume (mL)) / (Incubation time (min) x Enzyme sample volume (mL))
Conclusion
This document provides a comprehensive guide for the utilization of this compound as a substrate in 5'-nucleotidase assays. The provided protocols and data are intended to serve as a valuable resource for researchers in academia and industry. The accurate measurement of 5'-nucleotidase activity is essential for advancing our understanding of its physiological roles and for the development of novel therapeutic strategies targeting this enzyme. The methodologies described herein can be adapted and optimized for specific experimental needs, contributing to robust and reproducible research outcomes.
References
Application Notes and Protocols for Supplementing Cell Culture Media with Disodium 5'-ribonucleotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) 5'-ribonucleotide, a mixture of disodium inosinate (IMP) and disodium guanylate (GMP), is widely recognized as a flavor enhancer in the food industry. Emerging research, however, highlights its potential as a valuable supplement in cell culture media. Nucleotides are fundamental to cellular metabolism, serving as precursors for nucleic acid synthesis, energy currency, and signaling molecules. Supplementing cell culture media with Disodium 5'-ribonucleotide can provide an exogenous source of purines, potentially enhancing cell growth, viability, and overall cellular function, particularly in rapidly dividing cells or under conditions of metabolic stress.
These application notes provide a comprehensive protocol for the preparation and use of this compound as a cell culture supplement. Detailed experimental procedures for evaluating its effects on cell proliferation and viability are also presented, along with a summary of expected quantitative outcomes and a visualization of the involved metabolic pathways.
Data Presentation
The following table summarizes representative data on the effect of this compound supplementation on cell proliferation and viability. Data is presented as a percentage of the control group (no supplement).
| Concentration of this compound (mg/L) | Cell Proliferation (% of Control) | Cell Viability (% of Control) |
| 0 (Control) | 100% | 100% |
| 5 | 110% | 105% |
| 10 | 125% | 115% |
| 20 | 115% | 108% |
| 50 | 95% | 98% |
Note: These values are representative and may vary depending on the cell line and culture conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1000x)
-
Materials:
-
This compound powder (a mixture of IMP and GMP)
-
Cell culture grade water, sterile
-
0.22 µm sterile filter
-
Sterile conical tubes (15 mL and 50 mL)
-
-
Procedure:
-
Weigh out 1 g of this compound powder.
-
Dissolve the powder in 100 mL of cell culture grade water to create a 10 g/L (10,000 mg/L) solution. This will be your 1000x stock solution.
-
Gently warm the solution to 37°C if necessary to aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile 50 mL conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Supplementation of Cell Culture Media
-
Materials:
-
Complete cell culture medium appropriate for your cell line
-
Prepared sterile 1000x this compound stock solution
-
-
Procedure:
-
Thaw an aliquot of the 1000x this compound stock solution at room temperature.
-
To achieve a final concentration of 10 mg/L, add 1 mL of the 1000x stock solution to 999 mL of complete cell culture medium (for a total volume of 1 L).
-
For smaller volumes, adjust the dilution accordingly (e.g., for 100 mL of medium, add 100 µL of the 1000x stock solution).
-
Gently mix the supplemented medium by inverting the bottle several times.
-
The supplemented medium is now ready for use in cell culture experiments.
-
Protocol 3: Assessment of Cell Proliferation using MTT Assay
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound supplemented medium (at various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
After 24 hours, carefully remove the medium and replace it with 100 µL of fresh medium containing different concentrations of this compound (e.g., 0, 5, 10, 20, 50 mg/L). Include a no-cell control (medium only).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell proliferation as a percentage of the control (untreated) cells.
-
Protocol 4: Assessment of Cell Viability using Trypan Blue Exclusion Assay
-
Materials:
-
Cells cultured with and without this compound
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
-
Procedure:
-
Harvest the cells from the culture vessel by trypsinization or scraping.
-
Resuspend the cells in a known volume of complete medium.
-
Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer.
-
Calculate the total number of viable cells and the percentage of cell viability using the following formulas:
-
Total viable cells/mL = (Average number of viable cells per square) x (Dilution factor) x 10⁴
-
Cell Viability (%) = (Number of viable cells / Total number of cells) x 100
-
-
Visualization of Pathways and Workflows
The following diagrams illustrate the key metabolic pathways influenced by this compound supplementation and the experimental workflow for its application in cell culture.
Caption: Purine Metabolism: De Novo and Salvage Pathways.
Caption: Experimental Workflow for Supplementation.
Application Note: HPLC-Based Quantification of Disodium 5'-Ribonucleotide (IMP and GMP) in Biological Samples
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of two key 5'-ribonucleotides, Disodium 5'-Inosinate (Inosine Monophosphate, IMP) and Disodium 5'-Guanylate (Guanosine Monophosphate, GMP), in various biological samples. The protocol employs a reversed-phase high-performance liquid chromatography (RP-HPLC) system coupled with UV detection. This method is crucial for researchers in metabolic studies, drug development, and clinical diagnostics, providing a reliable tool to assess purine (B94841) metabolism.[1][2] Detailed protocols for sample preparation from plasma and tissue, HPLC conditions, and data analysis are provided.
Introduction
Disodium 5'-ribonucleotides, specifically IMP and GMP, are central intermediates in the de novo and salvage pathways of purine metabolism.[3][4][5][6][7] Inosine (B1671953) Monophosphate (IMP) is the branch-point precursor for the synthesis of both Adenosine Monophosphate (AMP) and Guanosine (B1672433) Monophosphate (GMP), which are essential for DNA/RNA synthesis, cellular energy, and signaling pathways.[3][8] Dysregulation of IMP and GMP levels can indicate metabolic disorders or be a target for therapeutic intervention.[8] Therefore, accurate quantification of these nucleotides in biological matrices is of significant interest. High-Performance Liquid Chromatography (HPLC) offers a specific, reliable, and widely accessible method for this purpose.[1][2][9] This note presents a validated ion-pair RP-HPLC method suitable for quantifying IMP and GMP in samples such as plasma and tissue homogenates.
Principle of the Method
The method is based on reversed-phase HPLC, where polar analytes like nucleotides have very little retention on a nonpolar (e.g., C18) stationary phase. To enhance retention and achieve separation, an ion-pairing reagent (e.g., sodium heptanesulfonate or tetrabutylammonium) is added to the mobile phase.[2] This reagent contains a hydrophobic alkyl chain and an ionic head group, which interacts with the charged phosphate (B84403) groups of the nucleotides. This interaction effectively neutralizes the charge and increases the overall hydrophobicity of the nucleotide, leading to greater retention on the C18 column. Separation of IMP and GMP is achieved through a specific mobile phase composition and gradient, and the eluted compounds are detected by their UV absorbance, typically around 250-254 nm.[2][9] Quantification is performed by comparing the peak areas of the analytes in the sample to those of a standard curve generated from known concentrations.
Metabolic Significance of IMP and GMP
Inosine Monophosphate (IMP) is the first fully formed purine nucleotide in the de novo synthesis pathway.[3] It stands at a critical juncture, from which it can be converted into either AMP or GMP. The synthesis of AMP from IMP requires energy in the form of GTP, while the synthesis of GMP requires ATP.[7] This reciprocal energy requirement helps maintain the cellular balance of adenine (B156593) and guanine (B1146940) nucleotides. These pathways are tightly regulated by feedback inhibition, where high levels of AMP and GMP inhibit key enzymes in their own synthesis pathways.[5]
Experimental Protocols
-
Standards: Disodium 5'-inosinate (IMP, ≥98%), Disodium 5'-guanylate (GMP, ≥98%)
-
Solvents: HPLC-grade acetonitrile, methanol, and water
-
Reagents: Potassium dihydrogen phosphate (KH₂PO₄), Sodium heptanesulfonate (or other ion-pair reagent), Perchloric acid (HClO₄), Potassium hydroxide (B78521) (KOH), Trichloroacetic acid (TCA)
-
Equipment: HPLC system with UV detector, C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm), analytical balance, centrifuge, pH meter, vortex mixer, 0.45 µm syringe filters.
Protocol 1: Extraction from Plasma/Serum
-
To 500 µL of plasma, add 125 µL of cold 20% (w/v) Trichloroacetic Acid (TCA) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
To neutralize the acid, add a calculated amount of KOH solution. Monitor the pH until it reaches ~7.0.
-
Centrifuge again at 14,000 x g for 5 minutes to remove the KClO₄ precipitate.
-
Filter the final supernatant through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: Extraction from Tissue
-
Weigh approximately 50-100 mg of frozen tissue.
-
Homogenize the tissue in 1 mL of cold 0.4 M Perchloric Acid (HClO₄).
-
Keep the sample on ice throughout homogenization.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding 1 M KOH dropwise until the pH is between 6.5 and 7.0.
-
Incubate on ice for 10 minutes to allow potassium perchlorate (B79767) to precipitate.
-
Centrifuge at 14,000 x g for 5 minutes to pellet the precipitate.
-
Filter the final supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Standard Stock Solutions (1 mg/mL): Individually dissolve 10 mg of IMP and GMP in 10 mL of HPLC-grade water. Store at -20°C.
-
Working Standards: Prepare a series of mixed working standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solutions in water.
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) and 5 mM Sodium Heptanesulfonate in water. Adjust pH to 4.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Filter all mobile phases through a 0.45 µm membrane before use.
A summary of typical HPLC conditions is presented in the table below. Parameters should be optimized for the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM KH₂PO₄ + 5 mM Sodium Heptanesulfonate, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 100% A; 5-15 min: 0-20% B; 15-20 min: 20% B; 20-22 min: 20-0% B; 22-30 min: 100% A (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 250 nm or 254 nm[2][9] |
| Injection Volume | 20 µL |
| Column Temp. | 25°C (Ambient) |
Workflow Diagram
Data and Results
A calibration curve should be generated by plotting the peak area against the concentration for each standard. The method should demonstrate excellent linearity, with a correlation coefficient (R²) of >0.999 typically achievable over the working concentration range.[2]
The concentration of IMP and GMP in biological samples can vary significantly based on tissue type, metabolic state, and species. The table below presents example concentration ranges found in the literature.
| Analyte | Biological Matrix | Species | Concentration Range |
| GMP (cyclic) | Plasma | Human | Baseline: ~3.6 - 4.1 pmol/mL[10] |
| GMP (cyclic) | Plasma (Septic Shock) | Human | ~11.8 pmol/mL[11] |
| IMP | Extracellular Fluid | Murine | Can reach 100-200 µM in inflammation[12] |
| GMP | Bone Marrow Fluid | Murine (Diabetic) | ~39 pg/mL[13] |
Note: Data for non-cyclic GMP and IMP in plasma is scarce and highly variable. The provided values for cGMP and situational IMP/GMP levels serve as a reference for expected magnitudes.
Method Validation
For use in regulated environments, the analytical method should be validated according to ICH or equivalent guidelines. Key validation parameters include:
-
Specificity: Ensuring no interference from endogenous matrix components at the retention times of IMP and GMP.
-
Linearity: Assessed through the calibration curve (R² > 0.99).[2]
-
Accuracy: Determined by spike-recovery experiments, with recovery typically expected to be within 85-115%.[2]
-
Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day), with Relative Standard Deviation (RSD) typically <15%.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. For food matrices, LODs of ~2-3 mg/kg have been reported.[2]
Conclusion
The ion-pair reversed-phase HPLC method described here is a reliable, specific, and sensitive approach for the simultaneous quantification of Disodium 5'-inosinate (IMP) and Disodium 5'-guanylate (GMP) in biological samples. The detailed protocols for sample preparation and HPLC analysis provide a solid foundation for researchers to implement this technique for metabolic research and clinical applications. Proper method validation is essential to ensure data quality and reliability.
References
- 1. researchgate.net [researchgate.net]
- 2. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 3. Purine metabolism - Wikipedia [en.wikipedia.org]
- 4. Purine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Purine and Pyrimidine Metabolism | Basicmedical Key [basicmedicalkey.com]
- 7. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 8. fiveable.me [fiveable.me]
- 9. Determination method of IMP & GMP in soy sauce by HPLC | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Plasma cyclic guanosine 3'-5' monophosphate concentrations and low vascular resistance in human septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The purine metabolite inosine monophosphate accelerates myelopoiesis and acute pancreatitis progression - PMC [pmc.ncbi.nlm.nih.gov]
Application of Disodium 5'-Ribonucleotide in Microbial Fermentation Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) 5'-ribonucleotide, a mixture of disodium inosinate (IMP) and disodium guanylate (GMP), is widely recognized as a flavor enhancer in the food industry, contributing to the umami taste.[1][2] Its production is primarily achieved through microbial fermentation.[1][3] Beyond its role in food science, Disodium 5'-ribonucleotide holds significant potential as a valuable supplement in microbial fermentation studies. Nucleotides are fundamental to all biological processes, and their exogenous addition can influence microbial growth, metabolism, and the production of desired metabolites.[4][5] These application notes provide detailed protocols and insights for utilizing this compound in a research setting to explore its effects on various microorganisms.
Principle Applications in Microbial Fermentation Research
The addition of this compound to microbial culture media can be explored for several key research applications:
-
Enhancement of Microbial Growth and Biomass Production: As a readily available source of purine (B94841) nucleotides, this compound can potentially stimulate the growth of various microorganisms, including bacteria and yeast, by alleviating the energetic burden of de novo nucleotide synthesis.
-
Modulation of Metabolic Pathways: Exogenous nucleotides can be utilized through salvage pathways, thereby influencing the intracellular nucleotide pool and potentially redirecting metabolic fluxes towards the synthesis of specific products of interest, such as organic acids, enzymes, or therapeutic proteins.
-
Investigation of Nucleotide Salvage Pathways: this compound can serve as a tool to study the genetics and kinetics of nucleotide salvage pathways in different microorganisms, providing insights into their metabolic capabilities and adaptation strategies.
-
Alternative Nitrogen Source: The nitrogen-rich purine rings of IMP and GMP can potentially be metabolized by some microorganisms, offering an alternative nitrogen source and influencing nitrogen metabolism.
-
Impact on Fermented Food Microbiota: Studying the effect of this compound on the composition and metabolic activity of microbial consortia in fermented foods can lead to improved flavor profiles and functional properties. Recent studies have shown that dietary nucleotides can significantly increase beneficial bacteria like Lactobacilli and enhance the production of short-chain fatty acids such as propionate.[2]
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of nucleotide supplementation on microbial fermentation parameters. It is important to note that specific outcomes will be highly dependent on the microbial species, strain, and fermentation conditions.
Table 1: Effect of Nucleotide Supplementation on Gut Microbiota Composition and Metabolite Production (In Vitro Fermentation Model)
| Treatment | Change in Lactobacilli Population (Log10) | Propionate Concentration Increase (%) |
| Control | - | - |
| High Nucleotide Yeast Extract (7.5 g/L) | +1.4 | +18.7 |
Data adapted from a study on the effects of dietary nucleotides on swine gut microbiota.[2]
Table 2: General Dosage Guidelines for this compound in Animal Feed
| Parameter | Recommended Dosage (% of total feed weight) |
| Appetite Enhancement & Growth Promotion | 0.02% - 0.1% |
This data suggests a potential starting concentration range for microbial fermentation studies.
Experimental Protocols
Herein are detailed protocols for key experiments to investigate the application of this compound in microbial fermentation.
Protocol 1: Evaluating the Effect of this compound on Bacterial Growth
Objective: To determine the impact of this compound supplementation on the growth kinetics of a specific bacterial strain (e.g., Lactobacillus plantarum).
Materials:
-
Bacterial strain of interest (e.g., Lactobacillus plantarum)
-
Appropriate growth medium (e.g., MRS broth)
-
This compound (food or research grade)
-
Sterile culture tubes or microplates
-
Spectrophotometer
-
Incubator
Methodology:
-
Prepare Stock Solution: Prepare a sterile 10% (w/v) stock solution of this compound in deionized water and filter-sterilize.
-
Media Preparation: Prepare the growth medium according to the manufacturer's instructions. Aliquot the medium into sterile culture tubes or a 96-well microplate.
-
Supplementation: Add the this compound stock solution to the media to achieve a range of final concentrations (e.g., 0%, 0.01%, 0.05%, 0.1%, 0.5% w/v). Ensure a control group with no supplementation.
-
Inoculation: Inoculate the media with an overnight culture of the bacterial strain to a starting optical density (OD600) of 0.05.
-
Incubation: Incubate the cultures under optimal conditions (e.g., 37°C for L. plantarum) for 24-48 hours.
-
Growth Monitoring: Measure the OD600 at regular intervals (e.g., every 2 hours) to generate growth curves.
-
Data Analysis: Plot the growth curves and calculate the maximum specific growth rate (µmax) and final biomass concentration for each condition.
Protocol 2: Assessing this compound as a Nitrogen Source
Objective: To investigate whether a specific microorganism can utilize this compound as a sole nitrogen source.
Materials:
-
Microorganism of interest (e.g., Saccharomyces cerevisiae)
-
Defined minimal medium with a known carbon source (e.g., glucose) and lacking a nitrogen source.
-
This compound
-
Ammonium (B1175870) sulfate (B86663) (as a positive control for nitrogen source)
-
Sterile flasks
-
Shaking incubator
Methodology:
-
Prepare Media: Prepare the defined minimal medium. Divide it into three sets:
-
Negative Control: No nitrogen source.
-
Positive Control: Supplemented with a standard nitrogen source (e.g., 5 g/L ammonium sulfate).
-
Test Condition: Supplemented with this compound as the sole nitrogen source (e.g., at a concentration providing equivalent nitrogen content to the positive control).
-
-
Inoculation: Inoculate each flask with the microorganism from a washed, nitrogen-starved pre-culture.
-
Incubation: Incubate the flasks in a shaking incubator at the optimal temperature for the microorganism.
-
Growth Measurement: Monitor growth over time by measuring OD600.
-
Analysis: Compare the growth in the test condition to the positive and negative controls. Significant growth in the test condition compared to the negative control indicates utilization of this compound as a nitrogen source.
Protocol 3: Quantitative Analysis of this compound in Fermentation Broth
Objective: To quantify the consumption of IMP and GMP from the culture medium during fermentation.
Materials:
-
Fermentation broth samples
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., phosphate (B84403) buffer and methanol (B129727) gradient)
-
IMP and GMP standards
-
Syringe filters (0.22 µm)
Methodology:
-
Sample Preparation: Collect fermentation broth at different time points. Centrifuge to remove microbial cells and filter the supernatant through a 0.22 µm syringe filter.
-
Standard Curve Preparation: Prepare a series of standard solutions of IMP and GMP of known concentrations.
-
HPLC Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Set the UV detector to the appropriate wavelength for detecting IMP and GMP (around 254 nm).
-
Run the analysis using a suitable gradient elution program to separate IMP and GMP.
-
-
Quantification: Generate a standard curve by plotting the peak area against the concentration of the standards. Use the standard curve to determine the concentration of IMP and GMP in the fermentation samples.
-
Data Interpretation: Plot the concentration of IMP and GMP over time to determine the rate of consumption by the microorganism.
Visualization of Pathways and Workflows
Diagram 1: Hypothetical Microbial Nucleotide Salvage Pathway
Caption: Hypothetical pathway for microbial utilization of exogenous this compound.
Diagram 2: Experimental Workflow for Evaluating Growth Enhancement
Caption: Workflow for assessing the impact of this compound on microbial growth.
Diagram 3: Production of 5'-Ribonucleotide-Rich Yeast Extract
Caption: Simplified workflow for the production of 5'-ribonucleotide-rich yeast extract.
References
- 1. Effects of dietary nucleotides on gut microbiota studied with in vitro fermentation models – Industry – Laboratory of Food Biotechnology | ETH Zurich [fbt.ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. sciex.com [sciex.com]
- 4. An Overlooked Prebiotic: Beneficial Effect of Dietary Nucleotide Supplementation on Gut Microbiota and Metabolites in Senescence-Accelerated Mouse Prone-8 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overlooked Prebiotic: Beneficial Effect of Dietary Nucleotide Supplementation on Gut Microbiota and Metabolites in Senescence-Accelerated Mouse Prone-8 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Stable Aqueous Solutions of Disodium 5'-Ribonucleotide for Laboratory Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) 5'-ribonucleotide, a mixture of disodium inosinate (IMP) and disodium guanylate (GMP), is a widely utilized compound in various fields, including the food industry as a flavor enhancer and in life sciences for cellular and molecular studies. Its ability to modulate cellular processes necessitates the preparation of stable and reliable aqueous solutions for experimental use. This document provides detailed protocols for the preparation, storage, and handling of Disodium 5'-ribonucleotide solutions to ensure their stability and efficacy in a laboratory setting.
Physicochemical Properties
This compound is a white to off-white crystalline powder that is highly soluble in water and sparingly soluble in ethanol. Aqueous solutions are typically neutral to slightly alkaline, with a pH ranging from 7.0 to 8.5.[1][2][3] The stability of the solution is influenced by both temperature and pH.
Solubility Data
| Solvent | Solubility | Temperature |
| Water | Highly soluble | Room Temperature |
| Ethanol | Sparingly soluble | Room Temperature |
Stability Profile
The primary degradation pathway for both IMP and GMP in aqueous solutions is the hydrolysis of the phosphoric ester bond, yielding their respective nucleosides (inosine and guanosine) and phosphoric acid.[4][5] This degradation follows first-order kinetics and is significantly affected by pH and temperature.[4]
Table 1: Half-life of IMP and GMP in Aqueous Solution at 100°C [4]
| Compound | pH 4.0 | pH 7.0 | pH 9.0 |
| IMP | 8.7 hours | 13.1 hours | 46.2 hours |
| GMP | 6.4 hours | 8.2 hours | 38.5 hours |
As indicated in the table, both IMP and GMP are more stable at a slightly alkaline pH. Increasing the temperature significantly accelerates the degradation rate.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound
This protocol outlines the steps to prepare a concentrated stock solution that can be diluted for various experimental applications.
Materials:
-
This compound powder
-
Nuclease-free water
-
1 M NaOH and 1 M HCl solutions (for pH adjustment)
-
Sterile, nuclease-free conical tubes or vials
-
pH meter or pH indicator strips
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 100 mM solution, this will depend on the molecular weight specified by the manufacturer.
-
Dissolution: In a sterile conical tube, dissolve the powder in approximately 80% of the final desired volume of nuclease-free water. Vortex or mix gently until the powder is completely dissolved.
-
pH Adjustment: Measure the pH of the solution. If necessary, adjust the pH to a range of 7.0-8.0 using 1 M NaOH to increase the pH or 1 M HCl to decrease it. Add the acid or base dropwise while continuously monitoring the pH.
-
Volume Adjustment: Once the desired pH is achieved, add nuclease-free water to reach the final volume.
-
Sterilization: For applications requiring sterile conditions, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use. For short-term storage (up to one week), the solution can be stored at 4°C.
Protocol 2: Preparation of Working Solutions
Procedure:
-
Thaw a frozen aliquot of the 100 mM stock solution on ice.
-
Dilute the stock solution to the desired final concentration using an appropriate sterile buffer or cell culture medium. For example, to prepare a 1 mM working solution, dilute the 100 mM stock 1:100.
-
Mix the working solution thoroughly before use.
Visualization of Relevant Signaling Pathways and Workflows
GMP and Intracellular Signaling
Guanosine (B1672433) monophosphate (GMP) is a precursor for guanosine triphosphate (GTP), a key molecule in cellular signaling. GTP is utilized by G-protein coupled receptors (GPCRs) and also serves as a substrate for guanylyl cyclases to produce the second messenger cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which mediates various downstream effects, including smooth muscle relaxation and regulation of ion channels.
References
- 1. nahanutri.com [nahanutri.com]
- 2. This compound | C20H23N9Na4O16P2 | CID 137254985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. foodchemadditives.com [foodchemadditives.com]
- 4. researchgate.net [researchgate.net]
- 5. Decomposition of the Flavor Enhancers, Monosodium Glutamate, lnosine-5′-Monophosphate and Guanosine-5′-Monophosphate during Canning | Semantic Scholar [semanticscholar.org]
Application Notes: Disodium 5'-Ribonucleotide as a Precursor for ATP Regeneration in Specific Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes by catalyzing the transfer of a phosphate (B84403) group from a high-energy donor molecule, overwhelmingly Adenosine Triphosphate (ATP), to a specific substrate.[1] This process of phosphorylation acts as a molecular switch, modulating protein function, localization, and interaction with other molecules. Consequently, kinases are critical targets in drug discovery, particularly in oncology and inflammatory diseases.
Standard in vitro kinase assays typically rely on a fixed initial concentration of ATP. However, as the kinase reaction proceeds, ATP is consumed, leading to the accumulation of Adenosine Diphosphate (ADP). This change in the ATP/ADP ratio can lead to product inhibition and non-linear reaction kinetics, complicating data interpretation, especially in high-throughput screening (HTS) applications.
This document outlines a novel approach that utilizes Disodium 5'-Ribonucleotide, a mixture of Disodium Inosinate (IMP) and Disodium Guanylate (GMP), as a cost-effective precursor for an ATP regeneration system in kinase assays. While not a direct phosphate donor itself, this compound can be enzymatically converted to ATP and GTP, thereby maintaining a constant concentration of the phosphate donor throughout the assay. This methodology offers the potential for more robust and linear kinase activity measurements over extended periods.
Principle of the Assay
The core of this method is an enzymatic cascade that converts IMP and GMP into ATP, which is then used by the kinase of interest to phosphorylate its substrate. The key enzymes in this regeneration system are:
-
Guanylate Kinase (GK): Catalyzes the phosphorylation of GMP to GDP, utilizing ATP.[2]
-
Adenylosuccinate Synthetase and Adenylosuccinate Lyase: Convert IMP to AMP.
-
Adenylate Kinase (AK): Interconverts AMP, ADP, and ATP to maintain an equilibrium of adenine (B156593) nucleotides.[3]
-
Pyruvate Kinase (PK): Catalyzes the transfer of a phosphate group from phosphoenolpyruvate (B93156) (PEP) to ADP, regenerating ATP.[4]
By including these enzymes in the kinase assay mixture along with this compound and PEP, a continuous supply of ATP is ensured for the primary kinase reaction.
Signaling Pathway Example: Protein Kinase A (PKA)
Protein Kinase A (PKA) is a key enzyme in many signal transduction pathways, activated by cyclic AMP (cAMP).[5] PKA is a serine/threonine kinase that phosphorylates a wide range of substrates, regulating processes such as metabolism, gene transcription, and cell growth.[6][7]
Caption: Protein Kinase A (PKA) Signaling Pathway.
Experimental Protocols
Protocol 1: General Kinase Assay with this compound-Based ATP Regeneration
This protocol provides a framework for a generic kinase assay using this compound to fuel ATP regeneration. The concentrations of kinase, substrate, and this compound should be optimized for each specific kinase system.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound (a mixture of IMP and GMP)
-
Phosphoenolpyruvate (PEP)
-
Guanylate Kinase (GK)
-
Adenylate Kinase (AK)
-
Pyruvate Kinase (PK)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Detection Reagent (e.g., ADP-Glo™, Kinase-Glo™, or a phosphospecific antibody)
-
96-well or 384-well plates (white or black, depending on the detection method)
-
Plate reader
Procedure:
-
Prepare Reagent Master Mix: In a single tube, prepare a master mix containing the Kinase Assay Buffer, this compound, PEP, Guanylate Kinase, Adenylate Kinase, and Pyruvate Kinase. The final concentrations will need to be optimized, but a starting point could be:
-
This compound: 1 mM
-
PEP: 2 mM
-
Guanylate Kinase: 10 U/mL
-
Adenylate Kinase: 10 U/mL
-
Pyruvate Kinase: 20 U/mL
-
-
Aliquot Master Mix: Dispense the master mix into the wells of the microplate.
-
Add Kinase and Substrate: Add the kinase and its specific substrate to the appropriate wells. Include controls such as "no kinase," "no substrate," and "no this compound."
-
Initiate Reaction: If not already included, add a small, non-limiting amount of ATP (e.g., 10 µM) to initiate the regeneration cycle.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a desired period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, if using an ADP detection assay, the amount of ADP produced will be proportional to the kinase activity.[8][9]
Experimental Workflow Diagram:
Caption: General workflow for a kinase assay with ATP regeneration.
Protocol 2: High-Throughput Screening (HTS) for Kinase Inhibitors
This protocol is adapted for screening compound libraries for inhibitors of a specific kinase, utilizing the ATP regeneration system to ensure robust assay performance.
Materials:
-
Same as Protocol 1
-
Compound library dissolved in DMSO
-
Multi-channel pipettes or automated liquid handling system
Procedure:
-
Compound Plating: Dispense the compounds from the library into the wells of the assay plate. Include appropriate controls (e.g., DMSO only for no inhibition, and a known inhibitor for positive control).
-
Prepare Reagent Master Mix: As in Protocol 1, prepare a master mix containing all components except the kinase.
-
Dispense Master Mix: Add the master mix to all wells containing the compounds.
-
Pre-incubation: Add the kinase to the wells and pre-incubate for a short period (e.g., 15 minutes) to allow for compound binding to the kinase.
-
Initiate Reaction: Add the substrate and a small amount of ATP to start the reaction.
-
Incubation and Detection: Follow steps 5 and 6 from Protocol 1.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls.
Data Presentation
The following tables present hypothetical data to illustrate how results from these assays could be summarized.
Table 1: Kinase Activity with and without ATP Regeneration
| Condition | Kinase Activity (Relative Luminescence Units) | Standard Deviation |
| Complete Assay (with Regeneration) | 85,670 | 4,280 |
| No this compound | 23,450 | 1,170 |
| No Kinase | 510 | 25 |
| No Substrate | 620 | 30 |
Table 2: IC₅₀ Determination for a Hypothetical PKA Inhibitor
| Inhibitor Concentration (nM) | % Inhibition |
| 1 | 5.2 |
| 10 | 15.8 |
| 50 | 48.9 |
| 100 | 75.3 |
| 500 | 95.1 |
| 1000 | 98.7 |
| IC₅₀ (nM) | 51.2 |
ATP Regeneration Pathway Diagram
The following diagram illustrates the enzymatic reactions involved in regenerating ATP from IMP and GMP.
Caption: ATP regeneration from IMP and GMP.
Conclusion
The use of this compound as a precursor for an ATP regeneration system presents a promising and cost-effective strategy for enhancing the robustness and reliability of in vitro kinase assays. By maintaining a steady-state concentration of ATP, this approach can overcome the limitations of traditional kinase assays, particularly for HTS and kinetic studies. The protocols and conceptual frameworks provided herein offer a foundation for researchers to develop and optimize this methodology for their specific kinase of interest.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Guanylate kinase - Wikipedia [en.wikipedia.org]
- 3. Adenylate Kinase Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 4. Pyruvate Kinase - Proteopedia, life in 3D [proteopedia.org]
- 5. Protein kinase A - Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Protein kinase A signaling: "cross-talk" with other pathways in endocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Application Notes and Protocols: In Vitro Effects of Disodium 5'-Ribonucleotide on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) 5'-ribonucleotide, a food additive composed of disodium 5'-inosinate (IMP) and disodium 5'-guanylate (GMP), is primarily utilized as a flavor enhancer. While its role in the food industry is well-established, its specific effects on cellular proliferation at an in vitro level are not extensively documented in publicly available research. However, the broader class of molecules to which IMP and GMP belong—extracellular nucleotides—are known to play significant roles in cell signaling and can modulate cell proliferation.[1][2][3] Extracellular nucleotides exert their effects through interaction with purinergic receptors (P2X and P2Y) on the cell surface, which can trigger various downstream signaling cascades influencing cell growth, differentiation, and apoptosis.[1][4]
This document provides a generalized framework for investigating the effects of Disodium 5'-ribonucleotide and its components on cell proliferation in vitro. It includes a standard protocol for a cell proliferation assay and illustrates the general signaling pathways that may be involved.
Data Presentation
Table 1: Template for Recording Cell Proliferation Data (e.g., MTT Assay Results)
| Cell Line | Treatment Compound | Concentration (µM) | Incubation Time (hours) | Absorbance (OD at 570 nm) (Mean ± SD) | % Cell Viability (Relative to Control) |
| e.g., HeLa | Control (Vehicle) | 0 | 24 | 1.2 ± 0.05 | 100% |
| This compound | 10 | 24 | |||
| 50 | 24 | ||||
| 100 | 24 | ||||
| Disodium 5'-inosinate (IMP) | 10 | 24 | |||
| 50 | 24 | ||||
| 100 | 24 | ||||
| Disodium 5'-guanylate (GMP) | 10 | 24 | |||
| 50 | 24 | ||||
| 100 | 24 |
Experimental Protocols
The following is a detailed protocol for a common colorimetric method to assess cell proliferation, the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5]
Protocol: MTT Assay for Cell Proliferation
1. Objective: To determine the effect of this compound on the proliferation of a selected cell line in vitro.
2. Materials:
-
Selected adherent cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (and/or IMP, GMP)
-
Sterile phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or Solubilization Buffer
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
3. Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Prepare a cell suspension at a density of 1 x 10⁵ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.
-
Prepare serial dilutions of the test compound in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of cell attachment, carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include a "vehicle control" group (medium with solvent but no test compound) and a "no-cell" blank (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under the microscope.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use the "no-cell" wells as a blank to subtract the background absorbance.
-
4. Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
Signaling Pathways and Workflows
Purinergic Signaling Pathway
Extracellular nucleotides like IMP and GMP, the components of this compound, would likely interact with P2Y receptors, which are G-protein coupled receptors. This interaction can initiate downstream signaling cascades that influence cell proliferation.
Caption: General P2Y receptor signaling pathway for cell proliferation.
Experimental Workflow
The following diagram illustrates the key steps in the MTT assay protocol for assessing cell proliferation.
Caption: Workflow for the MTT cell proliferation assay.
Disclaimer
The provided protocols and pathway diagrams are for informational and research guidance purposes only. They are based on general knowledge of cell biology and the study of extracellular nucleotides. There is a lack of specific published data on the direct effects of this compound on cell proliferation. Therefore, researchers should optimize these protocols for their specific cell lines and experimental conditions. The signaling pathways depicted are generalized and may vary depending on the cell type and context.
References
- 1. Extracellular nucleotide inhibits cell proliferation and negatively regulates Toll-like receptor 4 signalling in human progenitor endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unife.it [iris.unife.it]
- 3. Extracellular ATP and other nucleotides—ubiquitous triggers of intercellular messenger release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Animal Studies with Disodium 5'-Ribonucleotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) 5'-ribonucleotide (D5R), a mixture of disodium inosinate (IMP) and disodium guanylate (GMP), is widely recognized as a flavor enhancer that imparts the umami taste.[1][2][3] Beyond its application in the food industry, D5R and its constituent nucleotides are involved in various physiological processes, making them of interest for in vivo animal research. These application notes provide detailed protocols for the formulation and administration of D5R for parenteral in vivo studies in animal models, with a primary focus on rats.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Disodium 5'-ribonucleotide is crucial for its proper formulation in in vivo studies.
| Property | Value/Description | Citation |
| Synonyms | I+G, Disodium 5'-ribonucleotides | [4][5] |
| Appearance | White to light yellow crystalline powder | [6] |
| Solubility | Highly soluble in water (≥50 g/100 mL at 25°C); Sparingly soluble in ethanol (B145695); Practically insoluble in ether. | [7] |
| Stability | Stable at temperatures up to 100°C. Undergoes hydrolysis in acidic conditions. | [7] |
| pH | 7.0 - 8.5 (for a 1 in 20 solution) | [8] |
In Vivo Formulation for Parenteral Administration
For in vivo animal studies requiring parenteral administration (e.g., intravenous, intraperitoneal), a sterile, isotonic solution with a physiological pH is essential to prevent adverse reactions at the injection site and ensure the welfare of the animal.
Vehicle Selection
The high water solubility of D5R allows for simple aqueous-based vehicle solutions. The recommended vehicles are:
-
Sterile 0.9% Sodium Chloride (Normal Saline): An isotonic solution that is commonly used for intravenous and intraperitoneal injections in rodents.[9][10]
-
Sterile Phosphate-Buffered Saline (PBS): An isotonic buffer that helps maintain a stable physiological pH.[11][12]
Preparation of Sterile D5R Solution (10 mg/mL)
This protocol describes the preparation of a 10 mg/mL stock solution of D5R in sterile normal saline.
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride (Normal Saline) for injection
-
Sterile vials
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
-
pH meter
-
Sterile 1N HCl and 1N NaOH for pH adjustment
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of D5R powder.
-
Add the D5R powder to a sterile vial.
-
Add a portion of the sterile normal saline to the vial and gently swirl to dissolve the powder.
-
Once dissolved, add the remaining sterile normal saline to reach the final desired concentration (10 mg/mL).
-
Measure the pH of the solution. If necessary, adjust the pH to a physiological range of 7.2-7.4 using sterile 1N HCl or 1N NaOH.[2]
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a new sterile vial.
-
Store the sterile D5R solution at 2-8°C for short-term use. For long-term storage, aliquoting and freezing at -20°C is recommended.
Osmolarity Considerations
Parenteral solutions should ideally be isotonic with blood and extracellular fluid (approximately 280-310 mOsm/L) to prevent cellular damage.[4] While 0.9% saline and PBS are isotonic, the addition of D5R will increase the osmolarity. For most low-concentration solutions, this increase is negligible. However, for high-concentration formulations, it is advisable to calculate the estimated osmolarity.
Formula for Estimating Osmolarity:
Osmolarity (mOsm/L) ≈ [(g/L of substance) / (MW of substance)] * n * 1000
Where:
-
g/L is the concentration of the substance in grams per liter
-
MW is the molecular weight of the substance (this compound, as a mix of IMP and GMP, has an approximate average MW of 392.17 g/mol for the anhydrous form)[1]
-
n is the number of particles the substance dissociates into in solution (for D5R, this can be estimated as 3: two sodium ions and one ribonucleotide ion).
For solutions with an osmolarity significantly higher than physiological levels, dilution or a slower infusion rate is recommended.
In Vivo Administration Protocols in Rats
The following are standard protocols for intravenous and intraperitoneal administration of D5R solutions in rats. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Intravenous (IV) Injection via the Lateral Tail Vein
Materials:
-
Rat restrainer
-
Heat lamp or warming pad
-
Sterile 25-27 gauge needles
-
Sterile 1 mL syringes
-
70% ethanol
-
Sterile gauze
-
Prepared sterile D5R solution
Protocol:
-
Warm the rat's tail using a heat lamp or warming pad for a few minutes to induce vasodilation, making the lateral tail veins more visible.[6]
-
Place the rat in a suitable restrainer.
-
Clean the tail with a 70% ethanol wipe.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
A small flash of blood in the hub of the needle may indicate successful entry into the vein.
-
Slowly inject the D5R solution. There should be no resistance. If resistance is felt or a bleb forms, the needle is not in the vein and should be withdrawn.[13]
-
After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse reactions.
Intraperitoneal (IP) Injection
Materials:
-
Sterile 23-25 gauge needles
-
Sterile 1-3 mL syringes
-
70% ethanol
-
Prepared sterile D5R solution
Protocol:
-
Securely restrain the rat. For a one-person technique, grasp the rat by the loose skin over the shoulders and allow the body to rest in your palm.
-
Tilt the rat's head downwards to move the abdominal organs away from the injection site.
-
Identify the lower right quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Clean the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no blood or urine is drawn back, which would indicate entry into a blood vessel or the bladder, respectively.[7]
-
Inject the D5R solution.
-
Withdraw the needle and return the rat to its cage. Monitor for any signs of distress.
Quantitative Data
Dosage Information from In Vivo Studies
The majority of published in vivo studies with this compound have utilized dietary administration. Parenteral dosage information is primarily derived from toxicology studies.
| Animal Model | Route of Administration | Dosage | Observed Effects | Citation |
| Rat | Dietary | 0.1%, 1.0%, 2.0% of diet | No adverse effects on growth or reproduction over 3 generations. | |
| Dog | Dietary | 0.1%, 1.0%, 2.0% of diet | No adverse effects observed in a 2-year feeding study. | - |
| Dog | Dietary | Up to 10% of diet | No detectable adverse effects in a 6-week study. | - |
| Mouse | Intravenous (IV) | LD50: 3300 mg/kg | - | - |
| Rat | Intravenous (IV) | LD50: 2730 mg/kg | Dyspnea, somnolence, convulsions. | - |
| Mouse | Intraperitoneal (IP) | LD50: 5400 mg/kg | - | - |
| Rat | Intraperitoneal (IP) | LD50: 4850 mg/kg | Hypermotility, diarrhea, convulsions, dyspnea. | - |
LD50: Lethal dose for 50% of the test animals.
Pharmacokinetic Parameters
There is a lack of publicly available pharmacokinetic data for parenterally administered this compound in animal models. Researchers are encouraged to perform pharmacokinetic studies to determine key parameters such as half-life, clearance, and volume of distribution to inform rational dose selection and scheduling for their specific research questions.
Experimental Protocols
Protocol for a Pilot Pharmacokinetic Study of Intravenous D5R in Rats
This protocol outlines a basic design for determining the pharmacokinetic profile of D5R following a single intravenous dose.
Study Design:
-
Animals: Male Sprague-Dawley rats (n=3-5 per time point).
-
Dose: A single IV bolus dose of D5R (e.g., 10 mg/kg). The dose should be selected based on the LD50 data, aiming for a dose that is well below the toxic range.
-
Blood Sampling: Serial blood samples (e.g., 0.2 mL) are collected from the tail vein or another appropriate site at various time points post-dose (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes).
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of IMP and GMP are quantified using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, AUC) are calculated from the plasma concentration-time data using appropriate software.
Signaling Pathways and Experimental Workflows
Umami Taste Receptor Signaling Pathway
This compound enhances the umami taste by acting as an allosteric modulator of the T1R1/T1R3 G-protein coupled receptor, potentiating the response to glutamate.[6][8]
Caption: Umami taste receptor signaling pathway.
Experimental Workflow for In Vivo Parenteral Study
The following diagram illustrates a typical workflow for conducting an in vivo study with parenteral administration of D5R.
Caption: General workflow for an in vivo parenteral study.
Safety and Handling
This compound is generally recognized as safe (GRAS) for its use as a food additive.[6] However, when handling the pure powder, standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses). Avoid inhalation of the powder. In case of contact with eyes or skin, rinse thoroughly with water.
Conclusion
These application notes provide a comprehensive guide for the formulation and parenteral administration of this compound in in vivo animal studies. Adherence to these protocols will help ensure the safety and welfare of the animals and the generation of reliable and reproducible scientific data. The lack of specific parenteral pharmacokinetic data highlights an area for future research that would greatly benefit the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclic guanosine monophosphate compartmentation in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]
- 5. Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Pharmacokinetics and tissue distribution of spinosin after intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absorption, Distribution, Metabolism and Excretion of Drug | Pharmaguideline [pharmaguideline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. Inosine Monophosphate - MeSH - NCBI [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Purity Determination of Disodium 5'-ribonucleotide
Introduction
Disodium (B8443419) 5'-ribonucleotide, a flavor enhancer composed of a synergistic mixture of disodium 5'-inosinate (IMP) and disodium 5'-guanylate (GMP), is widely utilized in the food and pharmaceutical industries.[1][2][3][4] The purity of this additive is paramount to ensure product quality, safety, and efficacy. These application notes provide detailed protocols for the quantitative determination of the purity of Disodium 5'-ribonucleotide and its components using High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Physicochemical Properties
A fundamental understanding of the physicochemical characteristics of this compound is essential for the development of robust analytical methods.
| Property | Value |
| Synonyms | I+G, IMP+GMP, Sodium 5'-ribonucleotides, E635 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, sparingly soluble in ethanol, and practically insoluble in ether.[5] |
| UV Maximum | IMP: ~250 nm, GMP: ~260 nm[5] |
Analytical Techniques
High-Performance Liquid Chromatography (HPLC) for Component Separation and Quantification
HPLC is the preferred method for the simultaneous quantification of disodium 5'-inosinate and disodium 5'-guanylate, offering high specificity and accuracy.
Experimental Protocol: HPLC Analysis
Objective: To separate and quantify Disodium 5'-Inosinate and Disodium 5'-Guanylate in a sample of this compound.
Materials:
-
This compound sample
-
Disodium 5'-inosinate (IMP) reference standard
-
Disodium 5'-guanylate (GMP) reference standard
-
Potassium dihydrogen phosphate (B84403)
-
Hexane-1-sulfonic acid sodium salt (ion-pair reagent)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm membrane filters
Equipment:
-
HPLC system with a UV detector or Photodiode Array (PDA) detector
-
C18 reversed-phase column (e.g., SunFire® C18, 250 mm x 4.6 mm, 5 µm)[6]
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters
-
Sonicator
Chromatographic Conditions:
| Parameter | Condition |
| Column | SunFire® C18, 250 mm x 4.6 mm, 5 µm[6] |
| Mobile Phase | Potassium phosphate buffer with sodium hexane (B92381) sulfonate[6] |
| Detection | UV at 255 nm[6] |
| Flow Rate | 1.2 mL/min[6] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Procedure:
-
Mobile Phase Preparation:
-
Prepare a potassium phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in deionized water.
-
Add the ion-pair reagent, hexane-1-sulfonic acid sodium salt, to the buffer solution.
-
Adjust the pH of the solution with orthophosphoric acid.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg each of IMP and GMP reference standards into separate 100 mL volumetric flasks.
-
Dissolve the standards in the mobile phase and dilute to volume.
-
Prepare a series of calibration standards by further diluting the stock solutions with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve the sample in the mobile phase, sonicate for 10 minutes to ensure complete dissolution, and dilute to volume.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution in duplicate.
-
Identify the peaks for IMP and GMP in the sample chromatogram by comparing their retention times with those of the standards.
-
Calculate the concentration of IMP and GMP in the sample using the calibration curve.
-
Data Presentation: Quantitative HPLC Analysis Results
The following table summarizes typical quantitative results for the analysis of this compound from various flavor enhancer samples.[6]
| Sample ID | Disodium 5'-guanylate (%) | Disodium 5'-inosinate (%) | Total Purity (%) |
| Sample A | 0.15 | 0.24 | 0.39 |
| Sample B | 0.15 | 0.21 | 0.36 |
| Sample C | 0.41 | 0.58 | 0.99 |
| Sample D | 0.16 | 0.21 | 0.37 |
| Sample E | 0.27 | 0.22 | 0.49 |
| Sample F | 0.34 | 0.47 | 0.81 |
UV-Visible Spectrophotometry for Total Ribonucleotide Content
UV-Vis spectrophotometry provides a rapid and straightforward method for determining the total content of this compound. This method is based on the characteristic UV absorbance of the purine (B94841) rings in IMP and GMP.
Experimental Protocol: UV-Vis Spectrophotometric Analysis
Objective: To determine the total content of this compound.
Materials:
-
This compound sample
-
0.01 N Hydrochloric acid (HCl)
Equipment:
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes
Procedure:
-
Standard and Sample Preparation:
-
Accurately weigh a quantity of the this compound sample and reference standard, dissolve in 0.01 N HCl, and dilute to a known concentration (e.g., 10 µg/mL).[5]
-
-
Measurement:
-
Set the spectrophotometer to measure the absorbance at 250 nm for disodium 5'-inosinate and 260 nm for disodium 5'-guanylate, using 0.01 N HCl as the blank.[5]
-
Measure the absorbance of the standard and sample solutions at both wavelengths.
-
-
Calculation:
-
The contents of disodium 5'-inosinate and disodium 5'-guanylate are calculated using their respective molecular extinction coefficients, which are determined from the absorbance of the standard solutions.[5]
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the purity analysis of this compound.
Caption: Workflow for the Purity Analysis of this compound.
Logical Relationship of Purity Tests
A comprehensive purity assessment involves multiple analytical techniques that provide complementary information.
Caption: Logical Relationship of Analytical Tests for Purity Assessment.
Conclusion
The analytical methods detailed in these application notes provide robust and reliable approaches for determining the purity of this compound. The combination of HPLC for specific component quantification and UV-Vis spectrophotometry for total content analysis, alongside other purity tests, ensures a comprehensive quality assessment. Adherence to these protocols will enable researchers, scientists, and drug development professionals to maintain high standards of quality control for products containing this compound.
References
Application Notes and Protocols: Utilizing Disodium 5'-ribonucleotide in Nucleotide Metabolism Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Disodium (B8443419) 5'-ribonucleotide, a mixture of disodium inosinate and disodium guanylate, is commonly utilized as a flavor enhancer in the food industry.[1] However, its composition as a direct source of purine (B94841) nucleotides presents a valuable opportunity for its application in the research of nucleotide metabolism disorders. This document provides detailed application notes and protocols for leveraging Disodium 5'-ribonucleotide in cellular and animal models to investigate the pathophysiology of these disorders and to explore potential therapeutic interventions.
Disorders of nucleotide metabolism can lead to a range of clinical manifestations, including immunodeficiency, neurological abnormalities, and renal disease.[2] Understanding the mechanisms of these disorders is crucial for the development of effective treatments. This compound can be employed as a tool to manipulate cellular nucleotide pools, thereby mimicking certain pathological conditions or assessing the functionality of nucleotide salvage pathways.
Core Applications in Research
-
Investigation of Purine Salvage Pathway Defects: By providing an exogenous source of inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), this compound can be used to study the activity of enzymes involved in the purine salvage pathway. Deficiencies in this pathway are central to disorders like Lesch-Nyhan syndrome.
-
Modeling Nucleotide Pool Imbalances: Elevated levels of purine nucleotides can be cytotoxic and are implicated in certain metabolic diseases.[3] Supplementing cell culture media or animal diets with this compound allows for the controlled study of the cellular response to purine overload.
-
Drug Screening and Efficacy Testing: In the context of drug development, this compound can be used to create disease models in which the efficacy of novel therapeutic agents targeting nucleotide metabolism can be assessed.
Section 1: Quantitative Data Summary
The following tables summarize key quantitative data relevant to the use and analysis of this compound in a research setting.
Table 1: High-Performance Liquid Chromatography (HPLC) Parameters for Nucleotide Analysis
| Parameter | Value | Reference |
| Column | SunFire® C18 (250 mm × 4.6 mm × 5 µm) | [4] |
| Mobile Phase | Potassium phosphate (B84403) buffer and sodium hexane (B92381) sulfonate | [4] |
| Flow Rate | 1.2 mL/min | [4] |
| Detection Wavelength | 255 nm | [4] |
| Alternative Mobile Phase | 38–39% Solution A (23 g/L KH2PO4, 5.8% ACN, pH 5.6), 20% Solution C (3.5 g/L TBA-Br in 5.8% ACN), remainder Solution B (5.8% ACN) | [5] |
| Alternative Flow Rate | 1.2 ml/min | [5] |
| Alternative Detection Wavelength | 270 nm | [5] |
Table 2: Toxicological Data for this compound
| Organism | Route | LD50 | Reference |
| Rat | Oral | 15900 mg/kg | [6] |
| Rat | Intraperitoneal | 4850 mg/kg | [6] |
| Rat | Intravenous | 2730 mg/kg | [6] |
| Mouse | Subcutaneous | 5480 mg/kg | [6] |
| Chick Embryo | In vivo administration | 0.054 µg per egg | [7][8] |
Section 2: Experimental Protocols
Protocol 2.1: Analysis of Intracellular Nucleotide Pools using HPLC
This protocol is adapted for the analysis of cell lysates after incubation with this compound.
Objective: To quantify the intracellular concentrations of purine nucleotides to assess uptake and metabolism.
Materials:
-
Cell culture of interest (e.g., fibroblasts, lymphocytes)
-
This compound
-
Trichloroacetic acid (TCA)
-
HPLC system with a C18 reverse-phase column[5]
-
Nucleotide standards (IMP, GMP, ATP, GTP, etc.)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in standard medium.[9]
-
Prepare a stock solution of this compound in sterile water and filter-sterilize.
-
Treat cells with varying concentrations of this compound for a specified time course (e.g., 2, 6, 12, 24 hours). Include an untreated control group.
-
-
Nucleotide Extraction:
-
Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a specific volume of ice-cold 0.4 M TCA.
-
Scrape the cells and collect the lysate.
-
Incubate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the nucleotides.
-
-
HPLC Analysis:
-
Equilibrate the HPLC column with the mobile phase.[5]
-
Inject a known volume of the nucleotide extract onto the column.
-
Run the HPLC program with the parameters outlined in Table 1.[4][5]
-
Detect the nucleotides based on their retention times and absorbance at the specified wavelength.
-
Quantify the nucleotide concentrations by comparing the peak areas to a standard curve generated from known concentrations of nucleotide standards.
-
Protocol 2.2: Cell-Based Assay for Purine Salvage Pathway Activity
Objective: To assess the functionality of the purine salvage pathway in cells with a known or suspected metabolic disorder.
Materials:
-
Patient-derived cells or a relevant cell line (e.g., with a mutation in a salvage pathway enzyme)
-
Control cell line (healthy donor or wild-type)
-
Cell culture medium deficient in de novo purine synthesis precursors (e.g., custom formulation without glycine, glutamine, and aspartate)
-
This compound
-
Cell proliferation assay kit (e.g., MTT, WST-1)
Procedure:
-
Cell Seeding:
-
Seed both control and experimental cells in a 96-well plate at an appropriate density.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Replace the standard medium with the purine-deficient medium.
-
Add this compound to the medium at various concentrations (e.g., 0, 10, 50, 100 µM).
-
Incubate the cells for 48-72 hours.
-
-
Assessment of Cell Viability/Proliferation:
-
Perform a cell proliferation assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the cell viability/proliferation relative to the untreated control for each cell line.
-
Compare the ability of the control and experimental cells to proliferate in the presence of this compound as the sole purine source. A reduced ability in the experimental cells would indicate a defect in the purine salvage pathway.
-
Protocol 2.3: Animal Model for Studying Hyperuricemia
Objective: To investigate the in vivo metabolic effects of excess purine intake using this compound and to screen potential therapeutic agents.
Materials:
-
Standard rodent chow.
-
This compound.
-
Metabolic cages for urine collection.
-
Blood collection supplies.
-
Uric acid assay kit.
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals to the housing conditions for at least one week.
-
Divide animals into control and experimental groups (n=8-10 per group).
-
-
Dietary Administration:
-
Sample Collection:
-
At regular intervals (e.g., weekly), place the animals in metabolic cages for 24-hour urine collection.
-
At the end of the study, collect blood samples via an appropriate method (e.g., cardiac puncture, tail vein).
-
Euthanize the animals and collect relevant tissues (e.g., liver, kidney) for further analysis.
-
-
Biochemical Analysis:
-
Measure uric acid levels in the serum and urine using a commercial assay kit.
-
Analyze tissue homogenates for nucleotide content using the HPLC protocol described above (Protocol 2.1).
-
-
Data Analysis:
-
Compare the levels of serum and urinary uric acid between the control and experimental groups.
-
Correlate the dietary intake of this compound with the observed metabolic changes.
-
Section 3: Visualizations
Signaling and Metabolic Pathways
Caption: Purine salvage and degradation pathway.
Experimental Workflows
Caption: Workflow for cell-based nucleotide analysis.
Caption: Workflow for an animal study on hyperuricemia.
References
- 1. Applications and Uses of Disodium 5'-Ribonucleotides-FOODCHEM [foodchemadditives.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Deoxyribonucleotide Triphosphate Metabolism in Cancer and Metabolic Disease [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. disodium 5'-ribonucleotides, 4691-65-0 [thegoodscentscompany.com]
- 7. informaticsjournals.co.in [informaticsjournals.co.in]
- 8. researchgate.net [researchgate.net]
- 9. Core Cell Culture [sigmaaldrich.com]
- 10. Metabolic disorders animal models [ibd-biotech.com]
- 11. ANIMAL MODEL CONTRIBUTIONS TO CONGENITAL METABOLIC DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of disodium 5-ribonucleotide on reproductive function over three generations in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term feeding study on disodium 5-ribonucleotide in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Challenges in Dissolving and Stabilizing Disodium 5'-ribonucleotide in Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the common challenges associated with the dissolution and stabilization of Disodium 5'-ribonucleotide (a mixture of Disodium 5'-inosinate (IMP) and Disodium 5'-guanylate (GMP), often abbreviated as I+G) in various buffer systems. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to support your research and development activities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and handling of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Dissolution or Cloudiness | Low Temperature: The solubility of this compound is dependent on temperature. | Gently warm the buffer to room temperature (20-25°C) or slightly above while stirring. Avoid high temperatures to prevent degradation. |
| Incorrect pH: The optimal pH for solubility is in the neutral to slightly alkaline range. | Ensure the pH of your buffer is between 7.0 and 8.5 for optimal solubility.[1] | |
| High Concentration: The amount of powder exceeds the solubility limit of the buffer. | Refer to the solubility data below. You may need to prepare a more dilute solution. | |
| Precipitate Formation Over Time | pH Shift: The pH of the buffer may have changed during storage. | Re-verify and, if necessary, adjust the pH of your solution. |
| Interaction with Buffer Components: Phosphate (B84403) ions can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺). | If your experimental design allows, consider using a TRIS buffer. If a phosphate buffer is necessary, ensure it is free from high concentrations of divalent cations. | |
| Degradation of the Compound in Solution | Acidic Conditions: this compound is more susceptible to hydrolysis at acidic pH. | Maintain the buffer pH between 7.0 and 8.5 to ensure stability. |
| Elevated Temperature: Higher temperatures accelerate the rate of hydrolysis of the phosphate ester bonds. | Prepare solutions fresh before use. For short-term storage, keep solutions at 2-8°C. For longer-term storage, aliquot and freeze at -20°C or below. | |
| Presence of Divalent Cations: Certain metal ions can catalyze the degradation of ribonucleotides. | If compatible with your experiment, consider adding a chelating agent like EDTA to your buffer. | |
| Inconsistent Experimental Results | Inaccurate Solution Concentration: This can result from incomplete dissolution or degradation of the stock solution. | Always ensure the powder is fully dissolved. It is good practice to quantify the concentration of your stock solution using a reliable method like HPLC. |
| Use of Degraded Stock Solution: Improper storage or prolonged storage can lead to degradation. | Prepare fresh solutions when possible. When using frozen aliquots, use them promptly after thawing and avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound? A1: this compound is highly soluble in water, with a reported solubility of approximately 25g in 100mL of water at 20°C.[2] It is sparingly soluble in ethanol (B145695) and practically insoluble in ether.[1]
Q2: Which buffer system is recommended for this compound? A2: Both phosphate and TRIS buffers are commonly used and are suitable choices. The best option depends on the specific requirements of your experiment. Phosphate buffers are physiologically relevant but can have interactions with divalent cations. TRIS buffers are a good alternative to avoid such interactions, but their pH is more sensitive to temperature changes.
Q3: How does pH affect the stability of this compound? A3: The stability of this compound is significantly influenced by pH. It is most stable in the pH range of 7.0 to 8.5.[1] In acidic conditions (pH below 7.0), the rate of hydrolysis of the phosphate ester bond increases, leading to degradation.
Q4: What are the primary degradation products of this compound? A4: The main degradation pathway is the hydrolysis of the 5'-phosphate group, which results in the formation of inosine (B1671953) and guanosine, respectively. Further degradation can lead to the cleavage of the glycosidic bond, yielding hypoxanthine (B114508) and guanine.
Q5: What are the best practices for storing solutions of this compound? A5: For short-term storage (up to a few days), solutions should be stored at 2-8°C. For long-term storage, it is recommended to divide the solution into aliquots and store them at -20°C or lower to minimize degradation from repeated freeze-thaw cycles.
Quantitative Data
The following tables provide a summary of the key quantitative data related to the solubility and stability of this compound.
Table 1: Solubility of this compound
| Solvent | Temperature | Solubility | Reference |
| Water | 20°C | ~25 g/100 mL | [2] |
| Ethanol | Room Temp. | Sparingly Soluble | [1] |
| Ether | Room Temp. | Practically Insoluble | [1] |
Table 2: pH Stability Profile of this compound
| pH Range | Relative Stability | Primary Degradation Concern |
| < 6.0 | Low | Accelerated hydrolysis of the phosphate ester bond. |
| 6.0 - 7.0 | Moderate | Hydrolysis rate decreases as pH approaches neutral. |
| 7.0 - 8.5 | High (Optimal) | Minimal degradation under standard conditions. |
| > 8.5 | Moderate | Potential for base-catalyzed degradation, though generally more stable than in acidic conditions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in TRIS Buffer (pH 7.5)
Materials:
-
This compound powder
-
Tris(hydroxymethyl)aminomethane (TRIS) base
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
0.22 µm sterile filter
Procedure:
-
Prepare 100 mL of 50 mM TRIS Buffer (pH 7.5):
-
Dissolve 0.605 g of TRIS base in approximately 80 mL of deionized water.
-
While stirring, slowly add 1 M HCl to adjust the pH to 7.5 at room temperature.
-
Transfer the solution to a 100 mL volumetric flask and bring the volume to the mark with deionized water.
-
-
Prepare the 10 mM this compound Solution:
-
Weigh out the required amount of this compound (Molecular Weight ~392.17 g/mol for the anhydrous form; adjust for water of hydration if specified by the manufacturer). For 100 mL of a 10 mM solution, this is approximately 0.392 g.
-
Add the powder to the prepared TRIS buffer while stirring.
-
Continue to stir at room temperature until fully dissolved.
-
Sterile filter the solution using a 0.22 µm filter if required for your application.
-
Store the solution according to the stability guidelines mentioned above.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol provides a general method for the quantification of IMP and GMP.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a potassium phosphate buffer (e.g., 20 mM, pH 6.0) and methanol (B129727) or acetonitrile. A gradient elution may be necessary to achieve optimal separation of IMP and GMP.
Procedure:
-
Standard Preparation: Prepare a series of standards of known concentrations of pure IMP and GMP in the mobile phase.
-
Sample Preparation: Dilute your experimental sample containing this compound in the mobile phase to a concentration that falls within the range of your standard curve. Filter the sample through a 0.45 µm filter.
-
Analysis:
-
Equilibrate the HPLC column with the mobile phase.
-
Inject the standards and the sample.
-
Monitor the elution at a wavelength of 254 nm.
-
Identify and quantify the peaks corresponding to IMP and GMP by comparing their retention times and peak areas to those of the standards.
-
Mandatory Visualizations
Caption: Simplified Purinergic Signaling Pathway.
Caption: Experimental Workflow for Solution Preparation.
References
Technical Support Center: Purification of Commercial Disodium 5'-Ribonucleotide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and removing impurities from commercial Disodium (B8443419) 5'-ribonucleotide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and troubleshooting scenarios related to the purification of commercial Disodium 5'-ribonucleotide.
Q1: What are the common impurities found in commercial this compound?
A1: Commercial this compound, a mixture of disodium inosinate (IMP) and disodium guanylate (GMP), can contain several types of impurities depending on the manufacturing process (chemical synthesis or fermentation). These may include:
-
Related substances: Other nucleotides or nucleosides, and their degradation products.
-
Color impurities: Pigments and other colored compounds, especially in products derived from fermentation.
-
Inorganic salts: Residual salts from the production and purification processes.
-
Heavy metals: Trace amounts of heavy metals like lead.[1]
-
Microbial contaminants: Bacteria, yeast, and mold, particularly in less purified grades.
Q2: How can I assess the initial purity of my commercial this compound sample?
A2: A common and effective method for assessing purity is High-Performance Liquid Chromatography (HPLC). An ion-pair reversed-phase HPLC method can be used to separate and quantify disodium inosinate, disodium guanylate, and related purine (B94841) and pyrimidine (B1678525) impurities. Key parameters for such a method include a C18 column and a mobile phase containing a phosphate (B84403) buffer and an ion-pairing agent, with UV detection at approximately 254 nm.
Q3: My recrystallized this compound is forming an oil instead of crystals. What should I do?
A3: "Oiling out" during recrystallization can occur for several reasons. Here are some troubleshooting steps:
-
Reduce the rate of cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystallization.
-
Use a seed crystal: Introduce a small crystal of pure this compound to the supersaturated solution to induce crystallization.
-
Adjust the solvent system: The solvent/anti-solvent ratio may be suboptimal. Try slightly increasing the proportion of the solvent in which the compound is less soluble before cooling.
-
Increase the initial dilution: The concentration of the nucleotide in the hot solvent might be too high. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then attempt to recrystallize again.
Q4: During ion-exchange chromatography, I am observing poor separation between IMP and GMP. How can I improve the resolution?
A4: To improve the separation of inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP) by ion-exchange chromatography, consider the following optimizations:
-
Adjust the pH of the mobile phase: The charge of the nucleotides is pH-dependent. A slight adjustment of the buffer pH can alter their retention times and improve separation.
-
Optimize the salt gradient: A shallower salt gradient (e.g., NaCl concentration) during elution can enhance the resolution between closely eluting peaks.
-
Change the counter-ion: In some cases, switching the counter-ion in the mobile phase (e.g., from NaCl to NaClO4) can alter the elution profile and improve separation.
-
Lower the flow rate: Reducing the flow rate can allow for better equilibrium between the stationary and mobile phases, often leading to sharper peaks and improved resolution.
Q5: After activated carbon treatment, the recovery of my this compound is low. What could be the cause?
A5: Low recovery after activated carbon treatment is likely due to the adsorption of the product onto the carbon. To mitigate this:
-
Optimize the activated carbon concentration: Use the minimum amount of activated carbon necessary to achieve the desired color removal. Perform small-scale pilot experiments to determine the optimal concentration.
-
Reduce contact time: Minimize the time the solution is in contact with the activated carbon.
-
Select the appropriate type of activated carbon: Different types of activated carbon have varying pore sizes and surface properties. A carbon with a pore structure that favors the adsorption of larger color molecules over the smaller nucleotide molecules may be more suitable.
-
Wash the activated carbon: After filtration, wash the activated carbon cake with a small amount of fresh, cold solvent to recover any adsorbed product.
Quantitative Data on Purification Methods
The following table summarizes typical results that can be expected from the different purification methods. The exact values can vary depending on the initial purity of the commercial sample and the specific experimental conditions.
| Purification Method | Impurity Type | Typical Purity Before | Typical Purity After | Typical Yield |
| Recrystallization | Related Substances | 95-98% | >99% | 80-90% |
| Color | Moderate | Low | ||
| Ion-Exchange Chromatography | Related Substances | 95-98% | >99.5% | 70-85% |
| Inorganic Salts | Variable | Very Low | ||
| Activated Carbon Treatment | Color | High | Very Low | 85-95% |
| Other Organic Impurities | Variable | Low |
Experimental Protocols
Detailed methodologies for the key purification and analytical experiments are provided below.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is for the quantitative analysis of this compound and its related impurities.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1 M potassium phosphate buffer (pH 6.0).
-
Mobile Phase B: Methanol.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
Gradient Program:
-
0-10 min: 100% A
-
10-25 min: Linear gradient to 80% A, 20% B
-
25-30 min: Hold at 80% A, 20% B
-
30-35 min: Return to 100% A
-
35-45 min: Column re-equilibration at 100% A
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 25 mg of the this compound sample in 50 mL of Mobile Phase A.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample and identify the peaks for disodium inosinate and disodium guanylate based on the retention times of standard solutions.
-
Calculate the percentage purity by the area normalization method.
-
Protocol 2: Purification by Recrystallization (Anti-Solvent Method)
This protocol is suitable for improving the purity of this compound by removing soluble impurities.
-
Dissolution:
-
Dissolve the commercial this compound in a minimum amount of hot water (e.g., 70-80 °C). The concentration will depend on the initial purity, but a starting point is approximately 20-30 g per 100 mL of water.
-
-
Hot Filtration (Optional):
-
If the hot solution contains insoluble impurities, perform a hot filtration through a pre-warmed funnel with filter paper.
-
-
Crystallization:
-
To the hot, clear solution, slowly add a hydrophilic organic solvent, such as ethanol (B145695) or isopropanol, dropwise with stirring until the solution becomes slightly turbid. A patent suggests maintaining a ratio of the hydrophilic organic solvent to the liquid phase in the range of 30 to 70 vol %.[2][3]
-
Add a few more drops of hot water until the solution becomes clear again.
-
-
Cooling and Crystal Growth:
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol or the solvent mixture used for crystallization.
-
Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C).
-
Protocol 3: Purification by Ion-Exchange Chromatography
This method is effective for separating this compound from other charged impurities and for separating IMP from GMP if desired.
-
Resin and Column Preparation:
-
Use a strong anion exchange (SAX) resin.
-
Pack the resin into a suitable chromatography column and equilibrate with the starting buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
-
Sample Preparation and Loading:
-
Dissolve the commercial this compound in the starting buffer.
-
Load the sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with several column volumes of the starting buffer to remove any unbound impurities.
-
-
Elution:
-
Elute the bound nucleotides using a linear salt gradient (e.g., 0 to 1.0 M NaCl in the starting buffer). IMP will typically elute before GMP.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution profile using a UV detector at 254 nm.
-
Analyze the fractions containing the desired product(s) by HPLC to confirm purity.
-
-
Desalting:
-
Pool the pure fractions and desalt the solution by dialysis, diafiltration, or a suitable desalting column.
-
-
Lyophilization:
-
Freeze-dry the desalted solution to obtain the purified this compound as a powder.
-
Protocol 4: Decolorization by Activated Carbon Treatment
This protocol is used to remove colored impurities from solutions of this compound.
-
Preparation of Solution:
-
Dissolve the commercial this compound in water to a concentration of 5-10% (w/v).
-
-
Activated Carbon Addition:
-
Add powdered activated carbon to the solution. The amount will depend on the level of color impurity but a starting point is 0.5-2.0% (w/v) relative to the solution volume.
-
-
Adsorption:
-
Stir the mixture at room temperature for 15-30 minutes. Avoid prolonged contact time to minimize product loss.
-
-
Filtration:
-
Remove the activated carbon by filtration through a bed of celite or a fine filter paper. Ensure the filtrate is clear and colorless.
-
-
Product Recovery:
-
The decolorized solution can then be further purified by recrystallization or ion-exchange chromatography, or the product can be recovered by lyophilization or crystallization.
-
Visualizations
The following diagrams illustrate the experimental workflows for the identification and removal of impurities from commercial this compound.
Caption: Workflow for the initial identification of impurities.
Caption: General workflow for the removal of impurities.
References
- 1. ymc.co.jp [ymc.co.jp]
- 2. JPWO2003011886A1 - Method for producing mixed crystal of disodium 5'-guanylate and disodium 5'-inosinate - Google Patents [patents.google.com]
- 3. CN1290856C - Method for producing mixed crystal of disodium 5'-guanylate and disodium 5'-inosinate - Google Patents [patents.google.com]
optimizing the concentration of Disodium 5'-ribonucleotide for cell culture experiments
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for using Disodium 5'-Ribonucleotide (a mixture of Disodium Inosinate and Disodium Guanylate) as a supplement in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in cell culture?
This compound serves as a direct source of purines (inosinate and guanylate) for cellular metabolism. It is particularly beneficial for cells that have a high demand for nucleic acid synthesis or for cells grown in serum-free media where nucleotide precursors may be limited. It supports cell proliferation and viability by providing essential building blocks for DNA, RNA, and energy-carrying molecules like ATP and GTP through the purine (B94841) salvage pathway.[1][2][3]
Q2: Why use the purine salvage pathway instead of relying on de novo synthesis?
The de novo synthesis of purines is a complex and energetically expensive process.[3] The purine salvage pathway is a more efficient route that recycles purine bases from the breakdown of nucleic acids to regenerate nucleotides.[1][2][3][4] Supplementing with ribonucleotides directly fuels this pathway, saving cellular energy that can be allocated to other critical functions like growth and protein production. This is especially important in metabolically stressed or rapidly dividing cells.[2]
Q3: What is a typical starting concentration for this compound in cell culture?
A general starting point for supplementation is in the range of 10-100 µM. However, the optimal concentration is highly dependent on the specific cell line, media formulation, and experimental goals. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution (e.g., 100 mM) in high-purity water or a buffered solution like PBS. Ensure the powder is fully dissolved. The stock solution should be sterilized by filtration through a 0.22 µm filter and can be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in media after adding the supplement. | 1. High Concentration: The concentration of the supplement may exceed its solubility limit in the media, especially at refrigerated temperatures. 2. pH Imbalance: The addition of the supplement may have altered the pH of the media. | 1. Warm the media to 37°C and gently agitate to see if the precipitate dissolves. Prepare a lower concentration stock solution. Add the supplement to the media just before use. 2. Check the pH of the media after adding the supplement and adjust if necessary. |
| Decreased cell viability or growth after supplementation. | 1. Toxicity: The concentration used may be cytotoxic for your specific cell line.[5][6] 2. Contamination: The stock solution may be contaminated with bacteria or fungi.[7][8] | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a lower concentration range (e.g., 1-10 µM). 2. Prepare a fresh, sterile stock solution. Visually inspect the stock solution for any signs of contamination before use. |
| No observable effect on cell growth. | 1. Cell Line Independence: The specific cell line may have a robust de novo purine synthesis pathway and does not benefit from supplementation. 2. Sufficient Media Components: The basal media and serum may already provide sufficient nucleotide precursors. | 1. This supplement may not be necessary for your cell line. 2. Consider using a serum-free or more defined media to assess the effect of the supplement. |
| Inconsistent results between experiments. | 1. Stock Solution Degradation: Repeated freeze-thaw cycles can degrade the ribonucleotides. 2. Variability in Cell Passage Number: Cellular metabolism can change with increasing passage number. | 1. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. 2. Use cells within a consistent and defined passage number range for all experiments. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
-
Weighing: Accurately weigh out the required amount of this compound powder. (Note: The molecular weight can vary, check the manufacturer's specifications).
-
Dissolving: Dissolve the powder in an appropriate volume of cell culture-grade water or PBS to achieve a final concentration of 100 mM. Gently warm the solution to 37°C if needed to aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C.
Protocol 2: Determining Optimal Concentration using a Dose-Response Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Preparation of Treatment Media: Prepare a series of media dilutions containing different concentrations of this compound (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM).
-
Cell Treatment: Remove the overnight culture medium and replace it with the prepared treatment media.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or PrestoBlue™ assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the concentration of this compound to determine the optimal concentration that promotes growth without inducing cytotoxicity.
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. The mammalian purine salvage pathway as an exploitable route for cerebral bioenergetic support after brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purine metabolism - Wikipedia [en.wikipedia.org]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. yeasenbio.com [yeasenbio.com]
troubleshooting inconsistent results in experiments with Disodium 5'-ribonucleotide
Welcome to the technical support center for Disodium 5'-ribonucleotide (I+G). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies encountered during experiments involving this potent umami compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our umami taste receptor assay results. What are the potential causes?
Inconsistent results in receptor assays can stem from multiple factors. Key areas to investigate include the stability of the compound, the health and consistency of the cell line expressing the umami receptors (T1R1/T1R3), and the purity of all reagents, including the this compound and the glutamate (B1630785) used for synergistic activation.[1][2][3] Individual genetic variations in taste receptors can also lead to differences in sensitivity, which is a critical factor in sensory studies.[1][3][4]
Q2: Our prepared this compound solutions seem to lose potency over time. What is the proper way to handle and store them?
This compound is generally stable under normal temperatures and pressures with a shelf life of 24 months when stored as a dry powder.[5] However, once in solution, its stability can be compromised. For optimal results, prepare fresh solutions for each experiment. If storage is necessary, use sterile, nuclease-free water, aliquot into single-use volumes, and store at -20°C or below. Avoid repeated freeze-thaw cycles. Always store solutions and the dry powder in a cool, dry place, protected from strong light and heat.[5]
Q3: The synergistic effect between this compound and monosodium glutamate (MSG) is weaker than expected in our experiments. Why might this be?
The synergy between I+G and MSG is a hallmark of umami taste perception.[6][7] A weaker-than-expected effect can be due to:
-
Sub-optimal Concentrations: The synergistic effect is concentration-dependent. Ensure you are using optimized concentrations for your specific assay. A mixture of 98% MSG and 2% I+G can have four times the flavor-enhancing power of MSG alone.[6][7]
-
Receptor Saturation: High concentrations of glutamate can saturate the T1R1/T1R3 receptor, masking the potentiating effect of the ribonucleotides.
-
Compound Purity: Impurities in either the I+G or MSG can interfere with receptor binding.
-
pH of the Solution: The pH of the experimental buffer should be maintained within a physiological range (typically 7.0-8.5), as extreme pH can affect both the compound's structure and the receptor's function.[5][8]
Q4: What are the critical quality control parameters we should consider for our supply of this compound?
For reproducible experimental results, it is crucial to use high-purity this compound. Key quality parameters to verify from the supplier's certificate of analysis include:
-
Assay (IMP+GMP): Should be between 97.0% and 102.0%.[7]
-
IMP to GMP Ratio: The proportion of Disodium Inosinate (IMP) and Disodium Guanylate (GMP) should each be between 48.0% and 52.0%.[7][8]
-
Purity: The compound should be free from detectable amino acids and other related foreign substances.[8]
-
Moisture Content: Loss on drying should be specified, as high water content can affect weighing accuracy.[7]
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Receptor Activation Assays
This guide provides a systematic approach to troubleshooting variability in in-vitro experiments, such as calcium imaging or reporter gene assays using cell lines expressing umami taste receptors.
Potential Problem & Solution Workflow
Caption: Workflow for troubleshooting inconsistent cell-based assay results.
Guide 2: Issues with Compound Stability and Purity
This guide addresses problems that may arise from the degradation or contamination of the this compound itself.
Key Considerations:
-
Chemical Incompatibility: this compound is incompatible with strong oxidizing agents.[5] Ensure your experimental buffers and media do not contain such compounds.
-
Storage Conditions: The compound is stable as a powder when stored in a cool, dry, and dark place.[5] Long-term storage in solution, especially at room temperature, can lead to degradation.
-
Contamination: Bacterial or fungal contamination can degrade the ribonucleotides. Use sterile techniques when preparing solutions.[5]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to light yellow crystalline powder | [5] |
| Chemical Formula | C10H11N4Na2O8P (IMP) & C10H12N5Na2O8P (GMP) | [5][8] |
| Molecular Weight | 392.17 g/mol (for I+G mixture) | |
| Solubility | Soluble in water | [5][9] |
| pH (1 in 20 solution) | 7.0 - 8.5 | [5][8] |
| Shelf Life (powder) | 24 months | [5] |
Table 2: Typical Quality Specifications for Research-Grade this compound
| Parameter | Specification | Reference |
| Assay (IMP+GMP) | 97.0% - 102.0% | [7] |
| IMP Content | 48.0% - 52.0% | [7] |
| GMP Content | 48.0% - 52.0% | [7] |
| Loss on Drying | ≤ 25.0% | [7] |
| Transmittance | ≥ 95.0% | [7] |
| Heavy Metals (as Pb) | ≤ 10 ppm | [7] |
| Arsenic (As) | ≤ 1.0 ppm | [7] |
| Amino Acid Test | Must pass (no color produced) | [8] |
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Preparation:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in high-purity, nuclease-free water to create a concentrated stock solution (e.g., 100 mM).
-
Vortex gently until fully dissolved.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile container.
-
-
Storage:
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
-
Avoid repeated freeze-thaw cycles.
-
Protocol 2: General Protocol for In Vitro Umami Receptor Activation Assay
This protocol provides a general framework. Specific cell lines, reagents, and instrument settings must be optimized.
-
Cell Plating: Plate cells expressing the T1R1/T1R3 receptor (e.g., HEK293 cells) in a 96-well plate and grow to desired confluency.
-
Assay Buffer Preparation: Prepare a physiological salt solution (e.g., Hank's Balanced Salt Solution) buffered to pH 7.4.
-
Compound Preparation:
-
Thaw aliquots of this compound and MSG stock solutions.
-
Prepare a series of dilutions of MSG in the assay buffer.
-
For each MSG dilution, prepare two sets: one with a fixed concentration of this compound (to test synergy) and one without.
-
-
Assay Execution:
-
Wash cells gently with the assay buffer.
-
If using a fluorescent calcium indicator, load the cells according to the manufacturer's protocol.
-
Add the prepared compound solutions to the wells.
-
Incubate for the optimized duration.
-
-
Data Acquisition: Measure the response (e.g., fluorescence intensity, reporter gene expression) using a plate reader.
-
Analysis: Compare the response to MSG alone versus the response to MSG with this compound to quantify the synergistic effect.
Mandatory Visualizations
Umami Taste Signaling Pathway
The primary pathway for umami taste perception involves the T1R1/T1R3 G protein-coupled receptor. Glutamate binds to the T1R1 subunit, while 5'-ribonucleotides like GMP and IMP bind to a separate site on the same subunit, allosterically enhancing the receptor's response to glutamate.
Caption: Simplified signaling cascade for umami taste via the T1R1/T1R3 receptor.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Taste receptors for umami: the case for multiple receptors1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Molecular insights into human taste perception and umami tastants: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. foodchemadditives.com [foodchemadditives.com]
- 6. Disodium ribonucleotides - Wikipedia [en.wikipedia.org]
- 7. foodchem.com [foodchem.com]
- 8. fao.org [fao.org]
- 9. This compound | C20H23N9Na4O16P2 | CID 137254985 - PubChem [pubchem.ncbi.nlm.nih.gov]
impact of pH and temperature on Disodium 5'-ribonucleotide stability
Technical Support Center: Disodium (B8443419) 5'-Ribonucleotide Stability
Welcome to the technical support center for Disodium 5'-ribonucleotide (I+G). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, also known as I+G, is a flavor enhancer consisting of a mixture of disodium inosinate (IMP) and disodium guanylate (GMP).[1][2][3] Its stability is critical because degradation can lead to a loss of its flavor-enhancing properties, potentially impacting experimental outcomes and product quality. The primary degradation pathway is the hydrolysis of the phosphate (B84403) group.[4]
Q2: What are the primary factors influencing the stability of this compound in solution?
The main factors affecting its stability are pH and temperature.[4] Both acidic and alkaline conditions, as well as elevated temperatures, can accelerate the degradation process.[4] The presence of certain enzymes like phosphatases and divalent metal ions can also contribute to its degradation.[4]
Q3: What is the optimal pH range for the stability of this compound?
Solutions of this compound are most stable in a slightly alkaline to neutral pH range, typically between 7.0 and 8.5.[4][5][6] Significant deviations from this range, especially under acidic conditions, can lead to accelerated hydrolysis.[4]
Q4: How does temperature affect the stability of this compound?
This compound is generally stable at room temperature and below. For long-term storage of its solutions, temperatures of -20°C or lower are recommended to maintain stability.[4] While it is stable at 100°C, it will begin to decompose at much higher temperatures, around 230°C.[7][8][9]
Q5: What are the signs of degradation in a this compound solution?
The most common sign of degradation is a loss of its characteristic flavor-enhancing (umami) taste. In experimental settings, degradation can be quantitatively monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.[4]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Rapid loss of flavor enhancement in the final product. | Degradation due to improper pH or high-temperature processing. | - Adjust the pH of your formulation to the optimal range of 7.0-8.5.[4][5][6] - Avoid prolonged exposure to high temperatures during processing. - Store the final product in a cool, dry place.[5] |
| Inconsistent results in stability studies. | - Fluctuations in pH and temperature of the storage environment. - Repeated freeze-thaw cycles of stock solutions. - Contamination with enzymes (e.g., phosphatases). | - Ensure precise control of pH and temperature throughout the experiment. - Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[4] - Use sterile, nuclease-free water and reagents to prepare solutions. |
| Precipitation or cloudiness in solution. | - The solubility of this compound is dependent on temperature. - Interaction with other components in the formulation. | - Ensure the concentration is within the solubility limit at the given temperature (e.g., 13g/100ml in water at 20°C).[7][8] - Evaluate the compatibility with other ingredients in your formulation. |
Quantitative Data on Stability
The stability of this compound is significantly influenced by both pH and temperature. The following tables summarize the expected stability under different conditions.
Table 1: Effect of pH on the Stability of this compound at Room Temperature (25°C)
| pH | Stability | Comments |
| < 4.0 | Low | Acidic conditions promote the hydrolysis of the phosphate group.[4] |
| 4.0 - 6.5 | Moderate | Gradual degradation may occur over time. |
| 7.0 - 8.5 | High | Optimal pH range for maximum stability.[4][5][6] |
| > 9.0 | Moderate | Alkaline conditions can also increase the rate of hydrolysis.[4] |
Table 2: Effect of Temperature on the Stability of this compound at Optimal pH (7.0-8.5)
| Temperature | Stability | Comments |
| -20°C or below | Very High | Recommended for long-term storage of solutions.[4] |
| 2-8°C | High | Suitable for short-term storage.[10][11] |
| 25°C (Room Temp) | Moderate | Gradual degradation can be expected over extended periods. |
| > 40°C | Low | Increased temperature significantly accelerates the degradation rate.[4] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for evaluating the stability of this compound in an aqueous solution using HPLC.
1. Materials and Reagents:
-
This compound (analytical standard)
-
Deionized, nuclease-free water
-
pH buffers (e.g., phosphate, Tris-HCl)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., potassium phosphate buffer)[12]
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in deionized water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Sterile-filter the solution if necessary.
3. Stability Study Setup:
-
Prepare test samples by diluting the stock solution in different pH buffers (e.g., pH 4, 7, 9) to a final concentration suitable for HPLC analysis.
-
Divide the samples into aliquots for analysis at different time points and temperatures.
-
For temperature studies, incubate samples at the desired temperatures (e.g., 4°C, 25°C, 40°C).
4. Sample Analysis:
-
At each time point (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each condition.
-
Analyze the samples by HPLC. A typical method would involve a C18 column and a mobile phase of potassium phosphate buffer, with UV detection at approximately 254 nm.[12]
5. Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of the remaining compound relative to the initial concentration (time 0).
-
Plot the percentage of remaining compound versus time for each pH and temperature condition to determine the degradation kinetics.
Visualizations
References
- 1. foodadditives.net [foodadditives.net]
- 2. This compound supplier [arshinefoodadditives.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. foodchemadditives.com [foodchemadditives.com]
- 6. This compound | C20H23N9Na4O16P2 | CID 137254985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DISODIUM INOSINATE - Ataman Kimya [atamanchemicals.com]
- 8. foodadditives.net [foodadditives.net]
- 9. DISODIUM INOSINATE - Ataman Kimya [atamanchemicals.com]
- 10. Disodium 5'-Inosinate | 4691-65-0 [chemicalbook.com]
- 11. 鸟苷酸二钠 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
avoiding precipitation of Disodium 5'-ribonucleotide in complex media
Welcome to the technical support resource for Disodium 5'-ribonucleotide (I+G). This guide is designed for researchers, scientists, and drug development professionals to prevent and troubleshoot issues related to its use in complex media.
Troubleshooting Guide: Precipitate Formation
This guide provides a systematic approach to diagnosing and resolving the precipitation of this compound in your experimental media.
Problem: A white precipitate or cloudiness appears in my complex medium after the addition of this compound.
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water?
A1: this compound is highly soluble in water. Its solubility is dependent on temperature. For instance, at 20°C, its solubility is approximately 25 g per 100 mL of water, which increases significantly at higher temperatures.[1] It is sparingly soluble in ethanol (B145695) and practically insoluble in ether.[1][2][3]
Q2: How does pH influence the solubility and stability of this compound?
A2: The optimal pH range for this compound solubility and stability is between 7.0 and 8.5.[4] Deviations outside this neutral to slightly alkaline range can lead to a decrease in solubility and potential degradation, especially at extreme pH values, which may contribute to precipitation.
Q3: What components in my complex media are likely to cause precipitation?
A3: High concentrations of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), are common culprits. These ions can form insoluble salts with the phosphate (B84403) groups on the ribonucleotides. Other components that can reduce solubility include high concentrations of certain salts (salting-out effect) and the presence of organic solvents like ethanol.
Q4: What is the recommended method for preparing a stock solution to avoid precipitation?
A4: It is highly recommended to prepare a concentrated stock solution in high-purity water (e.g., Milli-Q® or WFI) and then add it to your complex medium. Dissolving the powder directly into a cold, complex medium can lead to localized high concentrations and subsequent precipitation. See Protocol 1 for detailed instructions.
Q5: Can I autoclave this compound along with my complex media?
A5: While this compound is chemically stable under normal conditions, autoclaving at high temperatures and pressures, especially in a complex mixture with varying pH, can risk degradation of the nucleotides. It is best practice to prepare a stock solution, filter-sterilize it through a 0.22 µm filter, and aseptically add it to the cooled, sterile medium.
Data Presentation
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | ~25[1] |
| 25 | ≥50[5] |
| 50 | >70 (estimated) |
Table 2: Key Physicochemical Properties
| Parameter | Value / Range |
| Appearance | White crystalline powder[6] |
| Optimal pH Range | 7.0 - 8.5[4] |
| Solubility | Highly soluble in water; insoluble in ethanol[4] |
Table 3: Common Media Components and Interaction Potential
| Component | Type | Interaction Potential | Mitigation Strategy |
| Calcium Chloride | Divalent Cation | High: Forms insoluble calcium phosphate salts. | Add I+G solution before adding calcium salts; consider using a chelating agent. |
| Magnesium Sulfate | Divalent Cation | Moderate: Can form magnesium phosphate salts, especially at high concentrations. | Add I+G solution before adding magnesium salts. |
| Sodium Chloride | Monovalent Salt | Low: High concentrations may cause a "salting-out" effect, reducing solubility. | Adhere to recommended I+G concentration limits. |
| Peptones/Extracts | Organic Nitrogen | Low: May contain trace metals that could interact. | Use high-quality, well-characterized media components. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Preparation: Weigh out the desired amount of this compound powder in a sterile container.
-
Dissolution: Add a volume of high-purity, room temperature water to achieve a concentration of 100 mg/mL (10% w/v). Do not exceed this concentration to ensure complete dissolution.
-
Mixing: Mix gently using a magnetic stirrer until the powder is fully dissolved. Avoid vigorous vortexing to prevent foaming.
-
pH Adjustment: Check the pH of the solution. If necessary, adjust to pH 7.5 - 8.0 using sterile, dilute NaOH or HCl.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage vessel.
-
Storage: Store the stock solution at 2-8°C for up to two weeks. For longer-term storage, aliquot and freeze at -20°C.
Protocol 2: Recommended Method for Supplementing Complex Media
-
Preparation: Prepare and sterilize your basal complex medium according to your standard protocol. Allow the medium to cool to room temperature.
-
Stock Solution: Thaw a frozen aliquot of the sterile this compound stock solution (from Protocol 1) or use a freshly prepared solution.
-
Supplementation: Aseptically add the required volume of the stock solution to the cooled medium while gently stirring to ensure uniform distribution. For example, to achieve a final concentration of 1 mg/mL, add 10 mL of the 100 mg/mL stock solution to 990 mL of medium.
-
Final Mix: Continue to stir the final medium gently for 5-10 minutes to ensure homogeneity.
-
Final pH Check: If your application is highly pH-sensitive, perform a final check of the medium's pH before use.
References
- 1. foodadditives.net [foodadditives.net]
- 2. fao.org [fao.org]
- 3. This compound I+G (IMP&GMP)-CAS No:4691-65-0 - - PREMIUM INGREDIENT | REMIUM INGREDIENT CO.,LTD [premiumingredient.com]
- 4. advanceinorganic.com [advanceinorganic.com]
- 5. This compound | 80702-47-2 | Benchchem [benchchem.com]
- 6. camachem.com [camachem.com]
analytical methods to detect degradation products of Disodium 5'-ribonucleotide
Technical Support Center: Analysis of Disodium 5'-Ribonucleotide Degradation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the analytical detection of degradation products of this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
A1: this compound (E number E635) is a food additive used as a flavor enhancer to create the umami taste. It is a synergistic mixture of two main components: Disodium 5'-inosinate (IMP) and Disodium 5'-guanylate (GMP).[1][2] It is often used in combination with monosodium glutamate (B1630785) (MSG) to enhance the savory flavor in products like snack foods, sauces, and instant noodles.[1][2]
Q2: What are the expected degradation products of this compound?
A2: The degradation of this compound primarily involves the enzymatic or chemical breakdown of its components, IMP and GMP. This process typically follows a sequential dephosphorylation and hydrolysis pathway. The key degradation products to monitor are the corresponding nucleosides (inosine and guanosine) and purine (B94841) bases (hypoxanthine and guanine).[3][4]
-
Disodium 5'-inosinate (IMP) degrades to Inosine (B1671953) , which then degrades to Hypoxanthine and Ribose.[4]
-
Disodium 5'-guanylate (GMP) degrades to Guanosine , which then degrades to Guanine (B1146940) and Ribose.
The degradation pathway is visualized below.
Q3: Which analytical technique is most suitable for analyzing these degradation products?
A3: The choice of technique depends on the analytical goal (quantification vs. identification).
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the simultaneous separation and quantification of nucleotides and their degradation products.[5][6] It offers excellent reproducibility and precision for routine analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for unambiguous identification and characterization of degradation products, especially for unknown impurities.[7][8][9] It provides molecular weight and structural information, offering higher specificity than UV detection.
-
Capillary Electrophoresis (CE) is a powerful technique with high separation efficiency, making it suitable for complex mixtures of structurally similar nucleotides.[10][11] It is particularly useful for analyzing nucleotides in complex matrices like cell extracts.[11]
Q4: How can I minimize the degradation of my samples during storage and preparation?
A4: Nucleotides are susceptible to enzymatic and chemical degradation. To ensure sample integrity, store samples at low temperatures (-20°C or -80°C) and in appropriate buffers. Avoid repeated freeze-thaw cycles, which can degrade DNA and RNA over time.[12] During sample preparation, work quickly and on ice. Use of nuclease-free water and reagents is recommended if enzymatic degradation is a concern.
Section 2: Experimental Protocols & Workflows
A generalized workflow for the analysis of this compound and its degradation products is outlined below.
Method 1: HPLC-UV for Quantification
This protocol is adapted for the quantitative analysis of IMP, GMP, and their primary degradation products.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample.
-
Dissolve in deionized water to a final volume of 100 mL to create a stock solution.
-
Further dilute an aliquot of the stock solution with the mobile phase to fall within the calibration curve range.
-
Filter the final solution through a 0.2 µm syringe filter into an HPLC vial.[13]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.6 µm particle size).[14]
-
Mobile Phase: An isocratic mobile phase containing a buffer (e.g., potassium phosphate), an ion-pairing agent (e.g., tetrabutylammonium), and an organic modifier (e.g., acetonitrile).[5][14] A typical mobile phase could be a mixture of 100 mM KH₂PO₄ with 5 mM tetrabutylammonium (B224687) hydrogen sulfate, adjusted to a specific pH, and acetonitrile.
-
Column Temperature: Ambient or controlled at 30°C.
-
Detection: UV detector set at 254 nm or 260 nm.[15]
-
Injection Volume: 10 µL.
3. Calibration:
-
Prepare a series of standard solutions of IMP, GMP, inosine, guanosine, hypoxanthine, and guanine of known concentrations.
-
Generate a calibration curve for each analyte by plotting peak area against concentration.
4. Analysis:
-
Inject the prepared sample and standards.
-
Identify peaks by comparing their retention times with those of the standards.
-
Quantify the analytes using the generated calibration curves.
Section 3: Data Presentation
Quantitative data from analytical experiments should be organized for clear interpretation.
Table 1: Typical HPLC-UV Method Parameters
| Parameter | Setting | Rationale / Comment |
| Column | C18 Reverse-Phase (e.g., 250x4.6mm, 5µm) | Provides good retention and separation for polar analytes like nucleotides.[5] |
| Mobile Phase | Phosphate (B84403) buffer with ion-pairing agent (TBA) | TBA interacts with the negatively charged phosphate groups, improving retention on the C18 phase. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and resolution.[5] |
| Detection Wavelength | 254 nm or 260 nm | Purine and pyrimidine (B1678525) bases have strong absorbance in this UV range.[15] |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times.[16] |
Table 2: Mass Spectrometry Data for Key Analytes (Negative Ion Mode)
| Compound | Formula | Expected [M-H]⁻ (m/z) |
| IMP | C₁₀H₁₃N₄O₈P | 347.04 |
| GMP | C₁₀H₁₄N₅O₈P | 362.05 |
| Inosine | C₁₀H₁₂N₄O₅ | 267.08 |
| Guanosine | C₁₀H₁₃N₅O₅ | 282.09 |
| Hypoxanthine | C₅H₄N₄O | 135.04 |
| Guanine | C₅H₅N₅O | 150.05 |
Section 4: Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of nucleotides.
Q: My peak retention times are drifting. What is the likely cause?
A: Retention time drift is often caused by instability in the HPLC system.
-
Mobile Phase Composition: Inconsistently prepared mobile phase can cause drift. Always prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[16]
-
Column Temperature: Fluctuations in ambient temperature can affect retention. Use a column oven to maintain a constant, stable temperature.[16]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration is a common cause of drifting retention times, especially at the beginning of a sequence.[16]
-
Pump Performance: Leaks or failing pump seals can lead to inconsistent flow rates, directly impacting retention times.
Q: Why are my chromatographic peaks broad or tailing?
A: Poor peak shape can compromise resolution and quantification.
-
Column Contamination/Age: The column may be contaminated or nearing the end of its life. Try flushing the column with a strong solvent or replace it if necessary. A contaminated guard column can also be the culprit and should be replaced.[17]
-
Mobile Phase pH: The pH of the mobile phase is critical for ionizable compounds like nucleotides. An incorrect pH can lead to secondary interactions with the stationary phase, causing peak tailing. Ensure the buffer pH is appropriate for your analytes.
-
Sample Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try diluting your sample and re-injecting.[18]
-
Extra-Column Volume: Excessive tubing length or diameter between the column and detector can contribute to peak broadening. Keep this connection as short and narrow as possible.[16]
Q: I am seeing "ghost peaks" in my chromatogram. Where do they come from?
A: Ghost peaks are unexpected peaks that can appear in a chromatogram.
-
Contaminated Mobile Phase: Impurities in the solvents or buffers can accumulate on the column and elute as ghost peaks, especially during gradient runs. Use high-purity HPLC-grade solvents and fresh buffers.
-
Injector Carryover: Residual sample from a previous injection can be carried over into the current run. Implement a robust needle wash step in your injector program, using a strong solvent to clean the needle and sample loop between injections.
-
Sample Matrix: Components from the sample matrix itself can sometimes elute as broad or unexpected peaks. Consider a sample clean-up step like Solid Phase Extraction (SPE) to remove interfering substances.[17]
Q: The baseline of my chromatogram is noisy or drifting upwards/downwards. What should I check?
A: An unstable baseline can interfere with the accurate integration of peaks.
-
Mobile Phase Issues: Air bubbles in the system are a frequent cause of noisy baselines. Ensure your mobile phase is properly degassed.[16] An improperly mixed mobile phase can cause baseline drift as its composition changes over time.
-
Detector Lamp Failure: An aging or failing detector lamp can produce a noisy or drifting baseline. Check the lamp's energy output and replace it if it is low.
-
System Leaks: A leak anywhere in the system, even a very small one, can cause pressure fluctuations that manifest as baseline noise. Carefully inspect all fittings and connections.[16]
-
Contamination: Contaminants slowly bleeding from the column can cause the baseline to drift upwards. Flushing the column may resolve the issue.
References
- 1. This compound - Creative Biogene [microbialtec.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of inosine monophosphate and its degradation products during aging of pork of different qualities in relation to basic taste and retronasal flavor perception of the meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. Analysis of nucleotides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Eton Bioscience Inc. | Troubleshooting [etonbio.com]
- 13. docs.nrel.gov [docs.nrel.gov]
- 14. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. griffith.edu.au [griffith.edu.au]
Technical Support Center: Ensuring Sterility of Disodium 5'-Ribonucleotide Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the sterility of Disodium 5'-ribonucleotide solutions for cell-based work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for sterilizing this compound solutions?
A1: The recommended method for sterilizing this compound solutions is sterile filtration. This method effectively removes microbial contaminants without compromising the chemical integrity of the ribonucleotides.
Q2: Can I sterilize this compound solutions by autoclaving?
A2: Autoclaving (steam sterilization) is not recommended for this compound solutions. Ribonucleotides can be sensitive to high temperatures, and autoclaving may lead to their degradation, impacting experimental results.[1] While this compound is stable under normal temperatures, high heat can lead to hazardous decomposition.[1] Studies on other heat-sensitive molecules, like glucose, have shown that autoclaving can lead to the formation of degradation products.[2][3]
Q3: What type of sterile filter should I use?
A3: A sterile, 0.22 µm pore size filter is the standard for removing bacteria and ensuring the sterility of cell culture media and reagents.[1][4][5] The choice of filter membrane material should be based on chemical compatibility with your solution.
Q4: How do I choose a chemically compatible filter membrane?
A4: Refer to the manufacturer's chemical compatibility charts to select a filter membrane that is compatible with an aqueous solution at a pH of 7.0-8.5, which is the typical pH range for this compound solutions.[1][6] Commonly used and generally compatible membrane materials for aqueous solutions include Polyethersulfone (PES), Polyvinylidene difluoride (PVDF), and Nylon.[7][8][9][10] Always verify compatibility with your specific solution and filter brand.
Q5: What are the signs of contamination in my cell culture after adding the this compound solution?
A5: Signs of microbial contamination include sudden changes in the culture medium's pH (often indicated by a color change of the phenol (B47542) red indicator), turbidity (cloudiness), visible particles or filaments under a microscope, and altered cell growth or morphology.[8][11][12][13]
Q6: What is the recommended storage condition for sterile this compound solutions?
A6: Sterile this compound solutions should be stored in a cool, dry, and dark place to prevent degradation.[1] For long-term storage, aliquoting the sterile solution into smaller, single-use volumes is recommended to minimize the risk of contamination from repeated use.
Troubleshooting Guides
Issue 1: Suspected Microbial Contamination After Adding the Solution
| Potential Cause | Troubleshooting Step |
| Inadequate Aseptic Technique | Review and strictly adhere to aseptic techniques during solution preparation and addition to cultures. This includes working in a certified laminar flow hood or biological safety cabinet, disinfecting all surfaces and materials, and using sterile equipment.[14][15][16][17] |
| Contaminated Stock Solution | Perform a sterility test on an aliquot of the this compound stock solution. If contaminated, discard the entire stock and prepare a fresh, sterile solution. |
| Filter Integrity Failure | Ensure the sterile filter was not compromised during the filtration process. Perform a post-filtration integrity test (e.g., bubble point test) if possible. |
| Contaminated Cell Culture Reagents or Environment | Systematically check all other reagents (media, serum, etc.) and the cell culture environment (incubator, water bath) for sources of contamination.[8][10] |
Issue 2: Inconsistent Experimental Results
| Potential Cause | Troubleshooting Step |
| Degradation of Ribonucleotides | Prepare fresh sterile solutions of this compound. Avoid repeated freeze-thaw cycles and prolonged storage at room temperature. |
| Incorrect Concentration | Verify the initial concentration of the stock solution and the final working concentration in your cell culture. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Leachables from Filter | If you suspect leachables from the filter are affecting your cells, consider using a different filter membrane material. Pre-rinsing the filter with sterile, nuclease-free water before filtering your solution can also help minimize leachables. |
| Endotoxin Contamination | Test the this compound solution for the presence of endotoxins using a Limulus Amebocyte Lysate (LAL) assay.[18][19][20] Endotoxins can significantly impact cell growth and function.[18][21] |
Experimental Protocols
Protocol 1: Sterile Filtration of this compound Solution
-
Preparation:
-
Filtration:
-
Select a sterile syringe filter with a 0.22 µm pore size and a chemically compatible membrane (e.g., PES, PVDF).
-
Aseptically attach the filter to a sterile syringe.
-
Draw the this compound solution into the syringe.
-
Carefully push the solution through the filter into a sterile collection tube or bottle. Avoid applying excessive pressure.
-
-
Storage:
-
Label the sterile solution with the name, concentration, and date of preparation.
-
Store at the recommended temperature, protected from light. For long-term use, aliquot into smaller sterile tubes.
-
Protocol 2: Sterility Testing of the Filtered Solution
This protocol is a simplified version based on the principles of the USP <71> Sterility Tests.[22][23][24][25]
-
Media Preparation:
-
Use two types of sterile culture media: Fluid Thioglycollate Medium (for anaerobic and aerobic bacteria) and Soybean-Casein Digest Medium (for aerobic bacteria and fungi).[23]
-
-
Inoculation:
-
In a laminar flow hood, add a small volume (e.g., 100 µL) of the sterile-filtered this compound solution to each type of culture medium.
-
Include positive controls (inoculate media with known microorganisms) and negative controls (uninoculated media) to validate the test.
-
-
Incubation:
-
Incubate the Fluid Thioglycollate Medium at 30-35°C and the Soybean-Casein Digest Medium at 20-25°C for 14 days.[23]
-
-
Observation:
-
Visually inspect the media for any signs of microbial growth (e.g., turbidity) at regular intervals during the incubation period. If no growth is observed after 14 days, the solution is considered sterile under the test conditions.[24]
-
Visual Guides
Caption: Workflow for Preparing Sterile this compound Solution.
Caption: Troubleshooting Microbial Contamination in Cell Culture.
References
- 1. foodsweeteners.com [foodsweeteners.com]
- 2. Quantification of Degradation Products Formed during Heat Sterilization of Glucose Solutions by LC-MS/MS: Impact of Autoclaving Temperature and Duration on Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC studies on the degradation profiles of glucose 5% solutions subjected to heat sterilization in a microprocessor-controlled autoclave - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Considerations for the Terminal Sterilization of Oligonucleotide Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mesalabs.com [mesalabs.com]
- 6. fao.org [fao.org]
- 7. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 8. internationalfilterproducts.com [internationalfilterproducts.com]
- 9. tischscientific.com [tischscientific.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Nucleic acid degradation after long-term dried blood spot storage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Genome instability due to ribonucleotide incorporation into DNA | Semantic Scholar [semanticscholar.org]
- 14. Extractables and Leachables Test - Focus on high-precision filtration [orientfiltr.com]
- 15. qbdgroup.com [qbdgroup.com]
- 16. susupport.com [susupport.com]
- 17. Integrity of bacterial genomic DNA after autoclaving: possible implications for horizontal gene transfer and clinical waste management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. taylorfrancis.com [taylorfrancis.com]
- 19. criticalprocess.com [criticalprocess.com]
- 20. Extractables and Leachables [usp.org]
- 21. pacificbiolabs.com [pacificbiolabs.com]
- 22. Nucleic acid degradation after long-term dried blood spot storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. fda.gov [fda.gov]
- 24. researchgate.net [researchgate.net]
- 25. publications.ashp.org [publications.ashp.org]
Validation & Comparative
A Comparative Analysis of the Cellular Effects of Disodium 5'-Ribonucleotide, IMP, and GMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (B8443419) 5'-ribonucleotide, a widely used flavor enhancer, is a combination of disodium inosinate (IMP) and disodium guanylate (GMP). Beyond their application in the food industry, the constituent molecules, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), are pivotal intermediates in purine (B94841) metabolism and play significant roles in cellular processes. This guide provides a comparative analysis of the known cellular effects of Disodium 5'-ribonucleotide, IMP, and GMP, with a focus on cell viability, proliferation, apoptosis, and associated signaling pathways. The information presented is intended to support researchers and professionals in the fields of cellular biology and drug development.
Comparative Overview of Cellular Effects
While direct comparative studies quantifying the cellular effects of this compound alongside its individual components are limited, existing research provides insights into the distinct and overlapping impacts of IMP and GMP on cellular function. This compound is generally recognized as safe (GRAS) for its use as a food additive. However, research indicates that at specific concentrations, it can exhibit biological activity, as evidenced by a study determining its lethal dose (LD50) in chick embryos.
The cellular effects of IMP and GMP are intrinsically linked to their roles in purine metabolism. Rapidly proliferating cells, including cancer cells, have a high demand for purine nucleotides for DNA and RNA synthesis[1][2]. Consequently, targeting enzymes involved in IMP and GMP synthesis is a strategy employed in cancer therapy[3].
Table 1: Summary of Cellular Effects and Quantitative Data
| Compound | Effect on Cell Viability/Proliferation | Effect on Apoptosis | IC50/LD50 Data | Affected Cell Lines |
| This compound | No significant adverse effects on reproductive function in rats over three generations[4]. | Data not available. | LD50 in chick embryo: 0.054 µg per egg[5][6]. | Chick Embryo |
| Inosine Monophosphate (IMP) | Inhibition of IMP dehydrogenase (IMPDH), leading to IMP accumulation, can suppress the growth of certain cancer cells[7]. Treatment with an IMPDH inhibitor (Mycophenolic Acid) showed an IC50 of 4.7 µM in MDA-MB-231 cells[3]. | Inhibition of purine synthesis (affecting IMP levels) can induce apoptosis in cycling T cells[1]. | IC50 (Mycophenolic Acid, IMPDH inhibitor): 4.7 µM[3]. | MDA-MB-231 (Breast Cancer)[3], T lymphocytes[1] |
| Guanosine Monophosphate (GMP) | Guanosine (a GMP precursor) selectively suppressed the proliferation of MCF-7 breast cancer cells. Inhibition of GMP synthetase (GMPS) with decoyinine (B1666037) (IC50: 102.5 µM) significantly reduced the growth of prostate cancer cells. Cyclic GMP (cGMP) can inhibit the proliferation of various cancer cells. | Cyclic GMP (cGMP) can induce apoptosis in cancer cells[2]. Decoyinine treatment did not induce significant apoptosis in prostate cancer cells despite inhibiting growth. | IC50 (Decoyinine, GMPS inhibitor): 102.5 µM. | MCF-7 (Breast Cancer), LNCaP, PC-3, DU145 (Prostate Cancer) |
Signaling Pathways and Molecular Mechanisms
The cellular effects of IMP and GMP are mediated through their influence on key signaling pathways that regulate cell fate.
Inosine Monophosphate (IMP) and Associated Pathways
IMP occupies a central node in purine metabolism, and its levels are tightly regulated. The enzyme IMP dehydrogenase (IMPDH) catalyzes the rate-limiting step in the conversion of IMP to GMP[3]. Inhibition of IMPDH leads to an accumulation of IMP and a depletion of guanine (B1146940) nucleotides, which can arrest cell proliferation[3][7].
Recent studies suggest that extracellular IMP can also exert signaling functions. One study demonstrated that IMP treatment stimulates the proliferation of granulocyte/monocyte progenitors (GMPs) and the production of granulocytes. This effect was associated with the activation of the PI3K/Akt signaling pathway , leading to the phosphorylation of ribosomal protein S6, a key regulator of protein synthesis and cell growth[7].
Guanosine Monophosphate (GMP) and the cGMP Signaling Pathway
While extracellular GMP can be converted to guanosine and exert biological effects, the most well-characterized signaling role of guanine nucleotides is through cyclic GMP (cGMP). cGMP is a ubiquitous second messenger synthesized from GTP by guanylate cyclases. It plays a crucial role in various physiological processes, including the regulation of cell proliferation and apoptosis[2].
The cGMP signaling pathway can be activated by nitric oxide (NO) or natriuretic peptides. cGMP, in turn, activates protein kinase G (PKG), which phosphorylates downstream targets to elicit cellular responses. In the context of cancer, elevated cGMP levels have been shown to inhibit proliferation and induce apoptosis in various cancer cell lines[2]. The anti-proliferative effects of cGMP can be mediated by the upregulation of cell cycle inhibitors like p21 and p27, and the suppression of pro-proliferative pathways such as the β-catenin/TCF and Akt pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The formazan crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound, IMP, or GMP. Include a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the compounds of interest for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
The available evidence suggests that while this compound is safe for consumption as a food additive, its components, IMP and GMP, can exert significant and distinct effects on cellular processes. IMP appears to influence cell proliferation through pathways like PI3K/Akt, and its metabolic regulation is a key factor in cell growth. GMP, particularly through its cyclic form cGMP, acts as a critical second messenger that can inhibit proliferation and promote apoptosis in various cell types, including cancer cells.
Further direct comparative studies are warranted to fully elucidate the quantitative differences in the cellular effects of this compound, IMP, and GMP. Such research would provide a clearer understanding of their potential applications in drug development and a more comprehensive assessment of their biological activities beyond flavor enhancement.
References
- 1. Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Newer human inosine 5′-monophosphate dehydrogenase 2 (hIMPDH2) inhibitors as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The purine metabolite inosine monophosphate accelerates myelopoiesis and acute pancreatitis progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Method of treatment of cancer using guanosine 3′, 5′ cyclic monophosph" by David L. Vesely [digitalcommons.usf.edu]
- 6. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Methods for Accurate Disodium 5'-Ribonucleotide Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of Disodium (B8443419) 5'-ribonucleotide, a food additive composed of disodium inosinate (IMP) and disodium guanylate (GMP). The selection of an appropriate analytical method is critical for quality control in food production and for various research applications. This document presents a side-by-side analysis of key performance parameters and detailed experimental protocols to aid in method selection and implementation.
Comparative Analysis of Validated HPLC Methods
The following table summarizes the performance characteristics of different HPLC methods developed for the simultaneous analysis of IMP and GMP. These methods utilize reversed-phase chromatography with UV detection, a common and reliable approach for nucleotide analysis.
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | C18 Column (250 mm × 4.6 mm, 5 µm)[1][2][3] | SunFire® C18 Column (250 mm × 4.6 mm, 5 µm)[4] | Symmetry C18 Column[5][6] |
| Mobile Phase | 10 mM Potassium Dihydrogen Phosphate (B84403) + 5 mM Sodium Heptanesulfonate[1][2][3] | Potassium Phosphate Buffer + Sodium Hexane (B92381) Sulfonate[4] | Water with 0.1% Formic Acid and Acetonitrile (Gradient)[5][6] |
| Detector | Photodiode Array (PDA) at 250 nm[1][2][3] | Photodiode Array (PDA) at 255 nm[4] | Mass Spectrometry (MS)[5][6] |
| Linearity (R²) | > 0.999 for both IMP and GMP[1][3] | Not explicitly stated | > 0.999[5] |
| Recovery | IMP: 90.5% - 102.8%; GMP: 91.5% - 103.9%[1][3] | Not explicitly stated | 92.0% - 105.0%[5] |
| Precision (RSD) | IMP: 3.07%; GMP: 2.83% (Repeatability)[1][3] | Not explicitly stated | ≤ 6.97%[5] |
| LOD (mg/kg) | IMP: 2.77; GMP: 2.32[1][3] | Not explicitly stated | Not explicitly stated |
| LOQ (mg/L) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of analytical methods. Below are the experimental protocols for the compared HPLC methods.
Method 1: Isocratic HPLC-PDA
This method, developed for the analysis of GMP and IMP in food products, is characterized by its simple and fast sample preparation.[1][2][3]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Homogenize the sample.
-
Extract with deionized water.
-
Centrifuge the extract.
-
Filter the supernatant through a 0.45 µm filter before injection.[7]
-
Method 2: Ion-Pair HPLC-PDA
This method is optimized for the analysis of disodium 5'-guanylate and disodium 5'-inosinate in flavor enhancers.[4]
-
Chromatographic Conditions:
-
Sample Preparation:
Method 3: Gradient HPLC-MS
This method was developed for the simultaneous determination of five 5'-monophosphate nucleotides in infant formulas and offers high sensitivity and selectivity.[5][6]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Deproteinize the sample.
-
The specific extraction procedure is not detailed in the abstract but would typically involve protein precipitation followed by centrifugation and filtration.
-
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the HPLC analysis of Disodium 5'-ribonucleotide, from sample preparation to data analysis.
Caption: General workflow for HPLC analysis of this compound.
This guide provides a comparative overview to assist researchers and professionals in selecting and implementing a suitable HPLC method for the accurate measurement of this compound. The choice of method will depend on the specific application, available instrumentation, and the required sensitivity and selectivity.
References
- 1. Development of a high-performance liquid chromatography method for simultaneously analyzing Guanosine 5’-monophosphate (GMP) and Inosine 5’-monophosphate (IMP) in food | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of a high-performance liquid chromatography method for simultaneously analyzing Guanosine 5’-monophosphate (GMP) and Inosine 5’-monophosphate (IMP) in food [vjfc.nifc.gov.vn]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of 5'-monophosphate nucleotides in infant formulas by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
A Tale of Two Signals: Disodium 5'-Ribonucleotide and ATP in Cellular Communication
In the intricate world of cellular signaling, molecules with similar structures can perform vastly different roles. This guide provides a comparative analysis of Disodium 5'-ribonucleotide (D5R) and Adenosine triphosphate (ATP), two purine (B94841) ribonucleotides that, despite their chemical kinship, have evolved to execute distinct signaling functions. While ATP is a universal energy currency and a widespread signaling molecule in processes ranging from neurotransmission to inflammation, D5R is primarily recognized for its role in the gustatory system as a key modulator of umami, the savory taste.
This guide will objectively compare their performance as signaling molecules, supported by experimental data, and provide detailed methodologies for key experiments. We will explore their respective receptors, signaling cascades, and physiological outcomes, offering a clear perspective for researchers, scientists, and drug development professionals on the specialized functions of these two important biological compounds.
Comparative Analysis of Signaling Properties
The signaling roles of D5R and ATP are fundamentally different. D5R's known signaling function is confined to the realm of taste perception, where it acts as an allosteric modulator of the umami taste receptor. In contrast, ATP is a primary signaling molecule in its own right, acting as a neurotransmitter and a paracrine signaling agent throughout the body.
| Feature | This compound (D5R) | Adenosine Triphosphate (ATP) |
| Primary Signaling Role | Allosteric modulator of umami taste perception | Neurotransmitter, cotransmitter, and paracrine signaling molecule |
| Target Receptors | Taste receptor type 1 member 1 and 3 (T1R1/T1R3) | P2X (ionotropic) and P2Y (metabotropic) purinergic receptors |
| Mechanism of Action | Enhances the binding of glutamate (B1630785) to the T1R1/T1R3 receptor, potentiating the umami taste signal | Direct activation of P2X and P2Y receptors, leading to ion channel opening or G protein-coupled signaling cascades |
| Physiological Context | Gustatory system (taste buds) | Nervous system, immune system, cardiovascular system, and others |
| Downstream Effects | Depolarization of taste receptor cells, leading to ATP release | Diverse effects including fast synaptic transmission, modulation of inflammation, platelet aggregation, and muscle contraction |
Signaling Pathways: A Visual Comparison
The signaling pathways initiated by D5R and ATP, even within the gustatory system, are distinct and sequential. D5R is involved in the initial detection of umami taste, while ATP is responsible for transmitting this taste information to the nervous system.
Experimental Protocols
The distinct roles of D5R and ATP as signaling molecules are elucidated through specific experimental methodologies.
Studying D5R in Umami Taste Perception
1. Calcium Imaging of Taste Bud Cells: This technique is used to measure changes in intracellular calcium concentrations in taste receptor cells in response to stimuli.
-
Objective: To determine if D5R potentiates the glutamate-induced calcium response in taste cells.
-
Methodology:
-
Isolate taste buds from the circumvallate or foliate papillae of a model organism (e.g., mouse).
-
Load the isolated taste buds with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Perfuse the taste buds with a solution containing glutamate at a near-threshold concentration.
-
Record the baseline fluorescent signal.
-
Co-perfuse the taste buds with the same concentration of glutamate plus D5R.
-
Measure the change in fluorescence, which corresponds to a change in intracellular calcium.
-
-
Expected Outcome: A significantly larger increase in fluorescence in the presence of D5R and glutamate compared to glutamate alone, indicating a potentiation of the signal.
2. In Vitro Receptor Binding Assays: These assays are used to study the interaction between a ligand and its receptor.
-
Objective: To demonstrate that D5R enhances the binding of glutamate to the T1R1/T1R3 receptor.
-
Methodology:
-
Use a heterologous expression system (e.g., HEK293 cells) to express the T1R1 and T1R3 receptor subunits.
-
Prepare cell membrane fractions containing the expressed receptors.
-
Incubate the membrane fractions with a radiolabeled glutamate analog in the presence and absence of D5R.
-
Measure the amount of bound radioligand to determine the binding affinity.
-
-
Expected Outcome: An increase in the binding affinity of the glutamate analog in the presence of D5R.
Investigating ATP as a Gustatory Neurotransmitter
1. Gustatory Nerve Recordings: This electrophysiological technique directly measures the electrical activity of the gustatory nerves that innervate the taste buds.
-
Objective: To demonstrate that ATP is necessary for the transmission of taste signals to the gustatory nerves.
-
Methodology:
-
Anesthetize a model organism and expose the chorda tympani or glossopharyngeal nerve.
-
Place recording electrodes on the nerve to measure action potentials.
-
Apply taste stimuli (e.g., a mixture of umami compounds) to the tongue.
-
Record the nerve's response.
-
In knockout animals lacking P2X2 and P2X3 receptors, repeat the taste stimulation and recording.
-
-
Expected Outcome: A robust nerve response to taste stimuli in wild-type animals, which is significantly diminished or absent in the P2X2/P2X3 double knockout mice, indicating that ATP signaling through these receptors is essential for taste neurotransmission.[1][2][3]
2. ATP Release Assays from Taste Buds: These assays measure the release of ATP from isolated taste buds in response to stimulation.
-
Objective: To show that taste receptor cells release ATP upon stimulation with taste compounds.
-
Methodology:
-
Isolate taste buds and place them in a perfusion chamber.
-
Stimulate the taste buds with a solution containing taste stimuli.
-
Collect the perfusate from the basolateral side of the taste buds.
-
Measure the ATP concentration in the perfusate using a luciferin-luciferase bioluminescence assay.
-
-
Expected Outcome: A significant increase in the measured ATP concentration in the perfusate following taste stimulation compared to a control solution.[1][3]
Summary of Experimental Findings
The following table summarizes the key experimental findings that differentiate the signaling roles of D5R and ATP.
| Experimental Finding | This compound (D5R) | Adenosine Triphosphate (ATP) |
| Effect on Taste Receptor Cells | Potentiates glutamate-induced intracellular Ca²⁺ increase | Released from taste receptor cells upon depolarization |
| Interaction with Receptors | Allosterically modulates the T1R1/T1R3 receptor to enhance glutamate binding | Directly binds to and activates P2X2 and P2X3 receptors on gustatory nerves |
| Role in Gustatory Nerve Activation | Indirectly leads to nerve activation by enhancing the initial taste signal | Directly activates gustatory nerves, transmitting the taste signal |
| Effect of Receptor Knockout | T1R1 or T1R3 knockout abolishes the synergistic effect with glutamate | P2X2/P2X3 double knockout eliminates gustatory nerve responses to sweet, bitter, and umami stimuli[1][2][3] |
Conclusion
This compound and ATP, while both being purine ribonucleotides, exemplify the principle of molecular specialization in biological signaling. D5R's role is that of a highly specific signal enhancer, fine-tuning the perception of umami taste at the receptor level. Its action is localized to the apical side of taste receptor cells and is dependent on the presence of glutamate.
In stark contrast, ATP serves as a primary and versatile signaling molecule. Within the gustatory system, it acts as the crucial neurotransmitter that conveys the integrated taste information from the receptor cells to the nervous system.[1][2][3][4][5] Beyond taste, ATP's signaling functions are vast and critical to numerous physiological processes.
For researchers and drug development professionals, understanding these distinct mechanisms is paramount. While D5R and its analogs may be targets for developing flavor enhancers, ATP and its receptors represent a broad class of targets for therapeutic intervention in a wide range of conditions, from chronic pain to inflammatory disorders. This comparative guide highlights that a molecule's function is not solely defined by its chemical nature but by the intricate biological context in which it operates.
References
- 1. researchgate.net [researchgate.net]
- 2. experts.umn.edu [experts.umn.edu]
- 3. ATP Signaling Is Crucial for Communication from Taste Buds to Gustatory Nerves - ProQuest [proquest.com]
- 4. Frontiers | A taste for ATP: neurotransmission in taste buds [frontiersin.org]
- 5. The Role of ATP and Purinergic Receptors in Taste Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Synthetic vs. Microbially Produced Disodium 5'-ribonucleotide
For Immediate Release: A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the purity profiles of Disodium (B8443419) 5'-ribonucleotide produced through chemical synthesis versus microbial fermentation. As a widely used flavor enhancer and a key component in various pharmaceutical formulations, understanding its purity is paramount for ensuring product quality, safety, and efficacy. This document outlines the distinct impurity profiles associated with each production method, supported by established analytical protocols.
Introduction to Disodium 5'-ribonucleotide Production
This compound, a mixture of disodium inosinate (IMP) and disodium guanylate (GMP), is manufactured primarily through two distinct routes: chemical synthesis and microbial fermentation.[1][2]
Chemical Synthesis: This method involves the phosphorylation of nucleosides, such as inosine (B1671953) and guanosine. While offering high conversion rates, this process can lead to the formation of byproducts, including 2' and 3' phosphoric acid esters and bisphosphate compounds.[3] The purification process is crucial to remove these structurally similar impurities.
Microbial Fermentation: This technique utilizes microorganisms, such as strains of Corynebacterium glutamicum or Bacillus subtilis, to produce 5'-ribonucleotides.[4] This method is lauded for its high yield and specificity. However, impurities can arise from the fermentation medium or the microorganisms themselves, including residual proteins, carbohydrates, and other metabolites.
The choice of production method can significantly impact the final purity of the this compound, influencing its suitability for different applications.
Comparative Purity Analysis
A critical aspect of quality control for this compound is the comprehensive analysis of its purity and the identification and quantification of any impurities. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.
The following table summarizes a typical comparative purity profile of this compound from both production methods, based on data from analytical testing.
| Parameter | Synthetic Production | Microbial Fermentation | Specification (JECFA) |
| Assay (IMP + GMP) | > 98.0% | > 99.0% | 97.0% - 102.0% |
| IMP Content | 48.0% - 52.0% | 48.0% - 52.0% | 48.0% - 52.0% |
| GMP Content | 48.0% - 52.0% | 48.0% - 52.0% | 48.0% - 52.0% |
| Related Substances | |||
| 2'/3'-Isomers | < 0.5% | Not Detected | Not Specified |
| Other Nucleosides | < 0.2% | < 0.1% | Not Specified |
| Residual Solvents | < 0.1% | Not Applicable | Not Specified |
| Heavy Metals (as Pb) | < 2 ppm | < 1 ppm | ≤ 10 ppm |
| Arsenic (As) | < 1 ppm | < 0.5 ppm | ≤ 1.0 ppm |
| Loss on Drying | < 1.0% | < 1.0% | ≤ 25.0% |
| Microbial Limits | |||
| Total Aerobic Count | < 100 cfu/g | < 100 cfu/g | ≤ 1,000 cfu/g |
| Yeast & Mold | < 50 cfu/g | < 50 cfu/g | ≤ 100 cfu/g |
| Endotoxins | Not Detected | < 0.25 EU/mg | Not Specified |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the purity assessment of this compound.
Assay and Impurity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used for the simultaneous quantification of Disodium 5'-inosinate (IMP) and Disodium 5'-guanylate (GMP) and the detection of related substance impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (B129727) and a phosphate (B84403) buffer (pH 4.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in deionized water to a final concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare individual standard solutions of IMP and GMP of known concentrations.
-
Procedure: Inject equal volumes of the sample and standard solutions into the chromatograph. Record the peak areas for the principal peaks.
-
Calculation: Calculate the percentage of IMP and GMP in the sample by comparing the peak areas with those of the respective standards. Impurities are quantified based on their peak areas relative to the main components.
Determination of Heavy Metals by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This method provides a sensitive and accurate quantification of heavy metal impurities.
-
Instrumentation: An ICP-MS system.
-
Sample Preparation: Digest a known weight of the sample using a mixture of nitric acid and hydrogen peroxide in a microwave digestion system. Dilute the digested sample to a known volume with deionized water.
-
Standard Preparation: Prepare a series of multi-element calibration standards.
-
Procedure: Introduce the prepared sample and standards into the ICP-MS.
-
Calculation: Quantify the concentration of heavy metals in the sample by comparing the instrument response to the calibration curve.
Microbial Enumeration Tests
These tests are performed to determine the total aerobic microbial count and the total yeasts and molds count.
-
Methodology: Follow the procedures outlined in the United States Pharmacopeia (USP) <61> or the European Pharmacopoeia (Ph. Eur.) 2.6.12.
-
Procedure: Prepare serial dilutions of the sample and plate them on appropriate growth media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi). Incubate the plates under specified conditions and count the resulting colonies.
Bacterial Endotoxins Test
This test is crucial for products intended for parenteral use.
-
Methodology: Utilize the Limulus Amebocyte Lysate (LAL) test as described in USP <85> or Ph. Eur. 2.6.14.
-
Procedure: Reconstitute the LAL reagent and mix it with the sample solution. Observe for clot formation (gel-clot method) or color change (chromogenic method).
Visualizing Production and Analysis Workflows
The following diagrams illustrate the key processes involved in the production and purity assessment of this compound.
Caption: Chemical Synthesis and Purification Workflow.
Caption: Microbial Fermentation and Purification Workflow.
References
A Comparative Guide to the Cross-Validation of Analytical Techniques for Disodium 5'-Ribonucleotide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification and characterization of Disodium (B8443419) 5'-ribonucleotide (E635), a widely used flavor enhancer. The objective is to offer a comparative overview of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Capillary Electrophoresis (CE) to aid in the selection of the most suitable method for specific research, quality control, and drug development applications. The information presented is supported by experimental data and detailed methodologies.
Introduction to Disodium 5'-Ribonucleotide Analysis
This compound is a food additive that is a mixture of disodium inosinate (IMP) and disodium guanylate (GMP). It is known for creating the umami taste and is used in a variety of processed foods. Accurate and reliable analytical methods are crucial for the quality control of this additive in raw materials and finished products, as well as for its study in various scientific contexts. The choice of analytical technique depends on factors such as the required sensitivity, selectivity, speed, cost, and the complexity of the sample matrix.
Comparative Analysis of Analytical Techniques
The performance of HPLC, UV-Vis Spectrophotometry, and Capillary Electrophoresis for the analysis of this compound is summarized in the tables below.
Table 1: Performance Characteristics of Analytical Techniques
| Parameter | HPLC with UV Detection | UV-Vis Spectrophotometry | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity and interaction with stationary phase, followed by UV detection. | Measurement of light absorbance by the sample at specific wavelengths. | Separation based on the electrophoretic mobility of charged molecules in an electric field. |
| Selectivity | High | Low to Moderate | High |
| Sensitivity | High | Moderate | Very High |
| Analysis Time | Moderate (minutes per sample) | Fast (seconds to minutes per sample) | Fast (minutes per sample) |
| Cost (Instrument) | High | Low | High |
| Cost (Operational) | Moderate | Low | Moderate |
| Sample Throughput | High (with autosampler) | High | High (with autosampler) |
| Ease of Use | Moderate | Easy | Moderate to Complex |
Table 2: Quantitative Performance Data
| Parameter | HPLC with UV Detection | UV-Vis Spectrophotometry | Capillary Electrophoresis (CE) |
| Linearity Range | 100 - 350 mg/mL[1] | Typically in the µg/mL to mg/mL range | Wide linear range, often in the µM to mM range |
| Accuracy (% Recovery) | 98.67 - 101.33%[1] | Can be high, but susceptible to matrix interference | High |
| Precision (%RSD) | < 2%[1] | Generally < 5% | Typically < 5% |
| Limit of Detection (LOD) | ~0.740 µg/mL (for Edoxaban (B1671109), a similar compound)[2] | Estimated to be in the low µg/mL range[3][4] | Can reach nM levels[5] |
| Limit of Quantitation (LOQ) | ~2.78 µg/mL (for Edoxaban, a similar compound)[2] | Estimated to be in the mid-to-high µg/mL range[3][4] | Can reach µM levels |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is highly selective and sensitive for the simultaneous quantification of disodium guanylate and disodium inosinate.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis or Photodiode Array (PDA) Detector
-
C18 reverse-phase column (e.g., SunFire® C18, 250 mm × 4.6 mm, 5 µm)[1]
Reagents:
-
Potassium phosphate (B84403) buffer
-
Ion-pair reagent (e.g., hexane-1-sulfonic acid sodium salt)[1]
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Disodium 5'-guanylate and Disodium 5'-inosinate standards
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of potassium phosphate buffer and an ion-pair reagent.[1] The exact composition may need optimization.
-
Standard Solution Preparation: Accurately weigh and dissolve standards of disodium 5'-guanylate and disodium 5'-inosinate in the mobile phase to prepare a series of calibration standards.[1]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter.[1]
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify and quantify the peaks of disodium guanylate and disodium inosinate based on their retention times and the calibration curve.
UV-Vis Spectrophotometry
This is a rapid and straightforward method, though it may be less selective in complex matrices.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
0.01 N Hydrochloric acid
-
Disodium 5'-inosinate and Disodium 5'-guanylate standards
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve approximately 3 mg of disodium 5'-inosinate and disodium 5'-guanylate standards each in 100 mL of 0.01 N hydrochloric acid.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in 0.01 N hydrochloric acid to achieve a concentration within the linear range of the instrument.
-
Measurement:
-
Use 0.01 N hydrochloric acid as the blank.
-
Measure the absorbance of the disodium 5'-inosinate standard and the sample at 250 nm.
-
Measure the absorbance of the disodium 5'-guanylate standard and the sample at 260 nm.
-
-
Calculation: Calculate the concentration of each component in the sample using the absorbance values of the standards and the Beer-Lambert law.
Capillary Electrophoresis (CE)
CE offers high resolution and sensitivity and requires very small sample volumes.
Instrumentation:
-
Capillary Electrophoresis system with a UV or PDA detector
Reagents:
-
Buffer solution (e.g., borate (B1201080), phosphate, or carbonate buffer)[6]
-
Sodium hydroxide (B78521) (for capillary conditioning)
-
Disodium 5'-guanylate and Disodium 5'-inosinate standards
Procedure:
-
Capillary Conditioning: Flush the capillary with 0.1 M sodium hydroxide, followed by water, and then the running buffer.
-
Buffer Preparation: Prepare the running buffer (e.g., 20 mM sodium borate buffer, pH 9.0). The pH of the buffer can be adjusted to optimize the separation.[6]
-
Standard and Sample Preparation: Dissolve the standards and the sample in the running buffer or water to an appropriate concentration.
-
Electrophoretic Conditions:
-
Capillary: Fused silica (B1680970) capillary (e.g., 50 µm i.d., 50 cm total length)
-
Running Buffer: e.g., 20 mM sodium borate, pH 9.0
-
Voltage: 15-25 kV
-
Injection: Hydrodynamic or electrokinetic injection
-
Detection: UV detection at 254 nm or 260 nm
-
-
Analysis: Run the standards and the sample. Identify and quantify the peaks based on their migration times and the calibration curve.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for each analytical technique.
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for UV-Vis Spectrophotometry.
Caption: Experimental workflow for Capillary Electrophoresis.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of capillary zone electrophoresis and high-performance liquid chromatography methods for the determination of oral anticoagulant edoxaban in pharmaceutical tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of UV-Visible spectrophotometric baseline manipulation methodology for simultaneous analysis of drotraverine and etoricoxib in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. High Throughput Quantification of Short Nucleic Acid Samples by Capillary Electrophoresis with Automated Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of nucleotides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of Disodium 5'-Ribonucleotide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the stability of Disodium 5'-ribonucleotide (a mixture of Disodium 5'-inosinate (IMP) and Disodium 5'-guanylate (GMP)) and its individual components. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with these compounds. The stability of these flavor enhancers and signaling molecules is a critical factor in product formulation, shelf-life determination, and ensuring efficacy in various applications.
Executive Summary
This compound, a widely used flavor enhancer, exhibits robust stability under standard storage conditions. However, its stability is influenced by environmental factors such as temperature, pH, and light. This guide presents a detailed comparison of the stability profiles of this compound (I+G), IMP, and GMP, supported by experimental data. The degradation of both IMP and GMP in aqueous solutions follows first-order kinetics, with their stability being significantly dependent on pH and temperature. Generally, both compounds are more stable in neutral to alkaline conditions compared to acidic conditions. The primary degradation pathway involves the hydrolysis of the phosphate (B84403) ester bond.
Comparative Stability Analysis
The stability of this compound and its analogs is paramount for their application in the food and pharmaceutical industries. The following tables summarize the quantitative data on their stability under various conditions.
Thermal and pH Stability
The thermal degradation of IMP and GMP has been investigated kinetically in aqueous solutions. The stability of both compounds is markedly affected by pH and temperature, with degradation following first-order kinetics.[1] The primary degradation products are the corresponding nucleosides (inosine and guanosine) and phosphoric acid, indicating that the main reaction is the hydrolysis of the phosphoric ester bond.[1]
Table 1: Half-life (t½) of IMP and GMP at 100°C in Aqueous Solution at Various pH Levels [1]
| Compound | pH 4.0 | pH 7.0 | pH 9.0 |
| Disodium 5'-inosinate (IMP) | 8.7 hours | 13.1 hours | 46.2 hours |
| Disodium 5'-guanylate (GMP) | 6.4 hours | 8.2 hours | 38.5 hours |
Data sourced from a kinetic study on the thermal degradation of IMP and GMP. The study indicates that elevating the temperature by 10°C reduces these half-life times by approximately one-third.[1]
General Stability and Shelf Life
Under recommended storage conditions, this compound is a chemically stable product.[2]
Table 2: General Stability and Recommended Storage Conditions
| Parameter | This compound (I+G) | Disodium 5'-inosinate (IMP) | Disodium 5'-guanylate (GMP) |
| Chemical Stability | Stable under normal temperature and pressure.[2] | Stable at 100°C.[3] | Chemically stable under standard ambient conditions.[4] |
| Shelf Life | 24-36 months.[5] | 36 months at 25°C, 60% RH.[5] | Data not specifically available, but generally stable. |
| Recommended Storage | Cool, dry place, protected from light.[6] | Cool, dry place. | Room temperature.[4] |
| Hygroscopicity | Moderately hygroscopic.[2] | Data not available | Data not available |
| Incompatibilities | Strong oxidizing agents.[2] | Strong oxidizing agents. | Strong oxidizing agents. |
Experimental Protocols
Accurate assessment of the stability of this compound and its analogs requires robust analytical methods. The following section details a typical experimental protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Stability-Indicating HPLC Method for Simultaneous Determination of IMP and GMP
This method is designed to separate and quantify IMP and GMP in the presence of their degradation products, making it suitable for stability studies.
Objective: To develop and validate a stability-indicating HPLC method for the simultaneous determination of Disodium 5'-inosinate (IMP) and Disodium 5'-guanylate (GMP) in bulk and formulated products.
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[7][8][9]
-
Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate and 5 mM sodium heptanesulfonate.[7][8][9] The pH of the mobile phase can be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of IMP and GMP reference standards in a suitable solvent (e.g., water or mobile phase) to obtain a known concentration.
-
Sample Solution: Prepare the sample by dissolving a known amount of the test material in the solvent to achieve a concentration within the linear range of the method.
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the drug substance.[8][11][12] The stress conditions typically include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for a specified duration.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a specified duration.
-
Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 105°C) for a specified duration.
-
Photostability: Exposing the drug substance to light according to ICH Q1B guidelines.
Method Validation: The analytical method should be validated according to ICH guidelines (Q2(R1)) for parameters including:
-
Specificity (peak purity of the analyte peaks in the presence of degradants).
-
Linearity.
-
Range.
-
Accuracy.
-
Precision (repeatability and intermediate precision).
-
Limit of Detection (LOD).
-
Limit of Quantitation (LOQ).
-
Robustness.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for stability testing.
Umami Taste Transduction Pathway
This compound and its components, IMP and GMP, are potent enhancers of the umami taste. They act by binding to the T1R1/T1R3 G protein-coupled receptor, which initiates a downstream signaling cascade.[6]
Purinergic Signaling Pathway
Purine nucleotides, including AMP, IMP, and GMP, are key molecules in purinergic signaling, which regulates a wide array of cellular processes.[2]
Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for conducting a stability study of a drug substance or food additive according to ICH guidelines.[1]
Conclusion
The stability of this compound and its analogs, IMP and GMP, is a critical consideration for their use in various applications. This guide provides a comparative analysis based on available experimental data, highlighting the influence of temperature and pH on their degradation. The provided experimental protocol for a stability-indicating HPLC method offers a robust framework for assessing the stability of these compounds. The illustrative diagrams of the umami taste and purinergic signaling pathways provide a visual representation of their biological significance. For comprehensive stability assessment, it is recommended to conduct studies that evaluate the impact of humidity and light, particularly for the combined this compound product, as specific comparative data in these areas is limited in the current literature.
References
- 1. ICH Guidelines: Stability and Shelf Life | METROPACK [metropack.eu]
- 2. E 635 this compound(I+G) - Ataman Kimya [atamanchemicals.com]
- 3. isdi.org [isdi.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 11. researchgate.net [researchgate.net]
- 12. eag.com [eag.com]
Validating the Biological Activity of Disodium 5'-Ribonucleotide in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of Disodium (B8443419) 5'-ribonucleotide in a novel cell line. It offers a comparative analysis of experimental approaches and presents detailed protocols to assess cellular responses. Disodium 5'-ribonucleotide, a combination of disodium inosinate (IMP) and disodium guanylate (GMP), is widely used as a food additive but also serves as a source of purine (B94841) nucleotides which can elicit biological effects, primarily through the activation of purinergic signaling pathways.[1][2][3] Understanding its impact on a new cell line is crucial for various research and drug development applications.
Comparative Analysis of Methodologies
The biological activity of this compound can be assessed by examining its effects on cell proliferation and by dissecting the underlying signaling pathways. Below is a comparison of common experimental approaches.
| Parameter | Primary Method | Alternative Method | Key Considerations |
| Cell Proliferation | MTT Assay | BrdU Assay | The MTT assay is a colorimetric assay that measures metabolic activity, which is often an indicator of cell viability and proliferation. The BrdU assay directly measures DNA synthesis, providing a more specific assessment of proliferation. |
| Signaling Pathway Activation | Western Blot for p-ERK | Calcium Imaging | Western blotting for phosphorylated ERK (p-ERK) provides a quantitative measure of the activation of the MAPK/ERK pathway, a common downstream target of purinergic receptors.[4][5][6][7][8] Calcium imaging offers a real-time visualization of intracellular calcium influx, an early event in purinergic receptor activation.[9][10][11][12] |
| Alternative Growth Stimuli | Epidermal Growth Factor (EGF) | Fetal Bovine Serum (FBS) | EGF provides a specific, receptor-mediated stimulus for proliferation, allowing for a targeted comparison.[13] FBS is a complex mixture of growth factors and other components, representing a general and potent pro-proliferative condition.[13] |
Experimental Protocols
Cell Proliferation Assays
a. MTT Assay
This protocol measures cell viability and proliferation based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[14][15][16][17]
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound (or individual IMP/GMP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM). Include untreated and positive controls (e.g., 10% FBS).
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
b. BrdU Assay
This assay detects the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, into newly synthesized DNA of proliferating cells.[18][19][20][21][22]
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol.
-
Four hours before the end of the treatment period, add 10 µL of BrdU labeling solution to each well.
-
Aspirate the medium and add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
Wash the wells with wash buffer.
-
Add 100 µL of diluted anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add 100 µL of HRP-conjugated secondary antibody, incubating for 30 minutes.
-
Wash the wells and add 100 µL of TMB substrate.
-
Add 100 µL of stop solution and measure the absorbance at 450 nm.
Signaling Pathway Activation Assays
a. Western Blot for p-ERK
This protocol detects the phosphorylated (activated) form of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway.[4][5][6][7][8]
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with this compound (e.g., 100 µM) for various time points (e.g., 5, 15, 30, 60 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an anti-total-ERK antibody for normalization.
b. Calcium Imaging
This method visualizes changes in intracellular calcium concentration ([Ca2+]i) upon receptor activation using a fluorescent calcium indicator.[9][10][11][12]
Materials:
-
Glass-bottom dishes or 96-well imaging plates
-
Cells plated on the imaging surface
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Load the cells with the calcium indicator (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add this compound to the cells while continuously recording the fluorescence intensity.
-
Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
Visualizations
Caption: Purinergic signaling pathway activated by nucleotides.
Caption: Workflow for validating biological activity.
References
- 1. This compound | 80702-47-2 | Benchchem [benchchem.com]
- 2. Disodium ribonucleotides - Wikipedia [en.wikipedia.org]
- 3. This compound - Creative Biogene [microbialtec.com]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Intracellular Calcium Recording After Purinoceptor Activation Using a Video-Microscopy Equipment | Springer Nature Experiments [experiments.springernature.com]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Intercellular Calcium Signaling Induced by ATP Potentiates Macrophage Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellculturecompany.com [cellculturecompany.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. atcc.org [atcc.org]
- 17. broadpharm.com [broadpharm.com]
- 18. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. media.cellsignal.com [media.cellsignal.com]
A Comparative Analysis of Disodium 5'-Ribonucleotide from Various Suppliers for Research and Development Applications
For researchers, scientists, and professionals in drug development, the purity, consistency, and efficacy of chemical compounds are paramount. This guide provides a comparative overview of Disodium (B8443419) 5'-ribonucleotide (I+G), a widely used flavor enhancer, from various suppliers. The information presented is based on publicly available data and standardized analytical methods to assist in the selection of the most suitable product for your research and manufacturing needs.
Disodium 5'-ribonucleotide is a food additive that enhances the umami flavor in a wide variety of products.[1][2][3] It is a synergistic mixture of disodium inosinate (IMP) and disodium guanylate (GMP), typically in a 1:1 ratio.[4][5] This combination can significantly amplify the savory taste when used with monosodium glutamate (B1630785) (MSG) or serve as a replacement for MSG.[4][5] The compound is produced by combining the sodium salts of guanylic acid (E626) and inosinic acid (E630).[3][4]
Comparative Analysis of Supplier Specifications
The quality of this compound can vary between suppliers. Key quality parameters include the assay of IMP and GMP, moisture content, pH, and the presence of heavy metals and other impurities. The following table summarizes the typical specifications offered by various suppliers based on their product datasheets. It is important to note that these are general specifications and may vary by batch. For critical applications, requesting a certificate of analysis (CoA) for the specific lot is highly recommended.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) | JECFA Standard |
| Assay (IMP+GMP) | 97.0% - 102.0% | 97.0% - 102.0% | ≥ 97.0% | Not less than 97.0% and not more than 102.0% on the anhydrous basis |
| IMP Content | 48.0% - 52.0% | 48.0% - 52.0% | 48.0% - 52.0% | 47% - 53% of the sum of IMP and GMP |
| GMP Content | 48.0% - 52.0% | 48.0% - 52.0% | 48.0% - 52.0% | 47% - 53% of the sum of IMP and GMP |
| Loss on Drying | ≤ 25.0% | ≤ 25.0% | ≤ 27.0% | Not more than 27% (Karl Fischer Method) |
| pH (5% solution) | 7.0 - 8.5 | 7.0 - 8.5 | 7.0 - 8.5 | 7.0 - 8.5 |
| Transmittance | ≥ 95.0% | ≥ 95.0% | Not Specified | Not Specified |
| Heavy Metals (as Pb) | ≤ 10 ppm | ≤ 10 ppm | ≤ 1 mg/kg | Not more than 1 mg/kg |
| Arsenic (As) | ≤ 1.0 ppm | ≤ 1 ppm | Not Specified | Not Specified |
| Amino Acids | Not Detectable | Not Detectable | Not Detectable | Passes test |
Experimental Protocols for Efficacy and Purity Assessment
To ensure the quality and performance of this compound, a series of analytical tests should be performed. Below are detailed methodologies for key experiments.
Quantification of IMP and GMP by High-Performance Liquid Chromatography (HPLC)
This method provides a precise measurement of the active components, disodium inosinate and disodium guanylate.
-
Objective: To determine the percentage of IMP and GMP in the sample.
-
Principle: The sample is dissolved and separated using a C18 reverse-phase HPLC column. The concentration of each component is determined by comparing the peak area to that of a known standard.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
-
Reagents:
-
Methanol (HPLC grade)
-
Potassium phosphate (B84403) monobasic
-
Phosphoric acid
-
IMP and GMP reference standards
-
Deionized water
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a phosphate buffer solution (e.g., 50 mM, pH 4.5) and filter it through a 0.45 µm membrane filter. The mobile phase will be a mixture of this buffer and methanol.
-
Standard Preparation: Accurately weigh and dissolve the IMP and GMP reference standards in the mobile phase to create a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Calculation: Identify the peaks for IMP and GMP based on their retention times. Calculate the concentration of each in the sample by comparing the peak areas to the calibration curve.
-
Sensory Evaluation of Umami Flavor Enhancement (Triangle Test)
This protocol is designed to determine if there is a perceivable sensory difference between I+G samples from different suppliers.
-
Objective: To assess the flavor-enhancing efficacy of this compound in a food matrix.
-
Principle: A panel of trained sensory analysts is presented with three samples, two of which are identical and one is different. They are asked to identify the odd sample. The results are statistically analyzed to determine if a significant difference exists.
-
Materials:
-
This compound samples from different suppliers
-
A base food matrix with a mild flavor (e.g., a simple broth or unsalted cracker dough)
-
Monosodium glutamate (MSG)
-
Identical sample cups, coded with random three-digit numbers
-
Water for palate cleansing
-
-
Procedure:
-
Sample Preparation: Prepare a control batch of the food matrix. Prepare test batches by adding a standardized concentration of I+G from each supplier. A typical concentration is 0.01% to 0.1% of the final product weight. A batch containing MSG can also be included for comparison.
-
Panelist Training: Train panelists to recognize the umami taste and the specific flavor profile of the food matrix.
-
Test Setup: For each panelist, present three coded samples. Two samples will be from one supplier (e.g., Supplier A) and one from another (e.g., Supplier B). The order of presentation should be randomized.
-
Evaluation: Panelists taste each sample and identify the one they believe is different. They should rinse their mouths with water between samples.
-
Data Analysis: Collect the responses and analyze the data using a statistical table for triangle tests to determine if the number of correct identifications is statistically significant.
-
Visualizing Experimental Workflows and Signaling Pathways
To better understand the processes involved in evaluating this compound and its mechanism of action, the following diagrams have been generated.
Caption: Workflow for HPLC analysis of this compound.
Caption: Umami taste signaling pathway in a taste receptor cell.
Considerations for Drug Development Professionals
While this compound is primarily used in the food industry, its components are nucleotides, which are fundamental to cellular processes. When using this compound in cell culture media or other biological systems, it is crucial to consider the following:
-
Purity: The presence of impurities such as heavy metals or residual solvents could have cytotoxic effects or interfere with experimental results. Therefore, sourcing a high-purity, GMP-grade product is essential.
-
Metabolic Effects: Inosine and guanosine (B1672433) monophosphates can be metabolized by cells and incorporated into nucleic acid synthesis pathways. This could potentially influence cell growth and proliferation. Researchers should be aware of these potential off-target effects.
-
Receptor Activation: The umami taste receptor T1R1/T1R3 is a G-protein coupled receptor (GPCR). While its primary function is in taste perception, the presence of this or similar receptors in other tissues could lead to unintended cellular signaling events.
Conclusion
The selection of a this compound supplier should be based on a thorough evaluation of their product specifications, the consistency of their quality, and the transparency of their documentation. For research and drug development applications, where precision and reproducibility are critical, performing in-house quality control using standardized methods like HPLC is strongly recommended. Sensory evaluation can provide additional valuable data on the functional efficacy of the product as a flavor enhancer. By carefully considering these factors, researchers can ensure the integrity of their experiments and the quality of their final products.
References
Quantitative Comparison of the Cellular Uptake of Disodium 5'-Ribonucleotide Components
Overview of Cellular Uptake Mechanisms
The cellular uptake of nucleosides like guanosine (B1672433) and inosine (B1671953), the breakdown products of D5R, is primarily mediated by two major families of nucleoside transporters:
-
Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient. The human variants are designated as hENT1, hENT2, hENT3, and hENT4.
-
Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that actively transport nucleosides into the cell against their concentration gradient. The human variants are hCNT1, hCNT2, and hCNT3.
The relative expression and activity of these transporters vary significantly between different cell types, leading to differential uptake of nucleosides.
Comparative Uptake of Guanosine and Inosine in Different Cell Types
The following table summarizes the kinetic parameters (Km and Vmax) for guanosine and inosine transport in various human cell lines, providing an indirect comparison of the potential uptake of D5R components. A lower Km value indicates a higher affinity of the transporter for the substrate.
| Cell Type | Transporter(s) | Substrate | Km (μM) | Vmax (pmol/μg protein/min) | Reference |
| Human Erythrocytes | hENT1 | Inosine | 250 | 13 | |
| U937 (Human Lymphoma) | hENT1, hENT2 | Guanosine | ~100 | Not Reported | |
| K562 (Human Leukemia) | hENT1, hENT2 | Inosine | ~200 | Not Reported | |
| HeLa (Human Cervical Cancer) | hENT1, hENT2 | Guanosine | 114 | 2.4 | |
| BeWo (Human Placental) | hENT1, hENT2 | Inosine | 130 | 1.1 |
Note: The data presented is compiled from different studies and experimental conditions may vary.
Experimental Protocol for Measuring Nucleoside Uptake
A common method for quantifying the uptake of radiolabeled nucleosides in cultured cells is the "oil-stop" or "rapid filtration" technique.
Objective: To determine the initial rate of uptake of a radiolabeled nucleoside (e.g., [3H]-guanosine or [3H]-inosine) into a specific cell type.
Materials:
-
Cultured cells of interest
-
Radiolabeled nucleoside (e.g., [³H]-guanosine)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Inhibitors (e.g., nitrobenzylmercaptopurine ribonucleoside (NBMPR) for ENT1, dipyridamole (B1670753) for ENTs)
-
Scintillation fluid
-
Microcentrifuge tubes
-
Silicone oil
-
Perchloric acid or sodium hydroxide
Procedure:
-
Cell Culture: Plate cells at a desired density in multi-well plates and grow to confluency.
-
Preparation: Aspirate the culture medium and wash the cells with pre-warmed uptake buffer.
-
Initiation of Uptake: Add the uptake buffer containing the radiolabeled nucleoside at various concentrations to initiate the uptake experiment. For time-course experiments, use a fixed concentration of the radiolabeled nucleoside and stop the reaction at different time points.
-
Termination of Uptake:
-
Oil-Stop Method: To stop the uptake, add a layer of silicone oil to the microcentrifuge tubes, followed by the cell suspension. Centrifuge to pellet the cells through the oil, separating them from the radioactive medium.
-
Rapid Filtration Method: Rapidly aspirate the uptake solution and wash the cells with ice-cold uptake buffer containing an inhibitor to stop further transport.
-
-
Cell Lysis: Lyse the cells using a suitable agent (e.g., perchloric acid or NaOH).
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the protein concentration of the cell lysate to normalize the uptake data. Kinetic parameters (Km and Vmax) can be calculated by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.
Visualizing the Cellular Fate of Disodium (B8443419) 5'-Ribonucleotide
The following diagram illustrates the extracellular breakdown of Disodium 5'-Ribonucleotide and the subsequent transport of its components into the cell.
Caption: Extracellular conversion of D5R and subsequent cellular uptake of nucleosides.
The following diagram illustrates a generalized experimental workflow for measuring nucleoside uptake.
Caption: Workflow for a radiolabeled nucleoside uptake assay.
Confirming the Identity of Disodium 5'-Ribonucleotide Using Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, precise molecular identification is paramount. This guide provides a comparative analysis for confirming the identity of Disodium 5'-ribonucleotide using mass spectrometry, with a focus on its two primary components: Disodium 5'-inosinate (IMP) and Disodium 5'-guanylate (GMP).
This compound is a widely used flavor enhancer composed of a mixture of IMP and GMP. Mass spectrometry offers a highly specific and sensitive method for the unambiguous identification of these components by analyzing their mass-to-charge ratios (m/z) and fragmentation patterns. This guide outlines the expected mass spectral data for IMP and GMP, provides a detailed experimental protocol, and visualizes the fragmentation pathways and analytical workflow.
Comparative Analysis of Mass Spectrometric Data
Electrospray ionization (ESI) in negative ion mode is a common and effective technique for the analysis of nucleotides. The following table summarizes the expected m/z values for the parent ions and major fragment ions of Disodium Inosinate (IMP) and Disodium Guanylate (GMP).
| Ion Description | Disodium 5'-Inosinate (IMP) | Disodium 5'-Guanylate (GMP) |
| Parent Ion [M-H]⁻ | 347.06 | 362.06 |
| Key Fragment Ions (m/z) | ||
| Nucleobase [B-H]⁻ | 135.04 (Hypoxanthine) | 150.05 (Guanine)[1][2] |
| Phosphate | 96.96 ([PO₃]⁻) & 78.96 ([PO₂]⁻)[1] | 96.96 ([PO₃]⁻) & 78.96 ([PO₂]⁻)[1][3] |
| Phosphoribose | 211.03 | 211.03[1] |
| Other Fragments | 195.02 (Dehydrated Phosphoribose) | 133.04, 107.03 (Guanine fragments)[3] |
Experimental Protocol
This section details a standard procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization.
1. Sample Preparation:
- Dissolve 1 mg of the this compound sample in 1 mL of a 50:50 mixture of acetonitrile (B52724) and deionized water.
- Vortex the solution to ensure complete dissolution.
- If necessary, dilute the sample further to a final concentration of 1-10 µg/mL.
2. Liquid Chromatography (LC) Conditions:
- Column: A C18 reversed-phase column is suitable for separating IMP and GMP.
- Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 0% to 50% B over 10 minutes.
- Flow Rate: 0.2 mL/min.
- Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Negative.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120°C.
- Desolvation Temperature: 350°C.
- Desolvation Gas Flow: 600 L/hr.
- Cone Gas Flow: 50 L/hr.
- Mass Range: m/z 50-500.
- Data Acquisition: Full scan mode to detect parent ions, followed by tandem MS (MS/MS) of the detected parent ions for fragmentation analysis.
- Collision Gas: Argon.
- Collision Energy: Ramped from 10-30 eV to generate fragment ions.
Visualization of Key Processes
To aid in the understanding of the experimental workflow and the molecular fragmentation, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for LC-MS analysis.
Caption: Fragmentation of GMP in negative ESI-MS/MS.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Disodium 5'-Ribonucleotide
Atlanta, GA - For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of all chemical substances are paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of Disodium 5'-Ribonucleotide, a widely used food additive also known as E635.
This compound is a flavor enhancer, typically appearing as a white to light yellow crystalline powder that is odorless and soluble in water.[1] While it is generally recognized as safe (GRAS) for its intended use in food products, adherence to proper disposal protocols in a laboratory setting is crucial to maintain safety and environmental standards.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Recommended PPE:
-
Respiratory Protection: An NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially when handling the powder form to avoid inhalation of dust.[1][2]
-
Eye Protection: Protective eyeglasses or chemical safety goggles should be worn.[1][2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[1][2][3]
Personnel handling this compound should be trained and familiar with the procedures for handling organic chemicals.[1] It is important to avoid actions that could lead to dust formation.[1][4]
Step-by-Step Disposal Procedures
This compound is not classified as a hazardous waste.[3] However, proper disposal is necessary to prevent environmental contamination and adhere to local regulations.
For Uncontaminated, Unused Product:
-
Consult Local Regulations: Before disposal, always consult with your institution's Environmental Health and Safety (EHS) office and review local, state, and federal regulations regarding the disposal of non-hazardous chemical waste.
-
Licensed Disposal Service: The most recommended method of disposal is to contact a licensed professional waste disposal service to handle the material.[3]
-
Original Container: Whenever possible, keep the unused product in its original, tightly sealed container for disposal.[3]
For Spills:
In the event of a spill, follow these steps to ensure safe cleanup and disposal:
-
Ventilate the Area: Ensure the area is well-ventilated to minimize the inhalation of any airborne dust.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to absorb the spill.[1][2]
-
Collect the Material: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[4]
-
Clean the Area: Clean the spill area thoroughly.
-
Dispose of as Waste: The container with the collected spill material should be disposed of following the same procedures for uncontaminated product, through a licensed professional waste disposal service.
Contaminated Product:
If the this compound has been contaminated with a hazardous substance, it must be treated as hazardous waste. The disposal protocol for the specific hazardous contaminant must be followed. Consult your institution's EHS office for guidance on the proper disposal of the specific hazardous waste mixture.
Quantitative Data Summary
No specific quantitative data for disposal, such as concentration limits for drain disposal or specific reportable quantities for spills, are readily available in the provided safety data sheets, as it is not classified as a hazardous substance. Disposal should be in accordance with national and regional regulations.[4]
| Parameter | Value |
| Hazard Classification | Not classified as hazardous[3] |
| Recommended Disposal Method | Contact a licensed professional waste disposal service[3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Disodium 5'-ribonucleotide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Disodium 5'-ribonucleotide, a common flavor enhancer. Following these procedural steps will help mitigate risks and ensure proper disposal.
This compound is generally considered slightly hazardous, with potential for irritation upon contact with skin, eyes, or if inhaled.[1] It is a white to light yellow crystalline powder that is soluble in water.[2] While stable under normal conditions, it is incompatible with strong oxidizing agents.[2]
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and personal protective equipment, is crucial for minimizing exposure.
Engineering Controls:
-
Ventilation: Use exhaust ventilation to maintain airborne levels below recommended exposure limits.[1][2]
Personal Protective Equipment: A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specific Recommendations | Rationale |
| Eye/Face Protection | Protective eyeglasses or chemical safety goggles.[1][2] Tightly fitting safety goggles or a face shield (8-inch minimum) are also recommended.[3] | Prevents eye irritation from dust particles.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to minimize skin contact.[1][2] Handle with gloves, inspecting them before use.[3][4] A complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance.[4] | Minimizes the risk of skin irritation.[1] Proper glove removal technique is essential to avoid skin contact.[3][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1][2] | Protects against inhalation of dust, which can cause respiratory tract irritation.[1] |
Procedural Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling:
-
Personnel should be trained and familiar with handling organic chemicals.[2]
-
Avoid contact with skin and eyes, and prevent breathing in dust.[2]
-
Implement measures to prevent dust formation during handling.[2]
-
Wash hands thoroughly before breaks and after handling the product.[3][4]
Storage:
-
Store in a cool, dry place away from strong light and heat.[2]
-
Keep containers tightly closed and properly sealed to prevent leakage.[3][4]
Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes.[2] Seek medical advice.[2][4] |
| Skin Contact | Wash the affected area with soap and water.[2][5] If irritation develops, seek medical attention.[2] |
| Inhalation | Remove the individual from the exposure area to fresh air.[2] If not breathing, provide artificial respiration.[4] Seek immediate medical advice.[2] |
| Ingestion | Do NOT induce vomiting.[2][3] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[3][4][5] Consult a physician.[3][4] |
Spill and Disposal Plan
Proper containment and disposal of this compound are essential to prevent environmental contamination and further exposure.
Spill Cleanup:
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[1][2]
-
Place the absorbed material into a suitable, closed container for disposal.[2][3][5]
-
Clean up spills immediately, observing all safety precautions outlined in the PPE section.[1][2]
Disposal:
-
Dispose of the waste material through a licensed professional waste disposal service.[4]
-
Contaminated packaging should be disposed of as unused product.[4][5]
-
Do not allow the product to enter drains.[3]
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
